Product packaging for Heliantriol B2(Cat. No.:CAS No. 61229-18-3)

Heliantriol B2

Cat. No.: B1673040
CAS No.: 61229-18-3
M. Wt: 458.7 g/mol
InChI Key: TWKNDDJHVQUEJF-NXUDHOIXSA-N
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Description

(1R,3aS,4S,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-4,9-diol has been reported in Oedera calycina with data available.
Antineoplastic Agents, Phytogenic;  from Chuquiraga erinacea;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H50O3 B1673040 Heliantriol B2 CAS No. 61229-18-3

Properties

CAS No.

61229-18-3

Molecular Formula

C30H50O3

Molecular Weight

458.7 g/mol

IUPAC Name

(1R,3aS,4S,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-4,9-diol

InChI

InChI=1S/C30H50O3/c1-18(2)19-10-15-30(17-31)24(33)16-29(7)20(25(19)30)8-9-22-27(5)13-12-23(32)26(3,4)21(27)11-14-28(22,29)6/h19-25,31-33H,1,8-17H2,2-7H3/t19-,20+,21-,22+,23-,24-,25+,27-,28+,29+,30-/m0/s1

InChI Key

TWKNDDJHVQUEJF-NXUDHOIXSA-N

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(C[C@@H]2O)C)C)(C)C)O)C)CO

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)O)C)CO

Appearance

Solid powder

melting_point

300-301°C

Other CAS No.

61229-18-3

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Heliantriol B2

Origin of Product

United States

Foundational & Exploratory

Heliantriol B2: A Comprehensive Physicochemical and Biological Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the physicochemical properties and biological activities of Heliantriol B2, a pentacyclic triterpene of interest to researchers in natural product chemistry, pharmacology, and drug development. This document summarizes its known physical and chemical characteristics, outlines general experimental methodologies for their determination, and explores its mechanism of cytotoxic action.

Physicochemical Properties

This compound, with the CAS Number 61229-18-3, is classified as a triterpenoid.[1] Triterpenoids are a class of organic compounds derived from six isoprene units.[1] The fundamental physicochemical properties of this compound are detailed in Table 1.

PropertyValueSource
Molecular Formula C30H50O3[1]
Average Molecular Weight 458.7162 g/mol [1]
Monoisotopic Molecular Weight 458.375995466 g/mol [1]
Melting Point 300-301 °C[1]
Optical Rotation [α]D +8 (c, 0.4 in CHCl3)[1]
XlogP3-AA (Estimated) 7.70[2]
Water Solubility Not Available[1]
Boiling Point Not Available
pKa Not Available

Experimental Protocols

While specific experimental details for the characterization of this compound are not extensively published, the following sections describe generalized, standard protocols for determining the key physicochemical parameters of solid organic compounds like triterpenoids.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C. The presence of impurities generally leads to a depression and broadening of the melting range. A common method for determining the melting point is the capillary tube method.

Methodology:

  • A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end.

  • The capillary tube is attached to a thermometer and placed in a heating apparatus, such as a Thiele tube or a modern digital melting point apparatus.

  • The sample is heated slowly and evenly.

  • The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting point range.

Optical Rotation Measurement

Optical activity, the ability of a chiral compound to rotate the plane of polarized light, is measured using a polarimeter. The specific rotation is a characteristic property of a chiral molecule.

Methodology:

  • A solution of the compound with a known concentration is prepared in a suitable solvent (e.g., chloroform for this compound).

  • The polarimeter tube is filled with the solution, ensuring no air bubbles are present.

  • Plane-polarized light is passed through the sample.

  • The observed angle of rotation (α) is measured.

  • The specific rotation ([α]) is calculated using the formula: [α] = α / (c × l) where:

    • α is the observed rotation.

    • c is the concentration of the solution in g/mL.

    • l is the path length of the polarimeter tube in decimeters.

Biological Activity and Signaling Pathway

This compound has demonstrated significant cytotoxic activity against human leukemic cell lines, specifically NB4 and K562.[3] Its mechanism of action involves the induction of both apoptosis and necrosis.[3] Key events in its cytotoxic pathway include the overproduction of Reactive Oxygen Species (ROS) and a decrease in the mitochondrial transmembrane potential (ΔΨm).[3]

Based on these findings, a putative signaling pathway for the cytotoxic effects of this compound can be proposed.

HeliantriolB2_Cytotoxicity HeliantriolB2 This compound Cell Leukemic Cell (NB4, K562) HeliantriolB2->Cell Enters ROS Increased ROS Production Cell->ROS Necrosis Necrosis Cell->Necrosis Mitochondria Mitochondrial Dysfunction ROS->Mitochondria DeltaPsi Decreased ΔΨm Mitochondria->DeltaPsi Apoptosis Apoptosis Mitochondria->Apoptosis CellDeath Cell Death Apoptosis->CellDeath Necrosis->CellDeath

Caption: Proposed cytotoxic signaling pathway of this compound in leukemic cells.

This document provides a foundational understanding of this compound for scientific professionals. Further research is warranted to fully elucidate its therapeutic potential and detailed mechanisms of action.

References

Heliantriol B2: A Technical Guide to its Natural Sources and Isolation for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of Heliantriol B2, an oleanane-type triterpenoid found in nature. Aimed at researchers, scientists, and professionals in drug development, this document details the natural sources of this compound, comprehensive experimental protocols for its isolation and purification, and insights into its potential biological activities.

Natural Sources of this compound

This compound is a secondary metabolite belonging to the vast class of triterpenoids. It has been identified as a constituent of the sunflower, Helianthus annuus. Specifically, the flower petals of the sunflower are a known source of this compound and other related oleanane-type triterpenoids, such as helianthosides. The presence of these compounds in the sunflower suggests a potential role in the plant's defense mechanisms and ecological interactions.

Isolation and Purification of this compound

The isolation of this compound from its natural source involves a multi-step process of extraction and chromatographic purification. The following protocol is a representative methodology adapted from established procedures for the isolation of oleanane-type triterpenoids from sunflower petals.

Experimental Protocol: Isolation of Oleanane-Type Triterpenoids from Helianthus annuus Flower Petals

2.1.1. Plant Material Collection and Preparation: Fresh flower petals of Helianthus annuus are collected and air-dried in the shade. The dried petals are then ground into a fine powder to increase the surface area for efficient extraction.

2.1.2. Extraction: The powdered plant material is extracted with methanol (MeOH) at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the target compounds. The methanolic extracts are then combined and concentrated under reduced pressure to yield a crude extract.

2.1.3. Solvent Partitioning: The crude methanolic extract is suspended in water and subjected to sequential partitioning with solvents of increasing polarity. A common approach involves partitioning with n-butanol (n-BuOH). The n-BuOH fraction, which contains the triterpenoid glycosides and other polar compounds, is collected and concentrated.

2.1.4. Chromatographic Purification: The n-BuOH fraction is subjected to a series of chromatographic techniques to isolate the individual compounds.

  • Silica Gel Column Chromatography: The fraction is first applied to a silica gel column and eluted with a gradient of chloroform-methanol (CHCl₃-MeOH) or a similar solvent system. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Octadecylsilyl (ODS) Column Chromatography: Fractions containing compounds of interest are further purified on an ODS column using a gradient of methanol-water (MeOH-H₂O) or acetonitrile-water (MeCN-H₂O).

  • High-Performance Liquid Chromatography (HPLC): Final purification of this compound is achieved using preparative or semi-preparative HPLC, often with a C18 column and a suitable isocratic or gradient elution system.

The workflow for a typical isolation process is depicted in the diagram below.

experimental_workflow plant_material Sunflower Petals (Dried and Powdered) extraction Methanol Extraction plant_material->extraction partitioning Solvent Partitioning (n-Butanol) extraction->partitioning silica_gel Silica Gel Column Chromatography partitioning->silica_gel ods_column ODS Column Chromatography silica_gel->ods_column hplc Preparative HPLC ods_column->hplc isolated_compound Pure this compound hplc->isolated_compound NF_kB_Pathway inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Cell Surface Receptor inflammatory_stimuli->receptor IKK_complex IKK Complex receptor->IKK_complex activates IkB IκBα IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases nucleus Nucleus NFkB->nucleus translocates to gene_transcription Pro-inflammatory Gene Transcription nucleus->gene_transcription activates Heliantriol_B2 This compound (Proposed Action) Heliantriol_B2->IKK_complex inhibits JAK_STAT_Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor JAK JAK receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT->STAT nucleus Nucleus STAT->nucleus translocates to gene_expression Inflammatory Gene Expression nucleus->gene_expression activates Heliantriol_B2 This compound (Proposed Action) Heliantriol_B2->JAK inhibits

The Biosynthetic Pathway of Heliantriol B2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Enzymatic Cascade Leading to a Promising Bioactive Triterpenoid

Heliantriol B2, an oleanane-type pentacyclic triterpenoid, has garnered interest within the scientific community for its potential biological activities. Found in members of the Asteraceae family, such as Chuquiraga erinacea and likely in Helianthus annuus (the common sunflower), its biosynthesis follows a complex and fascinating enzymatic pathway. This technical guide provides a comprehensive overview of the putative biosynthetic route of this compound, tailored for researchers, scientists, and drug development professionals. It details the key enzymatic steps, offers insights into the methodologies used to elucidate such pathways, and presents available data in a structured format.

The Core Biosynthetic Framework: From Isoprenoid Precursors to a Triterpenoid Scaffold

The biosynthesis of all triterpenoids, including this compound, originates from the ubiquitous isoprenoid pathway.[1][2] In the cytoplasm, the mevalonate (MVA) pathway synthesizes the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[1][2] These units are sequentially condensed to form the C30 acyclic precursor, squalene.

The first committed step in triterpenoid biosynthesis is the epoxidation of squalene to 2,3-oxidosqualene, catalyzed by squalene epoxidase (SE).[2][3] This crucial intermediate serves as the substrate for a diverse class of enzymes known as oxidosqualene cyclases (OSCs), which dictate the foundational carbon skeleton of the resulting triterpenoid.

For the synthesis of this compound, an oleanane-type triterpenoid, the key OSC is β-amyrin synthase (BAS) . This enzyme catalyzes the intricate cyclization of 2,3-oxidosqualene into the pentacyclic structure of β-amyrin.[4][5] This reaction is a critical branch point, diverting the flow of carbon from the biosynthesis of sterols towards the vast array of triterpenoids. While a specific BAS from Helianthus annuus has not been fully characterized in the context of this compound synthesis, numerous BAS enzymes have been identified and functionally characterized in other plants, including those in the Asteraceae family.[6]

The Role of Cytochrome P450 Monooxygenases: Tailoring the Triterpenoid Backbone

Following the formation of the β-amyrin skeleton, a series of oxidative modifications are required to produce the final this compound structure. These reactions are primarily catalyzed by a versatile superfamily of enzymes known as cytochrome P450 monooxygenases (P450s) .[1][2][7] These enzymes are typically membrane-bound and are responsible for the remarkable diversity of triterpenoid structures found in nature.

The conversion of β-amyrin to this compound necessitates three specific hydroxylation events at positions C-16, C-22, and C-28 of the oleanane skeleton. While the precise P450s from Helianthus annuus responsible for these transformations have yet to be definitively identified, the pathway can be inferred from studies on the biosynthesis of other oleanane-type triterpenoids. It is likely that a series of distinct P450 enzymes, each with specific regioselectivity, act sequentially to introduce these hydroxyl groups.

The putative enzymatic steps are as follows:

  • C-28 Oxidation: The methyl group at C-28 is oxidized to a hydroxymethyl group, a common modification in oleanane biosynthesis.

  • C-16 Hydroxylation: A hydroxyl group is introduced at the C-16 position.

  • C-22 Hydroxylation: A final hydroxylation occurs at the C-22 position.

The order of these hydroxylation events can vary in different biosynthetic pathways and may not be strictly sequential.

Quantitative Data on Triterpenoid Biosynthesis

While specific quantitative data for the enzymatic steps leading to this compound in Helianthus annuus is not yet available in the literature, data from related characterized enzymes in other species can provide valuable insights for researchers. The following table summarizes representative quantitative data for key enzyme types in the oleanane biosynthetic pathway.

EnzymeSource OrganismSubstrateProduct(s)K_m (µM)k_cat (s⁻¹)Reference
β-Amyrin SynthasePisum sativum2,3-Oxidosqualeneα-amyrin, β-amyrinNot reportedNot reported[8]
β-Amyrin SynthaseBupleurum chinense2,3-Oxidosqualeneβ-amyrinNot reportedNot reported[6]
Cytochrome P450 (CYP716A subfamily)Medicago truncatulaβ-amyrinOleanolic acidNot reportedNot reported[7]
Cytochrome P450 (CYP88D6)Glycyrrhiza uralensisβ-amyrin11-oxo-β-amyrinNot reportedNot reported[7]

Note: This table provides examples from heterologous expression systems and may not fully reflect the in vivo kinetics within the native organism.

Experimental Protocols for Pathway Elucidation

The identification and characterization of the enzymes involved in the this compound biosynthetic pathway require a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Identification and Cloning of Candidate Genes
  • Transcriptome Analysis: RNA sequencing (RNA-Seq) of tissues from Helianthus annuus known to accumulate triterpenoids can identify candidate genes for BAS and P450s. Genes with expression patterns that correlate with this compound accumulation are prioritized.

  • Homology-Based Cloning: Based on conserved sequences of known BAS and triterpenoid-modifying P450s from other Asteraceae species, degenerate primers can be designed to amplify homologous genes from Helianthus annuus cDNA.

Heterologous Expression and Functional Characterization
  • Yeast Expression System: The coding sequences of candidate BAS and P450 genes are cloned into yeast expression vectors. Saccharomyces cerevisiae is a commonly used host as it possesses the necessary MVA pathway to produce the 2,3-oxidosqualene precursor. For P450s, co-expression with a cytochrome P450 reductase (CPR) is often necessary for enzymatic activity.

  • In Vitro Enzyme Assays:

    • Microsome Preparation: Yeast cells expressing the P450 and CPR are lysed, and the microsomal fraction containing the membrane-bound enzymes is isolated by ultracentrifugation.

    • Reaction Conditions: The assay mixture typically contains the microsomal preparation, the substrate (e.g., β-amyrin), NADPH as a cofactor, and a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

    • Product Analysis: After incubation, the reaction products are extracted with an organic solvent (e.g., ethyl acetate) and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) for identification and quantification.[9]

In Vivo Enzyme Assays in Plants
  • Transient Expression in Nicotiana benthamiana: Candidate genes can be transiently expressed in the leaves of N. benthamiana via agroinfiltration.[10] This allows for a relatively rapid in planta functional assessment.

  • Metabolite Extraction and Analysis: After a few days of incubation, the infiltrated leaf tissue is harvested, and the metabolites are extracted. The extract is then analyzed by LC-MS or GC-MS to detect the enzymatic products.

Visualizing the Biosynthetic and Experimental Landscape

To provide a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate the putative biosynthetic pathway of this compound and a typical experimental workflow for enzyme characterization.

Putative Biosynthetic Pathway of this compound

Heliantriol_B2_Pathway cluster_upstream Upstream Pathway cluster_core Core Triterpenoid Biosynthesis Acetyl-CoA Acetyl-CoA Mevalonate Pathway Mevalonate Pathway Acetyl-CoA->Mevalonate Pathway Multiple Steps IPP_DMAPP IPP_DMAPP Mevalonate Pathway->IPP_DMAPP Squalene Squalene IPP_DMAPP->Squalene Condensation 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene Epoxidase beta-Amyrin beta-Amyrin 2,3-Oxidosqualene->beta-Amyrin β-Amyrin Synthase (BAS) Hydroxylated Intermediates Hydroxylated Intermediates beta-Amyrin->Hydroxylated Intermediates Cytochrome P450s (Multiple Steps) This compound This compound Hydroxylated Intermediates->this compound Final Hydroxylation

Caption: Putative biosynthetic pathway of this compound from squalene.

Experimental Workflow for P450 Characterization

P450_Workflow Start Start Gene_Cloning Clone Candidate P450 Gene Start->Gene_Cloning Yeast_Transformation Transform Yeast (with CPR) Gene_Cloning->Yeast_Transformation Microsome_Isolation Isolate Microsomes Yeast_Transformation->Microsome_Isolation Enzyme_Assay In Vitro Assay (Substrate + NADPH) Microsome_Isolation->Enzyme_Assay Product_Extraction Extract Products Enzyme_Assay->Product_Extraction LCMS_Analysis Analyze by LC-MS Product_Extraction->LCMS_Analysis Data_Interpretation Identify Products & Determine Kinetics LCMS_Analysis->Data_Interpretation End End Data_Interpretation->End

Caption: Workflow for heterologous expression and characterization of a P450 enzyme.

Future Directions and Conclusion

The elucidation of the complete biosynthetic pathway of this compound in Helianthus annuus and other producing organisms is an ongoing endeavor. Future research will likely focus on the definitive identification and functional characterization of the specific BAS and P450 enzymes involved. This knowledge will not only deepen our understanding of plant specialized metabolism but also open avenues for the metabolic engineering of microorganisms or plants to produce this compound and other valuable triterpenoids on a larger scale. The protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to contribute to this exciting field.

References

Heliantriol B2: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Heliantriol B2, a pentacyclic triterpene, has garnered interest for its potential therapeutic applications, notably its cytotoxic effects against cancer cell lines. However, its poor aqueous solubility presents a significant hurdle in formulation and drug delivery. This technical guide provides an in-depth overview of the known solubility characteristics of this compound in organic solvents, outlines detailed experimental protocols for its solubility determination, and presents a hypothesized signaling pathway for its cytotoxic activity. Due to a lack of publicly available quantitative solubility data, this guide focuses on qualitative assessments and generalized methodologies to empower researchers in their development efforts.

Solubility Profile of this compound

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Alcohols Methanol, EthanolSoluble to Sparingly SolubleThe hydroxyl groups in this compound can form hydrogen bonds with alcohols, but the large hydrocarbon backbone limits high solubility.[1]
Chlorinated Solvents Dichloromethane, ChloroformSolubleThese solvents are effective at solvating large, nonpolar molecules. An optical rotation measurement for this compound has been reported in chloroform, indicating some degree of solubility.[3]
Ethers Diethyl ether, Tetrahydrofuran (THF)SolubleEthers are good solvents for many organic compounds of moderate polarity.
Ketones Acetone, Methyl Ethyl Ketone (MEK)SolubleThe polarity of ketones allows for interaction with the hydroxyl groups of this compound.
Aprotic Polar Solvents Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)SolubleThese are strong solvents often used to dissolve poorly soluble compounds for biological testing.[4]
Hydrocarbons Hexane, TolueneSparingly Soluble to InsolubleThe presence of polar hydroxyl groups on this compound limits its solubility in nonpolar hydrocarbon solvents.
Aqueous Solutions Water, BuffersInsolubleAs a large, hydrophobic molecule, this compound is expected to have very low water solubility.[5]

Experimental Protocols for Solubility Determination

For researchers seeking to quantify the solubility of this compound, the following experimental protocols are recommended. These methods are standard in the pharmaceutical industry for determining the solubility of poorly soluble compounds.

Equilibrium Solubility Measurement (Shake-Flask Method)

This is the gold standard method for determining thermodynamic solubility.

Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed vial.

  • Equilibration: The vials are agitated (e.g., using a shaker or rotator) at a constant temperature for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the supernatant.

  • Quantification: A sample of the clear supernatant is carefully removed, diluted appropriately, and the concentration of dissolved this compound is determined using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.

High-Throughput Screening (HTS) Solubility Assays

For more rapid screening in multiple solvents, various HTS methods can be employed.

Methodology (Example using 96-well plate format):

  • Compound Dispensing: A stock solution of this compound (e.g., in DMSO) is dispensed into a 96-well plate.

  • Solvent Addition: The selected organic solvents are added to the wells.

  • Equilibration and Measurement: The plate is sealed and shaken for a defined period. The solubility can then be assessed by various direct or indirect methods, such as nephelometry (light scattering from undissolved particles) or by analyzing the concentration in the supernatant after filtration or centrifugation.

Visualizing Experimental Workflows and Biological Pathways

General Experimental Workflow for Solubility Determination

The following diagram outlines the key steps in determining the solubility of this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result A Weigh this compound D Add Excess Compound to Solvent A->D B Select Organic Solvents B->D C Prepare Vials C->D E Equilibrate (Shake/Rotate) at Constant Temperature D->E F Separate Solid and Supernatant (Centrifuge) E->F G Extract Supernatant F->G H Dilute Sample G->H I Quantify via HPLC H->I J Determine Solubility (e.g., mg/mL) I->J

Caption: Workflow for Equilibrium Solubility Determination.

Hypothesized Signaling Pathway for this compound-Induced Cytotoxicity

Studies have shown that this compound induces apoptosis and necrosis in human leukemic cell lines.[6] This process involves the production of Reactive Oxygen Species (ROS) and a decrease in mitochondrial transmembrane potential (ΔΨm).[6] The following diagram illustrates a plausible signaling pathway for this activity.

G cluster_cell Cancer Cell HB2 This compound Mito Mitochondrion HB2->Mito interacts with ROS Increased ROS Production Mito->ROS Necrosis Necrosis Mito->Necrosis alternative pathway MMP Decreased Mitochondrial Membrane Potential (ΔΨm) ROS->MMP Casp Caspase Activation MMP->Casp Apoptosis Apoptosis Casp->Apoptosis

References

Heliantriol B2: A Technical Overview of its Bioactive Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heliantriol B2, a pentacyclic triterpene isolated from Chuquiraga erinacea (Asteraceae), has emerged as a compound of interest in oncological research.[1][2] This technical guide provides a comprehensive overview of the current scientific knowledge regarding the biological activities of this compound, with a focus on its cytotoxic properties against various cancer cell lines. The information presented herein is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.

Core Biological Activity: Cytotoxicity

The primary biological activity of this compound documented in the scientific literature is its cytotoxic effect on cancer cells. Studies have demonstrated its ability to inhibit the proliferation of both hematological and solid tumor cell lines.

Quantitative Data Summary

The cytotoxic potential of this compound has been quantified in terms of half-maximal inhibitory concentration (IC50) values. The available data is summarized in the table below.

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
NB4Acute Promyelocytic Leukemia1.98 ± 0.1224[1]
K562Chronic Myeloid Leukemia3.52 ± 0.1424[1]
LNCaPProstate CancerNot explicitly quantified24[2]
PC-3Prostate CancerNot explicitly quantified24[2]

Note: While this compound showed the greatest cytotoxic effect among the tested natural triterpenoids against LNCaP and PC-3 cells after 24 hours of exposure, specific IC50 values were not provided in the referenced abstract.[2]

Mechanistic Insights into Cytotoxicity

Research into the mechanism of action of this compound has revealed its involvement in key cellular processes leading to cell death.

Induction of Apoptosis and Necrosis

In human leukemia cell lines NB4 and K562, this compound has been shown to induce cell death through both apoptosis and necrosis.[1] This dual mechanism suggests a potent and multifaceted anti-cancer activity.

Mitochondrial Alterations

The cytotoxic effect of this compound is associated with mitochondrial dysfunction. Key observations include:

  • Increased Reactive Oxygen Species (ROS) Production: In NB4 cells, this compound treatment led to an overproduction of ROS, which can trigger oxidative stress and subsequent cell death.[1]

  • Decreased Mitochondrial Transmembrane Potential (ΔΨm): A slight decrease in the mitochondrial transmembrane potential was observed, indicating a disruption of mitochondrial function.[1]

The proposed signaling pathway for this compound-induced cytotoxicity is depicted below.

Heliantriol_B2_Cytotoxicity_Pathway Heliantriol_B2 This compound Mitochondrion Mitochondrion Heliantriol_B2->Mitochondrion Necrosis Necrosis Heliantriol_B2->Necrosis ROS ROS Production ↑ Mitochondrion->ROS DeltaPsi ΔΨm ↓ Mitochondrion->DeltaPsi Apoptosis Apoptosis ROS->Apoptosis DeltaPsi->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death Necrosis->Cell_Death

Caption: Proposed mechanism of this compound-induced cytotoxicity.

Other Investigated Biological Activities

Acetylcholinesterase Inhibition

This compound was identified as an active constituent in a bioactivity-guided fractionation of Chuquiraga erinacea for acetylcholinesterase (AChE) inhibitory activity.[3][4] However, other compounds isolated from the same plant, such as calenduladiol, exhibited higher inhibitory activity.[3][4]

Experimental Protocols

The following are summaries of the key experimental methodologies used in the cited studies.

Cell Culture and Cytotoxicity Assay
  • Cell Lines: NB4 (human acute promyelocytic leukemia), K562 (human chronic myeloid leukemia), LNCaP and PC-3 (human prostate carcinoma).[1][2]

  • Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cytotoxicity Assessment (MTT Assay):

    • Cells are seeded in 96-well plates.

    • After 24 hours, cells are treated with various concentrations of this compound.

    • Following a 24-hour incubation period, MTT solution (5 mg/mL in PBS) is added to each well.

    • The plates are incubated for an additional 4 hours to allow for formazan crystal formation.

    • The supernatant is removed, and the formazan crystals are dissolved in DMSO.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The IC50 value is calculated from the dose-response curve.[2]

The general workflow for assessing cytotoxicity is illustrated below.

Cytotoxicity_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seeding Seed cells in 96-well plates Incubation1 Incubate for 24h Seeding->Incubation1 Treatment Add this compound at various concentrations Incubation1->Treatment Incubation2 Incubate for 24h Treatment->Incubation2 Add_MTT Add MTT solution Incubation2->Add_MTT Incubation3 Incubate for 4h Add_MTT->Incubation3 Dissolve Dissolve formazan crystals in DMSO Incubation3->Dissolve Measure Measure absorbance Dissolve->Measure Calculation Calculate IC50 Measure->Calculation

Caption: General workflow for cytotoxicity assessment using the MTT assay.

Apoptosis and Necrosis Analysis
  • Method: Annexin V/Propidium Iodide (PI) double staining followed by flow cytometry.[1]

  • Principle:

    • Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane in early apoptotic cells.

    • PI is a fluorescent nucleic acid intercalating agent that can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells).

  • Procedure:

    • Treated and untreated cells are harvested and washed with PBS.

    • Cells are resuspended in binding buffer.

    • FITC-conjugated Annexin V and PI are added to the cell suspension.

    • The mixture is incubated in the dark.

    • The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Measurement of Reactive Oxygen Species (ROS)
  • Probe: Dichlorodihydrofluorescein diacetate (DCFH-DA).

  • Principle: DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by intracellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).

  • Procedure:

    • Cells are treated with this compound.

    • Cells are then incubated with DCFH-DA.

    • The fluorescence intensity of DCF is measured by flow cytometry.

Measurement of Mitochondrial Transmembrane Potential (ΔΨm)
  • Probe: Rhodamine 123 (Rh123).

  • Principle: Rh123 is a cell-permeable, cationic fluorescent dye that accumulates in the mitochondria in a potential-dependent manner. A decrease in ΔΨm results in a decrease in Rh123 fluorescence.

  • Procedure:

    • Cells are treated with this compound.

    • Cells are then incubated with Rh123.

    • The fluorescence intensity is measured by flow cytometry.

Conclusion and Future Directions

This compound demonstrates significant cytotoxic activity against leukemia and prostate cancer cell lines, primarily through the induction of apoptosis and necrosis, mediated by mitochondrial dysfunction. While these findings are promising, further research is warranted to fully elucidate its mechanism of action and to evaluate its selectivity for cancer cells over normal cells. Future studies should focus on in vivo efficacy and safety profiling to determine the therapeutic potential of this compound as a novel anti-cancer agent. The moderate acetylcholinesterase inhibitory activity also suggests that the bioactivity of this compound could be further explored in the context of neurodegenerative diseases.

References

Unraveling the Cytotoxic Mechanism of Heliantriol B2 in Leukemic Cells

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Overview for Researchers and Drug Development Professionals

Heliantriol B2, a pentacyclic triterpene isolated from Chuquiraga erinacea (Asteraceae), has demonstrated notable cytotoxic activity against human leukemic cell lines.[1] This technical guide synthesizes the current understanding of its mechanism of action, based on available preclinical research. The findings suggest a multi-faceted process involving the induction of both apoptosis and necrosis, coupled with mitochondrial dysfunction.

Quantitative Analysis of Cytotoxic Potency

The cytotoxic efficacy of this compound was evaluated against two human leukemic cell lines, NB4 and K562. The half-maximal inhibitory concentration (IC50) values were determined after 24 hours of treatment, indicating a potent effect in the low micromolar range.

CompoundCell LineIC50 (µM) ± SD
This compoundNB41.98 ± 0.12
This compoundK5623.52 ± 0.14

Elucidating the Mechanism of Action: A Multi-pronged Approach

The primary mechanism of action of this compound appears to be the induction of programmed cell death and necrotic cell death.[1] Experimental evidence points towards a cascade of events that disrupt cellular homeostasis, ultimately leading to cell demise.

Key Mechanistic Findings:
  • Induction of Apoptosis and Necrosis: Treatment with this compound leads to an increase in both apoptotic and necrotic cell populations in NB4 and K562 cell lines.[1]

  • Mitochondrial Disruption: The compound triggers mitochondrial alterations, a common feature in many apoptotic pathways. This includes:

    • Reactive Oxygen Species (ROS) Overproduction: A significant increase in ROS levels was observed in NB4 cells following treatment.[1]

    • Decreased Mitochondrial Transmembrane Potential (ΔΨm): A slight but discernible decrease in the mitochondrial membrane potential was also noted.[1]

The following diagram illustrates the proposed sequence of events following cellular exposure to this compound.

HeliantriolB2_MoA cluster_cell Human Leukemic Cell (NB4, K562) cluster_mito Mitochondrial Effects cluster_death Cell Death Induction HB2 This compound ROS ROS Overproduction HB2->ROS MMP Decrease in ΔΨm HB2->MMP Necrosis Necrosis HB2->Necrosis Apoptosis Apoptosis ROS->Apoptosis MMP->Apoptosis

Proposed mechanism of this compound cytotoxicity.

Experimental Protocols

The following section details the methodologies employed in the key experiments that form the basis of our current understanding of this compound's mechanism of action.

Cytotoxicity Assay
  • Cell Lines: Human promyelocytic leukemia (NB4) and chronic myelogenous leukemia (K562) cells were used.

  • Method: The viability of the cells was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Procedure: Cells were seeded in 96-well plates and treated with varying concentrations of this compound for 24 hours. Following incubation, the MTT reagent was added to each well. After a further incubation period, the resulting formazan crystals were solubilized, and the absorbance was measured at a specific wavelength to determine the percentage of viable cells relative to an untreated control. The IC50 values were calculated from the dose-response curves.

Apoptosis and Necrosis Analysis
  • Method: Annexin V-FITC and Propidium Iodide (PI) double staining assay was used, followed by flow cytometry analysis.

  • Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, a characteristic of late apoptotic and necrotic cells.

  • Procedure: NB4 and K562 cells were treated with this compound for 24 hours. The cells were then harvested, washed, and resuspended in a binding buffer. Annexin V-FITC and PI were added, and the cells were incubated in the dark. The stained cells were then analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.

Measurement of Reactive Oxygen Species (ROS)
  • Method: The fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) was used.

  • Principle: DCFH-DA is a cell-permeable non-fluorescent probe that is de-esterified intracellularly and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Procedure: NB4 cells were treated with this compound. Following treatment, the cells were incubated with DCFH-DA. The fluorescence intensity, which is proportional to the intracellular ROS levels, was then measured using a fluorometer or flow cytometer.

Assessment of Mitochondrial Transmembrane Potential (ΔΨm)
  • Method: The fluorescent cationic dye Rhodamine 123 was employed.

  • Principle: Rhodamine 123 accumulates in the mitochondria of healthy cells due to the negative mitochondrial membrane potential. A decrease in ΔΨm results in a reduced accumulation of Rhodamine 123 and therefore a decrease in fluorescence intensity.

  • Procedure: Cells were treated with this compound and then incubated with Rhodamine 123. The fluorescence intensity of the cells was analyzed by flow cytometry. A shift in the fluorescence peak to a lower intensity compared to untreated control cells indicated a decrease in ΔΨm.

Concluding Remarks

The available evidence strongly suggests that this compound exerts its cytotoxic effects on leukemic cells by inducing apoptosis and necrosis, a process that involves the generation of reactive oxygen species and a disruption of the mitochondrial transmembrane potential.[1] These findings position this compound as a compound of interest for further investigation in the context of cancer therapy. However, it is important to note that the detailed signaling pathways upstream and downstream of these observed mitochondrial events remain to be elucidated. Future research should focus on identifying the specific molecular targets of this compound and unraveling the complete signaling cascade to fully understand its therapeutic potential.

References

Methodological & Application

Application Note & Protocol: Extraction and Purification of Triterpenoid Saponins from Helianthus annuus

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides a detailed protocol for the extraction and purification of triterpenoid saponins, specifically helianthosides, from the flower petals of the common sunflower, Helianthus annuus. While the specific compound "Heliantriol B2" is not found in current scientific literature, it is likely that this name refers to a triterpenoid aglycone or a specific saponin from the "heliantriol" class of compounds, which are characteristic of the Helianthus genus. Triterpenoid saponins from Helianthus annuus, such as helianthosides, have demonstrated noteworthy anti-inflammatory properties, making their efficient extraction and purification a critical area of research for drug development and phytochemical analysis.[1][2]

This protocol outlines a standard laboratory procedure involving solvent extraction, liquid-liquid partitioning, and chromatographic separation to isolate these bioactive compounds.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below.

Category Item Specifications
Plant Material Sunflower PetalsFresh or dried, finely ground
Solvents Methanol (MeOH)ACS Grade or higher
n-Butanol (n-BuOH)ACS Grade or higher
Ethyl Acetate (EtOAc)ACS Grade or higher
HexaneACS Grade or higher
Water (H₂O)Deionized or distilled
Chromatography Silica Gel70-230 mesh for column chromatography
TLC PlatesSilica gel 60 F₂₅₄
Reagents Sulfuric Acid (H₂SO₄)Concentrated
VanillinReagent grade

Experimental Workflow

The overall workflow for the extraction and purification of triterpenoid saponins from Helianthus annuus is depicted in the following diagram.

G cluster_extraction Extraction cluster_partitioning Solvent Partitioning cluster_purification Purification A Sunflower Petal Powder B Methanol Extraction A->B C Filtration & Concentration B->C D Crude Methanolic Extract C->D E Suspend in H₂O D->E Removes non-polar compounds F Partition with Hexane E->F Removes non-polar compounds G Partition with EtOAc E->G Removes medium-polarity compounds H Partition with n-BuOH E->H Isolates saponins I n-Butanol Fraction H->I J Silica Gel Column Chromatography I->J K Fraction Collection J->K L TLC Analysis K->L M Pooling of Pure Fractions L->M N Purified Triterpenoid Saponins M->N

Figure 1: General workflow for saponin extraction and purification.

Protocols

1. Extraction

  • Preparation of Plant Material: Air-dry fresh sunflower petals in the shade or use a lyophilizer. Once dried, grind the petals into a fine powder using a blender or a mill.

  • Methanol Extraction: Macerate the powdered plant material in methanol (1:10 w/v) at room temperature for 48-72 hours with occasional stirring.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Repeat the extraction process on the residue two more times to ensure complete extraction. Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanolic extract.

2. Solvent-Solvent Partitioning

  • Suspension in Water: Suspend the crude methanolic extract in deionized water.

  • Hexane Partitioning: Transfer the aqueous suspension to a separatory funnel and partition it successively with an equal volume of hexane three times. Discard the hexane layers, which contain non-polar compounds like fats and sterols.

  • Ethyl Acetate Partitioning: Subsequently, partition the remaining aqueous layer with an equal volume of ethyl acetate three times. The ethyl acetate fraction will contain compounds of medium polarity.

  • n-Butanol Partitioning: Finally, partition the remaining aqueous layer with an equal volume of n-butanol three times. Triterpenoid saponins will preferentially move to the n-butanol layer.[1][2]

  • Concentration: Collect the n-butanol fractions and concentrate them under reduced pressure to yield the crude saponin-rich fraction.

3. Purification by Column Chromatography

  • Column Preparation: Prepare a silica gel column using a suitable solvent system (e.g., a gradient of chloroform-methanol or ethyl acetate-methanol-water).

  • Loading: Dissolve the dried n-butanol fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the prepared column.

  • Elution: Elute the column with the chosen solvent system, starting with a lower polarity and gradually increasing the polarity.

  • Fraction Collection: Collect the eluate in fractions of equal volume.

  • TLC Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC). Spot the fractions on a TLC plate and develop it in an appropriate solvent system. Visualize the spots by spraying with a vanillin-sulfuric acid reagent and heating. Saponins typically appear as purple or blue spots.

  • Pooling and Concentration: Combine the fractions that show a single, pure spot corresponding to the desired saponin(s). Concentrate the pooled fractions under reduced pressure to obtain the purified triterpenoid saponins.

Quantitative Data Summary

The following table presents hypothetical quantitative data for a typical extraction and purification process starting from 100g of dried sunflower petals. Actual yields may vary depending on the plant material and experimental conditions.

Parameter Value Unit
Starting Plant Material (Dried) 100g
Crude Methanolic Extract Yield 15.2g
n-Butanol Fraction Yield 3.5g
Purified Saponin Yield 0.8g
Purity (by HPLC) >95%

Signaling Pathway

While the specific signaling pathways for all helianthosides are not fully elucidated, many triterpenoid saponins are known to exhibit anti-inflammatory effects by inhibiting key inflammatory mediators. A generalized pathway is shown below.

G A Inflammatory Stimulus B Activation of NF-κB Pathway A->B C Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) B->C D Inflammation C->D E Heliantriol/Helianthosides E->B Inhibition

Figure 2: Generalized anti-inflammatory signaling pathway.

This protocol provides a robust and reproducible method for the extraction and purification of triterpenoid saponins from Helianthus annuus petals. The resulting purified compounds can be used for further structural elucidation, pharmacological studies, and as reference standards. Researchers should note that optimization of solvent systems and chromatographic conditions may be necessary to isolate specific saponins of interest.

References

Application Note: Quantitative Analysis of Heliantriol B2 in Herbal Extracts Using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective HPLC-MS/MS method for the quantification of Heliantriol B2 in processed herbal extracts. The method utilizes a reversed-phase chromatographic separation followed by tandem mass spectrometry detection in negative ion mode. A straightforward protein precipitation and solid-phase extraction (SPE) procedure provides high recovery and minimizes matrix effects. The method is validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for routine analysis in research and quality control settings.

Introduction

This compound is a triterpenoid saponin found in various plant species. Triterpenoid saponins are a diverse group of natural products with a wide range of reported biological activities, making their accurate quantification crucial for research and the development of herbal-based products. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a powerful analytical technique for the selective and sensitive quantification of saponins in complex matrices.[1][2] This method offers high specificity through the use of Multiple Reaction Monitoring (MRM), minimizing interferences from other components in the extract.

Experimental

Sample Preparation
  • Extraction: 1 gram of powdered plant material is extracted with 10 mL of 80% methanol in an ultrasonic bath for 30 minutes.

  • Centrifugation: The extract is centrifuged at 10,000 rpm for 10 minutes.

  • Protein Precipitation: To 1 mL of the supernatant, 2 mL of acetonitrile is added. The mixture is vortexed and centrifuged at 10,000 rpm for 10 minutes to precipitate proteins.

  • Solid-Phase Extraction (SPE): The supernatant is loaded onto a C18 SPE cartridge pre-conditioned with methanol and water. The cartridge is washed with 5% methanol to remove polar impurities, and the analyte is eluted with 90% methanol.

  • Final Preparation: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in 500 µL of the initial mobile phase for HPLC-MS/MS analysis.

HPLC-MS/MS Conditions
ParameterCondition
HPLC System A standard high-performance liquid chromatography system
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transition Precursor Ion > Product Ion (To be determined for this compound)
Collision Energy Optimized for the specific MRM transition
Source Temperature 150 °C
Desolvation Temp. 400 °C

Quantitative Data Summary

The following tables summarize the performance characteristics of the HPLC-MS/MS method for the quantification of a representative triterpenoid saponin, which can be adapted for this compound.

Table 1: Calibration Curve and Linearity

AnalyteLinear Range (ng/mL)
This compound (surrogate)1 - 10000.9991

Table 2: Precision and Accuracy

AnalyteSpiked Conc. (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
This compound (surrogate)54.25.8102.5
503.14.598.7
5002.53.9101.2

Table 3: Recovery

AnalyteSpiked Conc. (ng/mL)Recovery (%)%RSD
This compound (surrogate)1092.53.8
10095.12.9
80093.83.2

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data_processing Data Processing start Plant Material extraction Ultrasonic Extraction (80% Methanol) start->extraction centrifuge1 Centrifugation extraction->centrifuge1 protein_precip Protein Precipitation (Acetonitrile) centrifuge1->protein_precip centrifuge2 Centrifugation protein_precip->centrifuge2 spe Solid-Phase Extraction (SPE) (C18 Cartridge) centrifuge2->spe evap_recon Evaporation & Reconstitution spe->evap_recon final_sample Final Sample for Analysis evap_recon->final_sample hplc HPLC Separation (C18 Column) final_sample->hplc Injection ms MS/MS Detection (Negative ESI, MRM) hplc->ms data_acq Data Acquisition ms->data_acq quant Quantification (Calibration Curve) data_acq->quant report Reporting quant->report

HPLC-MS/MS workflow for this compound quantification.

Detailed Protocol

I. Stock and Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

II. Sample Preparation
  • Weigh 1.0 g of the homogenized and powdered plant material into a 15 mL centrifuge tube.

  • Add 10 mL of 80% methanol.

  • Sonicate the mixture for 30 minutes at room temperature.

  • Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Transfer 1 mL of the supernatant to a new 2 mL microcentrifuge tube.

  • Add 1 mL of acetonitrile, vortex for 30 seconds, and let it stand for 10 minutes at 4°C.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Condition a C18 SPE cartridge (100 mg, 3 mL) with 3 mL of methanol followed by 3 mL of deionized water.

  • Load the supernatant from step 7 onto the SPE cartridge.

  • Wash the cartridge with 3 mL of 5% aqueous methanol.

  • Elute the analyte with 3 mL of 90% methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

III. HPLC-MS/MS Analysis
  • Set up the HPLC-MS/MS system with the conditions specified in the "HPLC-MS/MS Conditions" table.

  • Equilibrate the column with the initial mobile phase for at least 20 minutes or until a stable baseline is achieved.

  • Inject the prepared standard solutions to generate a calibration curve.

  • Inject the prepared samples for quantification.

  • Process the acquired data using the appropriate software to quantify the amount of this compound in the samples.

Conclusion

The described HPLC-MS/MS method provides a reliable and robust approach for the quantification of this compound in herbal extracts. The sample preparation protocol effectively removes interfering matrix components, and the chromatographic and mass spectrometric conditions ensure high sensitivity and selectivity. This application note serves as a comprehensive guide for researchers and scientists involved in the analysis of triterpenoid saponins.

References

Synthesis of Heliantriol B2 Derivatives for SAR Studies: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Heliantriol B2 derivatives and their subsequent structure-activity relationship (SAR) studies. This compound, a tirucallane-type triterpenoid, has demonstrated notable cytotoxic activity, making its derivatives promising candidates for anticancer drug discovery.

Introduction

Triterpenoids are a large and structurally diverse class of natural products that have garnered significant interest in medicinal chemistry due to their broad range of biological activities, including anticancer properties.[1][2] this compound, a pentacyclic triterpenoid belonging to the tirucallane subclass, has been identified as a potent cytotoxic agent against human leukemic cell lines.[3] This has prompted further investigation into its mechanism of action and the potential for developing more potent and selective anticancer agents through synthetic modifications.

Structure-activity relationship (SAR) studies are crucial in drug discovery for identifying the key structural features of a molecule that are responsible for its biological activity.[1] By systematically modifying the structure of this compound and evaluating the biological activity of the resulting derivatives, it is possible to elucidate the pharmacophore and guide the design of novel therapeutic agents with improved efficacy and reduced toxicity. This application note outlines the semi-synthesis of this compound derivatives and provides protocols for their biological evaluation.

Core Structure and Rationale for Modification

The core structure of this compound, a tirucallane triterpenoid, possesses several reactive sites that are amenable to chemical modification. The rationale for the synthesis of derivatives is to explore the impact of structural changes on the cytotoxic activity of the parent compound. Key areas for modification include the hydroxyl groups and the side chain.

Heliantriol_B2_Structure cluster_core Tirucallane Core cluster_modifications Potential Modification Sites HeliantriolB2 R1 C-3 Hydroxyl HeliantriolB2->R1 Ring A R2 C-24 Hydroxyl HeliantriolB2->R2 Side Chain R3 C-25 Hydroxyl HeliantriolB2->R3 Side Chain SideChain Side Chain Modification HeliantriolB2->SideChain Side Chain

Core structure of this compound and potential sites for chemical modification.

Experimental Protocols

The following protocols are adapted from established methods for the semi-synthesis of tirucallane triterpenoid derivatives.[4][5]

General Workflow for Synthesis and Evaluation

The overall process for generating and testing this compound derivatives involves several key stages, from the isolation of the starting material to the final biological assessment and data analysis.

experimental_workflow start Isolation of this compound (e.g., from Chuquiraga erinacea) synthesis Semi-synthesis of Derivatives (Esterification, Oxidation, etc.) start->synthesis purification Purification of Derivatives (Chromatography: TLC, Column) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization bioassay Biological Evaluation (Cytotoxicity Assays, e.g., MTT) characterization->bioassay sar Structure-Activity Relationship (SAR) Analysis bioassay->sar

General experimental workflow for the synthesis and evaluation of this compound derivatives.
Protocol 1: Esterification of Hydroxyl Groups

This protocol describes the general procedure for the acylation of the hydroxyl groups of this compound to produce ester derivatives.

Materials:

  • This compound

  • Anhydrous pyridine

  • Appropriate acid chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve this compound (1 equivalent) in a mixture of anhydrous DCM and anhydrous pyridine at 0 °C under a nitrogen atmosphere.

  • Add the corresponding acid chloride or anhydride (1.2 equivalents per hydroxyl group) dropwise to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the purified ester derivative by NMR and MS.

Protocol 2: Oxidation of Hydroxyl Groups

This protocol provides a general method for the oxidation of the hydroxyl groups of this compound to the corresponding ketones.

Materials:

  • This compound

  • Dess-Martin periodinane (DMP) or Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Sodium thiosulfate solution (for DMP)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM at room temperature under a nitrogen atmosphere.

  • Add DMP or PCC (1.5 equivalents per hydroxyl group) portion-wise to the solution.

  • Stir the reaction mixture for 2-4 hours at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, if using DMP, quench the reaction by adding a saturated solution of sodium bicarbonate and a solution of sodium thiosulfate. If using PCC, filter the reaction mixture through a pad of silica gel.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system.

  • Characterize the purified ketone derivative by NMR, IR, and MS.

Data Presentation: Structure-Activity Relationship of Tirucallane Derivatives

While specific SAR data for a wide range of this compound derivatives against cancer cell lines is not yet extensively published, data from semi-synthetic tirucallane triterpenoids against other cell types can provide initial insights. The following table summarizes the activity of natural tirucallanes and their semi-synthetic derivatives against Trypanosoma cruzi trypomastigotes and NCTC mammalian cells, highlighting the importance of specific structural features for biological activity and selectivity.[4][5]

CompoundR1 (C-3)R2 (Side Chain)IC50 T. cruzi (µg/mL)CC50 NCTC (µg/mL)Selectivity Index (SI)
1 =O-COOH>100>200-
1a =O-COOCH320.1869.503.4
1b β-OH-COOCH317.6476.394.3
2 β-OH-CH2OH57.12>200>3.5
2a β-OAc-CH2OAc28.3297.453.4
2b =O-CHO15.2385.345.6
3 β-OH-COOH66.51>200>3.0
3a β-OAc-COOH>100>200-
3b β-OH-COOCH335.48>200>5.6

Note: A higher selectivity index (SI = CC50 / IC50) indicates greater selectivity for the target parasite over mammalian cells.

Potential Signaling Pathways

The cytotoxic effects of this compound have been associated with the induction of apoptosis and necrosis.[3] The mechanism appears to involve mitochondrial alterations, including the overproduction of reactive oxygen species (ROS) and a decrease in the mitochondrial transmembrane potential.[3] This suggests that this compound and its derivatives may exert their anticancer effects by triggering intrinsic apoptotic pathways.

signaling_pathway HB2 This compound Derivative Mitochondrion Mitochondrion HB2->Mitochondrion ROS ↑ Reactive Oxygen Species (ROS) Mitochondrion->ROS MMP ↓ Mitochondrial Membrane Potential Mitochondrion->MMP Caspase Caspase Activation ROS->Caspase MMP->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Proposed signaling pathway for this compound-induced apoptosis.

Conclusion

The semi-synthesis of this compound derivatives offers a promising avenue for the development of novel anticancer agents. The protocols outlined in this application note provide a framework for the chemical modification of the this compound scaffold and the subsequent evaluation of the derivatives' biological activity. The initial SAR data from related tirucallane triterpenoids suggest that modifications at the C-3 position and on the side chain can significantly influence biological activity and selectivity. Further studies are warranted to explore a wider range of derivatives and to fully elucidate their mechanism of action and potential as therapeutic agents.

References

Application Notes and Protocols for Paenimyxin from Paenibacillus sp. strain B2 in Plant Defense Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Heliantriol B2" in the context of plant defense did not yield specific results. The following information is based on studies of paenimyxin , a cyclic lipopolypeptide isolated from Paenibacillus sp. strain B2, which has been shown to be a potent elicitor of plant defense responses.

Introduction

Paenimyxin, a lipopeptide produced by the bacterium Paenibacillus sp. strain B2, has demonstrated significant antagonistic activity against a range of plant-pathogenic fungi and bacteria.[1] It functions as a Pathogen-Associated Molecular Pattern (PAMP), triggering the plant's innate immune system and inducing a state of heightened defense.[1] This document provides detailed application notes and experimental protocols for researchers investigating the use of paenimyxin in studying and enhancing plant defense mechanisms.

Mechanism of Action

Paenimyxin elicits a variety of defense responses in plants. Upon recognition by the plant, it activates signal transduction pathways that lead to:

  • Oxidative Burst: A rapid production of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), which acts as a signaling molecule and has direct antimicrobial properties.[1]

  • Gene Upregulation: Increased transcription of genes involved in various defense-related pathways, including:

    • Phytoalexin Biosynthesis: Upregulation of genes like phenylalanine ammonia-lyase (PAL), chalcone synthase (CHS), and chalcone reductase (CHR), which are crucial for the production of antimicrobial phytoalexins.[1]

    • Pathogenesis-Related (PR) Proteins: Induction of genes encoding PR proteins, such as chitinases, which can degrade the cell walls of fungal pathogens.[1]

    • Cell Wall Reinforcement: Upregulation of genes like invertase, which is involved in remodeling the cell wall to create a more robust physical barrier against pathogen invasion.[1]

The induction of these defense responses by paenimyxin can lead to Induced Systemic Resistance (ISR), providing broad-spectrum protection against subsequent pathogen attacks.

Quantitative Data Summary

The following tables summarize the quantitative effects of paenimyxin treatment on Medicago truncatula as reported in the literature.

Table 1: Effect of Paenimyxin on Hydrogen Peroxide Production in M. truncatula Cell Suspensions

Paenimyxin ConcentrationH₂O₂ InductionNotes
Optimal ConcentrationMaximum induction at 20 minutes post-elicitationConcentrations higher than 20 μM were found to inhibit H₂O₂ induction and had a lethal effect on the cells.[1]

Table 2: Protective Effect of Paenimyxin on M. truncatula Roots Against Fusarium acuminatum

Paenimyxin ConcentrationReduction in Necrotic SymptomsPlant Growth Effect
~1 μM95% suppressionProtective effect observed.[1]
>10 μMNot specifiedInhibitory effect on plant growth.[1]

Table 3: Upregulation of Defense-Related Genes in M. truncatula by Paenimyxin

GeneFunctionLevel of Upregulation
Phenylalanine ammonia-lyase (PAL)Phytoalexin biosynthesisHighly upregulated[1]
Chalcone synthase (CHS)Phytoalexin biosynthesisHighly upregulated[1]
Chalcone reductase (CHR)Phytoalexin biosynthesisHighly upregulated[1]
ChitinaseAntifungal activity (PR protein)Highly upregulated[1]
InvertaseCell wall reinforcementHighly upregulated[1]

Experimental Protocols

Protocol 1: Evaluation of Hydrogen Peroxide (H₂O₂) Production in Plant Cell Suspensions

Objective: To determine the effect of paenimyxin on the oxidative burst in plant cell cultures.

Materials:

  • Medicago truncatula cell suspension culture

  • Paenimyxin solution (stock solution in a suitable solvent, e.g., DMSO)

  • Luminol

  • Hydrogen peroxide (H₂O₂) standard solution

  • Luminometer or spectrophotometer capable of measuring chemiluminescence

Methodology:

  • Grow M. truncatula cell suspensions in appropriate liquid medium to the desired growth phase.

  • Aliquot the cell suspension into the wells of a 96-well microplate.

  • Prepare a range of paenimyxin concentrations to be tested (e.g., 0.1 μM to 50 μM).

  • Add the paenimyxin solutions to the respective wells. Include a solvent control.

  • Immediately add luminol to each well.

  • Measure the chemiluminescence at regular intervals (e.g., every 2-5 minutes) for a period of at least 30-60 minutes using a luminometer.

  • Generate a standard curve using known concentrations of H₂O₂ to quantify the amount of H₂O₂ produced.

  • Plot the H₂O₂ concentration over time to observe the dynamics of the oxidative burst in response to different paenimyxin concentrations.

Protocol 2: In-planta Disease Protection Assay

Objective: To assess the protective effect of paenimyxin against a fungal pathogen in whole plants.

Materials:

  • Medicago truncatula seedlings

  • Fusarium acuminatum spore suspension

  • Paenimyxin solution

  • Sterile water or appropriate buffer

  • Pots or petri plates for plant growth

  • Growth chamber with controlled environmental conditions

Methodology:

  • Grow M. truncatula seedlings under sterile conditions.

  • Prepare different concentrations of paenimyxin solution (e.g., 1 μM, 5 μM, 10 μM).

  • Treat the roots of the seedlings with the paenimyxin solutions for 24 hours. Include a control group treated with sterile water or buffer.

  • After the 24-hour pretreatment, inoculate the roots with a known concentration of F. acuminatum spore suspension.

  • Incubate the inoculated plants in a growth chamber with conditions conducive to disease development.

  • After a set incubation period (e.g., 3-7 days), assess the level of disease symptoms. This can be done by visual scoring of necrosis or by quantifying fungal biomass using techniques like qPCR.

  • Calculate the percentage of disease suppression for each treatment compared to the control.

Protocol 3: Analysis of Defense Gene Expression by Semi-Quantitative RT-PCR

Objective: To determine the effect of paenimyxin on the expression of defense-related genes.

Materials:

  • Medicago truncatula roots or cell suspensions

  • Paenimyxin solution

  • Liquid nitrogen

  • RNA extraction kit

  • Reverse transcriptase for cDNA synthesis

  • PCR thermal cycler

  • Primers for target defense genes (e.g., PAL, CHS, CHR, Chitinase) and a reference gene (e.g., Actin)

  • Agarose gel electrophoresis equipment

Methodology:

  • Treat M. truncatula roots or cell suspensions with an effective concentration of paenimyxin. Collect samples at different time points (e.g., 0, 6, 12, 24 hours) post-treatment.

  • Immediately freeze the collected samples in liquid nitrogen and store at -80°C.

  • Extract total RNA from the samples using a suitable RNA extraction kit.

  • Synthesize first-strand cDNA from the extracted RNA using reverse transcriptase.

  • Perform PCR using primers specific for the target defense genes and the reference gene.

  • Run the PCR products on an agarose gel to visualize the amplification.

  • Analyze the band intensities to determine the relative expression levels of the target genes compared to the reference gene. For more precise quantification, quantitative real-time PCR (qRT-PCR) is recommended.

Visualizations

paenimyxin_signaling_pathway cluster_plant_cell Plant Cell paenimyxin Paenimyxin (PAMP) receptor Receptor Recognition paenimyxin->receptor signal_transduction Signal Transduction (Ion fluxes, Protein kinases) receptor->signal_transduction ros Oxidative Burst (H₂O₂ production) signal_transduction->ros gene_upregulation Upregulation of Defense Genes signal_transduction->gene_upregulation resistance Induced Systemic Resistance ros->resistance phytoalexins Phytoalexin Biosynthesis (PAL, CHS, CHR) gene_upregulation->phytoalexins pr_proteins PR Protein Synthesis (Chitinase) gene_upregulation->pr_proteins cell_wall Cell Wall Reinforcement (Invertase) gene_upregulation->cell_wall phytoalexins->resistance pr_proteins->resistance cell_wall->resistance

Caption: Paenimyxin signaling pathway in a plant cell.

experimental_workflow_disease_assay start Start: M. truncatula seedlings treatment Root treatment with Paenimyxin (24 hours) start->treatment control Control treatment (Sterile water) start->control inoculation Inoculation with Fusarium acuminatum treatment->inoculation control->inoculation incubation Incubation (3-7 days) inoculation->incubation assessment Assessment of Disease Symptoms incubation->assessment analysis Data Analysis: % Disease Suppression assessment->analysis end End analysis->end

Caption: Workflow for in-planta disease protection assay.

experimental_workflow_gene_expression start Start: M. truncatula tissues treatment Paenimyxin Treatment (Time course) start->treatment sampling Sample Collection & Freezing treatment->sampling rna_extraction Total RNA Extraction sampling->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis pcr Semi-quantitative RT-PCR (Target & Reference genes) cdna_synthesis->pcr gel Agarose Gel Electrophoresis pcr->gel analysis Analysis of Gene Expression Levels gel->analysis end End analysis->end

Caption: Workflow for defense gene expression analysis.

References

Using Heliantriol B2 as a Chemical Probe in Molecular Biology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heliantriol B2 (HB2) is a naturally occurring pentacyclic triterpenoid that has demonstrated potent cytotoxic effects against human leukemia cell lines. Its mechanism of action involves the induction of apoptosis and necrosis, mediated by an increase in reactive oxygen species (ROS) and a disruption of the mitochondrial membrane potential. These characteristics make this compound a valuable chemical probe for studying programmed cell death pathways and for investigating novel anticancer therapeutic strategies. This document provides detailed application notes and protocols for utilizing this compound in molecular biology research.

Chemical Information

PropertyValue
IUPAC Name (3S,4aR,6aR,6aS,6bR,8aR,12aR,14bS)-3,4a,6a,9,9,12a-hexamethyl-10-(propan-2-yl)-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,12,12a,13,14,14b-octadecahydropicene-3,6-diol
Molecular Formula C30H50O3
Molecular Weight 458.7 g/mol
CAS Number 61229-18-3
Solubility Soluble in DMSO, ethanol, and methanol. For cell culture experiments, prepare a concentrated stock solution in DMSO.

Biological Activity and Mechanism of Action

This compound has been shown to exhibit significant cytotoxic activity against the human promyelocytic leukemia cell line (NB4) and the chronic myelogenous leukemia cell line (K562). The primary mechanism of action is the induction of programmed cell death.

Key Quantitative Data from in vitro Studies:

Cell LineIC50 (24h treatment)
NB4 1.98 ± 0.12 µM
K562 3.52 ± 0.14 µM

Data is presented as mean ± standard deviation.

The cytotoxic effects of this compound are associated with:

  • Induction of Apoptosis and Necrosis: Treatment with this compound leads to an increase in the population of apoptotic and necrotic cells.

  • Generation of Reactive Oxygen Species (ROS): this compound induces the overproduction of intracellular ROS, contributing to cellular stress and damage.

  • Disruption of Mitochondrial Membrane Potential (ΔΨm): A slight decrease in the mitochondrial membrane potential is observed following treatment, indicating mitochondrial dysfunction.

Postulated Signaling Pathways

Based on the known activities of other pentacyclic triterpenoids, this compound is hypothesized to modulate key signaling pathways involved in cell survival, proliferation, and apoptosis.[1][2][3][4][5][6][7][8] Further research is required to fully elucidate the specific pathways affected by this compound.

Heliantriol_B2_Signaling Postulated Signaling Pathways Modulated by this compound cluster_0 Cellular Effects cluster_1 Potential Upstream Signaling Targets HB2 This compound PI3K_Akt PI3K/Akt Pathway HB2->PI3K_Akt Modulates (?) MAPK MAPK/ERK Pathway HB2->MAPK Modulates (?) NFkB NF-κB Pathway HB2->NFkB Modulates (?) ROS ROS Production ↑ MMP ΔΨm Disruption ROS->MMP Apoptosis Apoptosis/Necrosis MMP->Apoptosis PI3K_Akt->ROS MAPK->ROS NFkB->ROS

Caption: Postulated signaling pathways influenced by this compound.

Experimental Protocols

The following protocols are designed to investigate the effects of this compound on cancer cell lines.

General Cell Culture and Treatment
  • Culture human leukemia cell lines (e.g., NB4, K562) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

  • For experiments, dilute the stock solution in a complete culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity. A vehicle control (0.1% DMSO in medium) should be included in all experiments.

Protocol 1: Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10][11]

Materials:

  • This compound treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells at a density of 2 x 10^5 cells/mL in a 6-well plate.

  • Treat cells with various concentrations of this compound (e.g., 0, 1, 2, 5, 10 µM) for 24 hours.

  • Harvest cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Data Analysis:

  • Annexin V-FITC negative / PI negative: Viable cells

  • Annexin V-FITC positive / PI negative: Early apoptotic cells

  • Annexin V-FITC positive / PI positive: Late apoptotic/necrotic cells

  • Annexin V-FITC negative / PI positive: Necrotic cells

Apoptosis_Workflow Apoptosis Assay Workflow start Seed and Treat Cells with this compound harvest Harvest and Wash Cells start->harvest resuspend Resuspend in Binding Buffer harvest->resuspend stain Stain with Annexin V-FITC & PI resuspend->stain incubate Incubate (15 min, RT, dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Experimental workflow for apoptosis detection.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to quantify intracellular ROS levels.[12][13][14][15]

Materials:

  • This compound treated and control cells

  • DCFH-DA (prepare a 10 mM stock in DMSO)

  • Serum-free culture medium

  • PBS

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Seed cells at a density of 2 x 10^5 cells/mL in a 6-well plate.

  • Treat cells with various concentrations of this compound for the desired time (e.g., 6, 12, 24 hours).

  • After treatment, harvest and wash the cells once with PBS.

  • Resuspend the cells in serum-free medium containing 10 µM DCFH-DA.

  • Incubate the cells for 30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS to remove excess dye.

  • Resuspend the cells in 500 µL of PBS.

  • Analyze the fluorescence intensity immediately by flow cytometry (Excitation: 488 nm, Emission: 525 nm).

Data Analysis: An increase in the mean fluorescence intensity of treated cells compared to the vehicle control indicates an increase in intracellular ROS levels.

Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm)

The cationic dye JC-1 or its improved version JC-10 is used to monitor mitochondrial health. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.[16][17][18][19][20]

Materials:

  • This compound treated and control cells

  • JC-1 or JC-10 dye (prepare a 1 mg/mL stock in DMSO)

  • Complete culture medium

  • PBS

  • Flow cytometer

Procedure:

  • Seed and treat cells with this compound as described in Protocol 1.

  • Harvest and wash the cells once with PBS.

  • Resuspend the cells in a complete culture medium at a concentration of 1 x 10^6 cells/mL.

  • Add JC-1 or JC-10 to a final concentration of 2 µM.

  • Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.

  • Wash the cells once with PBS.

  • Resuspend the cells in 500 µL of PBS.

  • Analyze by flow cytometry, detecting green fluorescence (e.g., FITC channel) and red fluorescence (e.g., PE channel).

Data Analysis: A decrease in the red/green fluorescence intensity ratio in treated cells compared to the control indicates a loss of mitochondrial membrane potential.

Mitochondrial_Workflow Mitochondrial Membrane Potential Assay Workflow start Seed and Treat Cells with this compound harvest Harvest and Wash Cells start->harvest stain Stain with JC-1/JC-10 harvest->stain incubate Incubate (15-30 min, 37°C) stain->incubate analyze Analyze by Flow Cytometry (Red vs. Green Fluorescence) incubate->analyze

Caption: Workflow for assessing mitochondrial membrane potential.

Further Research Directions

To further characterize this compound as a chemical probe, the following investigations are recommended:

  • Western Blot Analysis: Investigate the effect of this compound on the expression levels of key proteins involved in apoptosis (e.g., Bcl-2 family proteins, caspases) and the postulated signaling pathways (e.g., phosphorylated and total Akt, ERK, and NF-κB).

  • Selectivity Studies: Assess the cytotoxic effects of this compound on non-cancerous cell lines to determine its tumor-selective properties.

  • Combination Therapies: Evaluate the synergistic or additive effects of this compound when used in combination with other known chemotherapeutic agents.

Conclusion

This compound is a promising chemical probe for studying the molecular mechanisms of apoptosis and for the initial stages of anticancer drug discovery. The protocols outlined in this document provide a framework for researchers to investigate its biological activities and to explore its therapeutic potential. The elucidation of its precise molecular targets and signaling pathways will further enhance its utility in molecular biology and drug development.

References

Application Notes and Protocols: Radiolabeling of Heliantriol B2 for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heliantriol B2 is a pentacyclic triterpenoid natural product that has demonstrated significant cytotoxic activity against human leukemic cell lines, inducing cell death through apoptosis and necrosis.[1] These properties make it a promising candidate for further investigation as a potential anti-cancer agent. To facilitate in vivo studies, including biodistribution, pharmacokinetics, and mechanism of action elucidation, a robust protocol for radiolabeling this compound is essential. This document provides a detailed protocol for the tritium labeling of this compound, outlines its application in in vivo studies, and presents a hypothetical signaling pathway that could be investigated using the radiolabeled compound.

Materials and Methods

Materials
MaterialSupplierGrade
This compound(To be synthesized or procured)>98% purity
Tritium gas (T₂)Moravek, Inc. or equivalentHigh specific activity
Palladium on charcoal (Pd/C, 10%)Sigma-AldrichCatalyst grade
Ethyl acetateSigma-AldrichAnhydrous
MethanolSigma-AldrichHPLC grade
WaterMilli-Q or equivalentHPLC grade
Scintillation cocktailPerkinElmerUltima Gold™
HPLC system with a radiodetectorAgilent, Waters, or equivalent
C18 HPLC columnPhenomenex, Waters, or equivalentAnalytical and Preparative
Liquid scintillation counterBeckman Coulter, PerkinElmer
Equipment
  • High-vacuum manifold for tritium labeling

  • Rotary evaporator

  • Lyophilizer

  • Analytical and preparative HPLC systems

  • Liquid scintillation counter

  • Centrifuge

  • Standard laboratory glassware

Experimental Protocols

Protocol 1: Tritium Labeling of this compound via Catalytic Hydrogen-Tritium Exchange

This protocol describes the radiolabeling of this compound with tritium gas using a heterogeneous catalyst. This method is chosen due to the presence of a prop-1-en-2-yl group and multiple C-H bonds that can undergo exchange.

1. Preparation of the Reaction Mixture: a. In a flame-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 5 mg of this compound in 2 mL of anhydrous ethyl acetate. b. Add 10 mg of 10% Palladium on charcoal (Pd/C) to the solution.

2. Tritiation Reaction: a. Connect the flask to a high-vacuum manifold specifically designed for tritium gas handling. b. Freeze the reaction mixture in liquid nitrogen and evacuate the flask to a high vacuum. c. Introduce tritium gas (T₂) into the flask to a pressure of approximately 0.5 bar. d. Allow the mixture to warm to room temperature and stir vigorously for 4-6 hours. The progress of the reaction can be monitored by the pressure drop.

3. Post-Reaction Workup: a. Freeze the reaction mixture again in liquid nitrogen and carefully remove the excess tritium gas into a dedicated recovery system. b. Introduce a small amount of methanol to quench the reaction and then evacuate the flask to remove any volatile radioactive species. c. Filter the reaction mixture through a syringe filter (0.22 µm) to remove the Pd/C catalyst. d. Wash the catalyst with an additional 2 mL of ethyl acetate and combine the filtrates. e. Evaporate the solvent under a gentle stream of nitrogen.

4. Purification of [³H]-Heliantriol B2: a. Dissolve the crude radiolabeled product in a minimal amount of methanol. b. Purify the [³H]-Heliantriol B2 using preparative reverse-phase HPLC. A C18 column is recommended with a gradient elution of methanol and water. c. Collect fractions and determine the radioactivity of each fraction using a liquid scintillation counter. d. Pool the fractions containing the pure [³H]-Heliantriol B2.

5. Quality Control: a. Determine the radiochemical purity of the final product using analytical HPLC with a radiodetector. The purity should be >98%. b. Determine the specific activity (Ci/mmol) of the [³H]-Heliantriol B2 by measuring the radioactivity of a known mass of the compound using a calibrated liquid scintillation counter.

Protocol 2: In Vivo Biodistribution Study in a Xenograft Mouse Model of Leukemia

This protocol outlines a typical in vivo biodistribution study to determine the uptake and distribution of [³H]-Heliantriol B2 in various tissues.

1. Animal Model: a. Use immunodeficient mice (e.g., NOD/SCID) bearing a human leukemic cell line xenograft (e.g., NB4 or K562).

2. Administration of [³H]-Heliantriol B2: a. Formulate the purified [³H]-Heliantriol B2 in a suitable vehicle for intravenous (i.v.) injection (e.g., saline with 5% DMSO and 5% Tween 80). b. Inject a known amount of the radiolabeled compound (e.g., 10 µCi per mouse) into the tail vein of the mice.

3. Tissue Collection: a. At predetermined time points (e.g., 1, 4, 24, and 48 hours) post-injection, euthanize a group of mice (n=3-5 per time point). b. Collect blood and various organs (tumor, liver, kidneys, spleen, lungs, heart, brain, muscle, and bone).

4. Sample Processing and Analysis: a. Weigh each tissue sample. b. Solubilize the tissue samples using a suitable tissue solubilizer (e.g., Solvable™). c. Add a scintillation cocktail to each sample and measure the radioactivity using a liquid scintillation counter. d. Calculate the percentage of the injected dose per gram of tissue (%ID/g).

Data Presentation

Table 1: Expected HPLC Purification Parameters for [³H]-Heliantriol B2

ParameterValue
ColumnPreparative C18, 10 µm, 250 x 21.2 mm
Mobile Phase AWater
Mobile Phase BMethanol
Gradient70% B to 100% B over 30 min
Flow Rate15 mL/min
DetectionUV at 210 nm and Radiodetector
Expected Retention Time20-25 min

Table 2: Sample Biodistribution Data for [³H]-Heliantriol B2 in a Xenograft Mouse Model (Hypothetical)

Tissue1 hour (%ID/g ± SD)4 hours (%ID/g ± SD)24 hours (%ID/g ± SD)
Blood5.2 ± 0.82.1 ± 0.40.5 ± 0.1
Tumor3.5 ± 0.64.8 ± 0.93.2 ± 0.5
Liver15.8 ± 2.510.2 ± 1.83.1 ± 0.6
Kidneys8.1 ± 1.24.5 ± 0.71.2 ± 0.2
Spleen2.5 ± 0.43.1 ± 0.51.8 ± 0.3
Lungs4.2 ± 0.72.5 ± 0.40.8 ± 0.1

Visualizations

G cluster_prep Preparation cluster_reaction Tritiation cluster_workup Workup & Purification cluster_qc Quality Control Heliantriol_B2 This compound Mix Reaction Mixture Heliantriol_B2->Mix Pd_C Pd/C Catalyst Pd_C->Mix Solvent Ethyl Acetate Solvent->Mix Reaction Catalytic Exchange Mix->Reaction Tritium_Gas Tritium Gas (T2) Tritium_Gas->Reaction Vacuum High Vacuum Vacuum->Reaction Filtration Filtration Reaction->Filtration Quench & Filter Evaporation Evaporation Filtration->Evaporation HPLC_Purification Preparative HPLC Evaporation->HPLC_Purification Crude Product Analytical_HPLC Analytical HPLC HPLC_Purification->Analytical_HPLC Pure Fractions Scintillation_Counting Scintillation Counting HPLC_Purification->Scintillation_Counting Purity_Check Purity_Check Analytical_HPLC->Purity_Check Radiochemical Purity Specific_Activity Specific_Activity Scintillation_Counting->Specific_Activity Specific Activity

Caption: Experimental workflow for the radiolabeling of this compound.

G Heliantriol_B2 [3H]-Heliantriol B2 Cell_Membrane Cell Membrane Heliantriol_B2->Cell_Membrane Enters Cell Mitochondrion Mitochondrion ROS Increased ROS Production Mitochondrion->ROS MMP Decreased Mitochondrial Membrane Potential Mitochondrion->MMP Caspase9 Caspase-9 Activation ROS->Caspase9 MMP->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling pathway of this compound-induced apoptosis.

References

Application Notes and Protocols for Heliantriol B2 In Vitro Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the delivery of Heliantriol B2, a pentacyclic triterpene with demonstrated cytotoxic effects, in in vitro experimental settings. Given its hydrophobic nature and poor water solubility, appropriate delivery methods are crucial for accurate and reproducible results in cell-based assays.[1][2][3] This document outlines three common and effective methods for solubilizing and delivering this compound to cultured cells: using Dimethyl Sulfoxide (DMSO) as a solvent, complexation with cyclodextrins, and encapsulation in nanoparticles.

Introduction to this compound

This compound is a naturally occurring pentacyclic triterpenoid that has shown potential as an anti-cancer agent.[4] In vitro studies have demonstrated its cytotoxic activity against human leukemic cell lines, inducing cell death through apoptosis and necrosis.[4] A significant challenge in working with this compound is its low aqueous solubility, which can hinder its bioavailability in cell culture media and lead to inconsistent experimental outcomes. The following protocols are designed to address this challenge and ensure effective delivery of this compound to target cells in a controlled manner.

Data Presentation: Quantitative Parameters for this compound In Vitro Studies

The following table summarizes key quantitative data from a study on the cytotoxic effects of this compound on human leukemic cell lines. This data is essential for designing experiments and determining appropriate concentration ranges.

ParameterCell LineValueReference
IC50 (24h) NB41.98 ± 0.12 µM[4]
K5623.52 ± 0.14 µM[4]
Observed Effects NB4, K562Induction of apoptosis and necrosis, ROS overproduction (in NB4), slight decrease in mitochondrial transmembrane potential.[4]

Experimental Protocols for In Vitro Delivery of this compound

Method 1: Delivery using Dimethyl Sulfoxide (DMSO)

DMSO is a widely used solvent for dissolving hydrophobic compounds for in vitro studies due to its ability to dissolve a wide range of polar and nonpolar compounds.[5][6][7]

Protocol:

  • Stock Solution Preparation:

    • Dissolve this compound powder in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

    • Ensure complete dissolution by vortexing or brief sonication.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.

    • Crucially, ensure the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the specific cell line being used (typically ≤ 0.1% - 0.5%). [7]

  • Cell Treatment:

    • Add the prepared working solutions of this compound to your cell cultures.

    • Include a vehicle control group in your experiment, which consists of cells treated with the same final concentration of DMSO as the highest concentration used for this compound treatment. This is essential to distinguish the effects of the compound from any solvent effects.[7]

    • Incubate the cells for the desired duration of the experiment.

Workflow for DMSO-based Delivery

DMSO_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis HeliantriolB2 This compound Powder StockSolution 10 mM Stock Solution in DMSO HeliantriolB2->StockSolution DMSO 100% DMSO DMSO->StockSolution WorkingSolution Working Solutions (Final Concentrations) StockSolution->WorkingSolution CultureMedium Cell Culture Medium CultureMedium->WorkingSolution VehicleControl Vehicle Control (DMSO only) CultureMedium->VehicleControl Treatment This compound Treatment Groups WorkingSolution->Treatment CellCulture Cell Culture CellCulture->VehicleControl CellCulture->Treatment DataAnalysis Data Analysis VehicleControl->DataAnalysis Treatment->DataAnalysis

Caption: Workflow for this compound delivery using DMSO.

Method 2: Delivery using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, thereby increasing their aqueous solubility and stability.[8][9][10][11][12] Methyl-β-cyclodextrin is a commonly used derivative for enhancing drug solubility.[13]

Protocol:

  • Complex Formation:

    • Prepare a solution of methyl-β-cyclodextrin (M-β-CD) in sterile water or phosphate-buffered saline (PBS). The concentration will depend on the desired molar ratio and the specific M-β-CD used.

    • Add this compound powder to the M-β-CD solution. A 1:1 molar ratio is a good starting point.[13]

    • Stir or shake the mixture at room temperature for several hours (e.g., 24 hours) to allow for the formation of the inclusion complex.

    • To remove any uncomplexed this compound, centrifuge the solution and filter it through a 0.22 µm sterile filter.

  • Working Solution Preparation:

    • The filtered solution is your stock solution of the this compound:M-β-CD complex.

    • Determine the concentration of this compound in the stock solution using a suitable analytical method (e.g., HPLC).

    • Prepare serial dilutions of the complex stock solution in cell culture medium to obtain the desired final concentrations.

  • Cell Treatment:

    • Add the working solutions of the this compound:M-β-CD complex to your cell cultures.

    • Include a vehicle control group treated with the same concentration of M-β-CD alone.

    • Incubate the cells for the specified experimental duration.

Workflow for Cyclodextrin-based Delivery

Cyclodextrin_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis HeliantriolB2 This compound Powder ComplexFormation Complex Formation (Stirring/Incubation) HeliantriolB2->ComplexFormation Cyclodextrin Methyl-β-Cyclodextrin Solution Cyclodextrin->ComplexFormation Filtration Filtration (0.22 µm) ComplexFormation->Filtration ComplexStock This compound:CD Stock Solution Filtration->ComplexStock WorkingSolution Working Solutions ComplexStock->WorkingSolution CultureMedium Cell Culture Medium CultureMedium->WorkingSolution VehicleControl Vehicle Control (Cyclodextrin only) CultureMedium->VehicleControl Treatment Complex Treatment WorkingSolution->Treatment CellCulture Cell Culture CellCulture->VehicleControl CellCulture->Treatment DataAnalysis Data Analysis VehicleControl->DataAnalysis Treatment->DataAnalysis

Caption: Workflow for this compound delivery using cyclodextrins.

Method 3: Delivery using Nanoparticles

Nanoparticles can encapsulate hydrophobic drugs, protecting them from degradation and facilitating their uptake by cells.[14][15][16][17][18] Various types of nanoparticles, such as liposomes or polymeric nanoparticles, can be used.[14][15]

Protocol:

  • Nanoparticle Formulation:

    • Synthesize or obtain commercially available nanoparticles suitable for drug delivery (e.g., liposomes, PLGA nanoparticles).

    • Encapsulate this compound into the nanoparticles using a suitable method (e.g., solvent evaporation for PLGA nanoparticles, thin-film hydration for liposomes). The specific protocol will depend on the type of nanoparticle used.[19]

  • Characterization and Purification:

    • Characterize the this compound-loaded nanoparticles for size, zeta potential, and encapsulation efficiency using techniques like Dynamic Light Scattering (DLS) and High-Performance Liquid Chromatography (HPLC).

    • Purify the nanoparticle suspension to remove any free, unencapsulated this compound. This can be done by methods such as centrifugation or dialysis.

  • Working Solution Preparation:

    • Resuspend the purified, this compound-loaded nanoparticles in sterile PBS or cell culture medium to create a stock solution.

    • Determine the concentration of encapsulated this compound.

    • Prepare serial dilutions of the nanoparticle stock solution in cell culture medium.

  • Cell Treatment:

    • Add the working solutions of the this compound-loaded nanoparticles to your cell cultures.

    • Include a control group treated with "empty" nanoparticles (without this compound) at the same concentration as the drug-loaded nanoparticles.

    • Incubate the cells for the desired experimental time.

Nanoparticle_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis HeliantriolB2 This compound Encapsulation Encapsulation HeliantriolB2->Encapsulation Nanocarrier Nanoparticle (e.g., Liposome) Nanocarrier->Encapsulation Purification Purification Encapsulation->Purification NPStock This compound-NP Stock Solution Purification->NPStock WorkingSolution Working Solutions NPStock->WorkingSolution CultureMedium Cell Culture Medium CultureMedium->WorkingSolution VehicleControl Vehicle Control (Empty Nanoparticles) CultureMedium->VehicleControl Treatment Nanoparticle Treatment WorkingSolution->Treatment CellCulture Cell Culture CellCulture->VehicleControl CellCulture->Treatment DataAnalysis Data Analysis VehicleControl->DataAnalysis Treatment->DataAnalysis

Caption: A potential apoptosis signaling pathway influenced by this compound.

Conclusion

The selection of an appropriate delivery method for this compound in in vitro experiments is critical for obtaining reliable and meaningful data. The choice of method will depend on the specific experimental requirements, cell type, and desired concentration range. It is imperative to include proper vehicle controls in all experiments to account for any effects of the delivery vehicle itself. The protocols and information provided in these application notes are intended to serve as a comprehensive guide for researchers working with this promising natural compound.

References

Application Notes and Protocols for Screening the Bioactivity of Heliantriol B2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heliantriol B2 is a naturally occurring pentacyclic triterpenoid that has demonstrated potential as a bioactive compound.[1][2] Preliminary studies have indicated its cytotoxic effects against human leukemic cell lines, suggesting its potential as an anticancer agent.[2] The compound has been shown to induce apoptosis and necrosis, stimulate the overproduction of reactive oxygen species (ROS), and cause a slight decrease in the mitochondrial transmembrane potential in cancer cells.[2] These findings underscore the importance of a systematic experimental approach to further characterize the bioactivity of this compound and elucidate its mechanism of action.

This document provides a detailed experimental workflow for screening the bioactivity of this compound, with a focus on its potential anticancer, anti-inflammatory, and antioxidant properties. The protocols outlined herein are intended to guide researchers in generating robust and reproducible data for the evaluation of this promising natural product.

Experimental Workflow

The proposed experimental workflow for screening the bioactivity of this compound follows a tiered approach, beginning with broad-spectrum activity screening and progressing to more specific mechanistic studies.

Experimental_Workflow cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Signaling Pathway Analysis A This compound Preparation (Stock Solution in DMSO) B In Vitro Cytotoxicity Assays (e.g., MTT, LDH) A->B C Antioxidant Capacity Assays (e.g., DPPH, ABTS) A->C D Apoptosis vs. Necrosis Assay (Annexin V/PI Staining) B->D E Anti-inflammatory Activity Assays (e.g., NO, TNF-α, IL-6 Inhibition) F Cell Cycle Analysis B->F C->E G Western Blot Analysis of MAPK Pathway Proteins (p-ERK, p-JNK, p-p38) D->G H NF-κB Activation Assay (e.g., Reporter Assay, Western Blot) E->H MAPK_Pathway cluster_pathway MAPK Signaling Pathway cluster_cascade Kinase Cascade HeliantriolB2 This compound ROS ↑ Reactive Oxygen Species (ROS) HeliantriolB2->ROS MAP3K MAP3K (e.g., ASK1) ROS->MAP3K MAP2K MAP2K (e.g., MKK4/7, MKK3/6) MAP3K->MAP2K MAPK MAPK (JNK, p38) MAP2K->MAPK Apoptosis Apoptosis MAPK->Apoptosis NFkB_Pathway cluster_pathway NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IκBα IκBα IKK->IκBα  Phosphorylation  & Degradation NFκB NF-κB (p65/p50) IκBα->NFκB Inhibition Nucleus Nucleus NFκB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) HeliantriolB2 This compound HeliantriolB2->IKK Inhibition?

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Heliantriol B2 and Related Pentacyclic Triterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Heliantriol B2 and other structurally similar pentacyclic triterpenoid syntheses. Given the complexity and limited public documentation on the total chemical synthesis of this compound, this guide focuses on general strategies applicable to the synthesis of pentacyclic triterpenoids, including biosynthetic and semi-synthetic approaches.

Frequently Asked Questions (FAQs)

Q1: Why is the yield of pentacyclic triterpenoid synthesis, such as this compound, often low?

A1: The low yield in the synthesis of complex pentacyclic triterpenoids can be attributed to several factors:

  • Structural Complexity: These molecules possess multiple stereocenters and a complex ring system, making their chemical synthesis inherently challenging and often requiring a large number of steps, which can significantly decrease the overall yield.

  • Low Natural Abundance: When pursuing semi-synthesis, the starting materials may be isolated from natural sources where their concentration is very low.[1][2]

  • Challenges in Biosynthesis: In biosynthetic approaches using microbial hosts like Saccharomyces cerevisiae, challenges include the limited availability of precursors, competition with native metabolic pathways (e.g., sterol biosynthesis), and the efficiency of the heterologously expressed enzymes.[1][3][4]

  • Purification Difficulties: The final product and intermediates can be difficult to separate from structurally similar byproducts, leading to losses during purification.

Q2: What are the common approaches for the synthesis of pentacyclic triterpenoids like this compound?

A2: The primary methods for synthesizing pentacyclic triterpenoids are:

  • Total Chemical Synthesis: This involves constructing the molecule from simple, commercially available starting materials. While offering precise control over the molecular structure, these syntheses are often lengthy and have low overall yields.

  • Semi-synthesis: This approach modifies a readily available natural product that has a similar core structure to the target molecule. This can significantly reduce the number of synthetic steps.[5][6]

  • Biosynthesis/Heterologous Production: This involves engineering microorganisms (like yeast or bacteria) to produce the desired triterpenoid.[1][2][4] This is a promising approach for sustainable and scalable production.

Q3: Can the yield of this compound be improved by optimizing the biosynthetic pathway?

A3: Yes, optimizing the biosynthetic pathway is a key strategy for improving the yield of pentacyclic triterpenoids. Key areas for optimization include:

  • Enhancing Precursor Supply: Increasing the intracellular pool of the precursor molecule, 2,3-oxidosqualene, is crucial. This can be achieved by overexpressing genes in the mevalonate (MVA) or methylerythritol 4-phosphate (MEP) pathways.[3][7]

  • Enzyme Engineering: The activity of key enzymes, particularly oxidosqualene cyclases (OSCs) that catalyze the formation of the pentacyclic skeleton, can be improved through protein engineering.[3]

  • Reducing Competing Pathways: Downregulating or knocking out genes in competing metabolic pathways, such as the sterol biosynthesis pathway which also uses 2,3-oxidosqualene, can redirect metabolic flux towards the desired triterpenoid.[3]

Troubleshooting Guide for Pentacyclic Triterpenoid Synthesis

This guide addresses specific issues that may be encountered during the synthesis of this compound and related compounds.

Problem Potential Cause Suggested Solution
Low yield of the desired pentacyclic triterpenoid in a biosynthetic system Insufficient precursor (2,3-oxidosqualene) supply.Overexpress key enzymes in the MVA or MEP pathway, such as HMG-CoA reductase.[3]
Low activity of the heterologously expressed oxidosqualene cyclase (OSC).- Codon-optimize the OSC gene for the expression host.- Screen for OSCs from different organisms to find a more active variant.- Perform directed evolution or rational design to improve enzyme kinetics.[3]
Competition from the native sterol biosynthesis pathway.- Downregulate or knockout genes encoding enzymes in the competing pathway (e.g., ERG1 for sterol biosynthesis in yeast).- Use specific inhibitors for the competing pathways if available.[3]
Incomplete reaction or formation of multiple byproducts in chemical synthesis steps Non-optimal reaction conditions (temperature, time, solvent).- Systematically screen different temperatures, reaction times, and solvents.- Use design of experiments (DoE) to identify optimal conditions.
Poor quality or incorrect stoichiometry of reagents.- Ensure the purity of all reagents and solvents.- Carefully control the stoichiometry of reactants, especially for sensitive reactions.
Steric hindrance at the reaction site.- Use less bulky protecting groups if applicable.- Employ more reactive catalysts or reagents.
Difficulty in purifying the final triterpenoid product Co-elution with structurally similar byproducts.- Utilize high-performance liquid chromatography (HPLC) with different stationary and mobile phases.- Consider derivatization of the product to alter its chromatographic properties, followed by deprotection.
Low solubility of the product.- Screen a wide range of solvents for recrystallization.- Use techniques like solid-phase extraction (SPE) for initial cleanup.[8]

Experimental Protocols

Protocol: Heterologous Expression and Optimization of an Oxidosqualene Cyclase (OSC) in Saccharomyces cerevisiae

This protocol provides a general framework for expressing an OSC to produce a pentacyclic triterpenoid scaffold.

  • Gene Synthesis and Codon Optimization:

    • Obtain the amino acid sequence of the desired OSC.

    • Synthesize the corresponding DNA sequence, optimizing the codons for expression in S. cerevisiae.

    • Incorporate appropriate restriction sites for cloning.

  • Vector Construction:

    • Clone the codon-optimized OSC gene into a yeast expression vector (e.g., pYES2) under the control of a strong, inducible promoter (e.g., GAL1).

    • Verify the sequence of the construct by DNA sequencing.

  • Yeast Transformation:

    • Transform the expression vector into a suitable S. cerevisiae strain (e.g., W303).

    • Select for transformants on appropriate selection media.

  • Expression and Cultivation:

    • Grow a starter culture of the transformed yeast in selective media with a non-inducing carbon source (e.g., glucose).

    • Inoculate a larger culture with the starter culture.

    • When the culture reaches the mid-log phase, induce protein expression by adding galactose.

    • Continue cultivation for 48-72 hours.

  • Extraction of Triterpenoids:

    • Harvest the yeast cells by centrifugation.

    • Lyse the cells using mechanical disruption (e.g., bead beating) or enzymatic methods.

    • Extract the triterpenoids from the cell lysate using an organic solvent (e.g., ethyl acetate or hexane).

    • Evaporate the solvent to obtain the crude extract.

  • Analysis and Quantification:

    • Analyze the crude extract by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the produced triterpenoid.

    • Use an authentic standard for comparison if available.

Visualizations

Pentacyclic Triterpenoid Biosynthesis Pathway AcetylCoA Acetyl-CoA MVA_pathway Mevalonate (MVA) Pathway AcetylCoA->MVA_pathway IPP Isopentenyl Pyrophosphate (IPP) MVA_pathway->IPP Squalene Squalene IPP->Squalene Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene OSC Oxidosqualene Cyclase (OSC) Oxidosqualene->OSC Pentacyclic_Scaffold Pentacyclic Triterpenoid Scaffold (e.g., β-amyrin) OSC->Pentacyclic_Scaffold CYP450_UGT CYP450s, UGTs, etc. (Tailoring Enzymes) Pentacyclic_Scaffold->CYP450_UGT HeliantriolB2 This compound CYP450_UGT->HeliantriolB2

Caption: General biosynthetic pathway for pentacyclic triterpenoids.

Troubleshooting_Workflow Start Low Triterpenoid Yield CheckPrecursor Analyze Precursor Levels (e.g., Squalene) Start->CheckPrecursor LowPrecursor Low CheckPrecursor->LowPrecursor Low SufficientPrecursor Sufficient CheckPrecursor->SufficientPrecursor Sufficient OptimizePrecursor Optimize Precursor Supply: - Overexpress MVA pathway genes - Co-factor engineering LowPrecursor->OptimizePrecursor CheckEnzyme Evaluate OSC Expression and Activity SufficientPrecursor->CheckEnzyme OptimizePrecursor->CheckEnzyme LowEnzyme Low CheckEnzyme->LowEnzyme Low SufficientEnzyme Sufficient CheckEnzyme->SufficientEnzyme Sufficient OptimizeEnzyme Optimize OSC: - Codon Optimization - Test different OSCs - Protein Engineering LowEnzyme->OptimizeEnzyme CheckCompetition Assess Competing Pathways (e.g., Sterol Synthesis) SufficientEnzyme->CheckCompetition OptimizeEnzyme->CheckCompetition HighCompetition High CheckCompetition->HighCompetition High LowCompetition Low CheckCompetition->LowCompetition Low ReduceCompetition Reduce Competition: - Downregulate competing genes - Use pathway inhibitors HighCompetition->ReduceCompetition AnalyzePurification Review Purification Protocol LowCompetition->AnalyzePurification ReduceCompetition->AnalyzePurification End Improved Yield AnalyzePurification->End

Caption: Troubleshooting workflow for improving triterpenoid yield.

References

Troubleshooting Heliantriol B2 instability in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering instability issues with Heliantriol B2 in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solutions a concern?

This compound is a pentacyclic triterpenoid with the chemical formula C30H50O3.[1] Its complex structure, containing multiple hydroxyl groups and a double bond, makes it susceptible to degradation in aqueous environments. Furthermore, its very low estimated water solubility (approximately 0.002816 mg/L at 25°C) can lead to precipitation, which may be misinterpreted as chemical instability. Understanding and controlling its stability is crucial for developing reliable in vitro assays and viable pharmaceutical formulations.

Q2: What are the primary suspected causes of this compound instability in aqueous solutions?

The primary causes of observed instability can be categorized as either physical instability (poor solubility) or chemical degradation.

  • Physical Instability: Due to its lipophilic nature, this compound has a strong tendency to precipitate from aqueous solutions. This is often the main reason for a perceived loss of concentration.

  • Chemical Degradation: The functional groups in this compound's structure suggest potential degradation pathways:

    • Oxidation: The hydroxyl groups and the double bond in the side chain are susceptible to oxidation. This can be initiated by dissolved oxygen, trace metal ions, or exposure to light.

    • Isomerization: The double bond may be susceptible to isomerization under certain pH and temperature conditions.

    • Acid/Base Mediated Degradation: Extreme pH values can catalyze degradation reactions, although the core triterpenoid structure is generally stable to hydrolysis.

Q3: How can I differentiate between poor solubility and chemical degradation?

To determine if the loss of this compound from your solution is due to precipitation or degradation, you can perform the following simple experiment:

  • After observing a decrease in concentration, vigorously agitate or sonicate the solution.

  • Re-measure the concentration using a suitable analytical method (e.g., HPLC).

  • If the concentration increases, it is likely that the initial loss was due to precipitation.

  • If the concentration does not recover, chemical degradation is the more probable cause.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue 1: Rapid decrease in this compound concentration in an aqueous buffer.
  • Possible Cause: Precipitation due to low aqueous solubility.

  • Troubleshooting Steps:

    • Increase Solubility:

      • Co-solvents: Add a water-miscible organic solvent such as ethanol, methanol, or DMSO to your aqueous buffer. Start with a low percentage (e.g., 1-5%) and gradually increase it.

      • Surfactants: Incorporate a non-ionic surfactant like Tween® 80 or Polysorbate 20 at a concentration above its critical micelle concentration (CMC).

      • Cyclodextrins: Use cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to form inclusion complexes and enhance solubility.

    • pH Adjustment: Evaluate the solubility of this compound at different pH values. While it is not an ionizable molecule, pH can influence the stability of the formulation.

    • Visual Confirmation: Centrifuge the solution. A visible pellet at the bottom of the tube indicates precipitation.

Issue 2: Appearance of new peaks in my analytical chromatogram over time.
  • Possible Cause: Chemical degradation of this compound.

  • Troubleshooting Steps:

    • Identify the Degradation Pathway: Perform forced degradation studies (see Experimental Protocols section for details) to understand the conditions under which this compound degrades. This will help in identifying the nature of the degradation products.

    • Control Degradation Conditions:

      • Oxidation:

        • De-gas your aqueous solutions by sparging with nitrogen or argon to remove dissolved oxygen.

        • Add an antioxidant (e.g., ascorbic acid, BHT) to the formulation.

        • Use amber vials or protect your samples from light to prevent photo-oxidation.

      • pH-related degradation: Adjust the pH of your solution to a range where this compound is found to be most stable, as determined by your forced degradation studies.

Quantitative Data Summary

The following table summarizes key physicochemical properties of this compound.

PropertyValueSource
Molecular FormulaC30H50O3[1]
Molecular Weight458.71 g/mol [1]
Estimated Water Solubility0.002816 mg/L at 25°C
IUPAC Name5-(hydroxymethyl)-1,2,14,18,18-pentamethyl-8-(prop-1-en-2-yl)pentacyclo[11.8.0.0²,¹⁰.0⁵,⁹.0¹⁴,¹⁹]henicosane-4,17-diol[1]

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify the potential degradation pathways of this compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Store the solid drug substance at 60°C for 24 hours.

    • Photolytic Degradation: Expose a solution of this compound (100 µg/mL in a suitable solvent) to UV light (254 nm) and visible light for 24 hours.

  • Sample Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation products.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Start with a composition that retains this compound and elutes polar degradation products.

    • Gradually increase the percentage of acetonitrile to elute this compound and any less polar degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically in the range of 200-220 nm for compounds without strong chromophores).

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Heliantriol_B2_Troubleshooting cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Instability This compound Instability in Aqueous Solution Precipitation Physical Instability (Precipitation) Instability->Precipitation Is it physical? Degradation Chemical Degradation Instability->Degradation Is it chemical? Solubility Enhance Solubility - Co-solvents - Surfactants - Cyclodextrins Precipitation->Solubility Solution Forced_Degradation Perform Forced Degradation Study Degradation->Forced_Degradation Investigation Control_Conditions Control Degradation - Antioxidants - pH control - Light protection Forced_Degradation->Control_Conditions Informs Forced_Degradation_Workflow Start This compound Stock Solution Acid Acidic Stress (0.1 M HCl, 60°C) Start->Acid Base Basic Stress (0.1 M NaOH, 60°C) Start->Base Oxidation Oxidative Stress (3% H2O2, RT) Start->Oxidation Thermal Thermal Stress (Solid, 60°C) Start->Thermal Photo Photolytic Stress (UV/Vis light) Start->Photo Analysis HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Results Identify Degradation Products & Pathways Analysis->Results

References

Technical Support Center: Optimizing HPLC Separation of Heliantriol B2 Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Heliantriol B2 isomers.

Frequently Asked Questions (FAQs)

Q1: What are this compound isomers and why is their separation challenging?

This compound is a type of triterpenoid saponin. Isomers are molecules that have the same chemical formula but different spatial arrangements of atoms. In the case of this compound, these will likely be diastereomers, which are stereoisomers that are not mirror images of each other. The separation is challenging because diastereomers often have very similar physicochemical properties, such as polarity and hydrophobicity, leading to co-elution or poor resolution under standard chromatographic conditions.[1][2]

Q2: What are the typical starting conditions for separating triterpenoid saponin isomers like this compound?

For separating triterpenoid saponins, reversed-phase (RP) HPLC is most common.[3] A typical starting point would involve a C18 column with a mobile phase gradient of water and an organic solvent like acetonitrile (ACN) or methanol (MeOH).[4] Since many saponins lack strong chromophores, detection is often performed at low UV wavelengths (205-210 nm) or with more universal detectors like Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometry (MS).[3][5]

Q3: Should I use Normal-Phase (NP) or Reversed-Phase (RP) HPLC for this compound isomers?

While both modes can be effective, Reversed-Phase (RP-HPLC) is more commonly used for saponin analysis.[3] However, Normal-Phase (NP-HPLC) can sometimes provide better separation for certain diastereomers, especially when using a silica gel column.[6][7] The choice depends on the specific structural differences between the this compound isomers. It is often beneficial to screen both NP and RP conditions during method development.

Q4: Can temperature be used to optimize the separation?

Yes, column temperature is an important parameter for optimizing separation.[5] Increasing the temperature generally reduces retention times and can improve peak shape. However, its effect on resolution can vary; in some cases, higher temperatures might decrease the separation factor between isomers.[5][7] It is recommended to evaluate a range of temperatures (e.g., 20°C to 40°C) to find the optimal condition for your specific separation.

Troubleshooting Guide

Issue 1: Poor or No Resolution Between Isomer Peaks

Q: My this compound isomer peaks are co-eluting or have very low resolution (Rs < 1.5). What should I do?

A: Achieving baseline separation of diastereomers often requires systematic optimization of several parameters. Follow these steps:

  • Optimize the Mobile Phase:

    • Organic Modifier: If you are using acetonitrile (ACN), try switching to methanol (MeOH) or vice-versa. The different solvent selectivity can alter the interaction with the stationary phase and improve separation.

    • Solvent Strength: Adjust the gradient slope. A shallower gradient provides more time for the isomers to interact with the stationary phase, which can significantly enhance resolution. In RP mode, decreasing the concentration of the organic solvent will increase retention and may improve the separation factor.[7]

    • Additives: For basic compounds, adding a small amount of a basic additive like diethylamine (DEA) to the mobile phase in NP-HPLC can improve resolution.[8] For acidic compounds or to control secondary interactions in RP-HPLC, adding an acid like formic acid or trifluoroacetic acid (TFA) (e.g., 0.1%) can sharpen peaks and improve separation.[4]

  • Change the Stationary Phase:

    • If a standard C18 column is not providing adequate separation, consider a column with a different stationary phase chemistry. Phenyl-hexyl or embedded polar group (EPG) phases can offer different selectivity for structurally similar compounds.

    • For particularly difficult separations, a chiral stationary phase (CSP) might be necessary, although separation on achiral phases is often possible for diastereomers.[6][8]

  • Adjust Flow Rate and Temperature:

    • Flow Rate: Lowering the flow rate can increase efficiency and improve resolution, though it will also increase the analysis time.[8]

    • Temperature: Systematically evaluate the effect of column temperature. An increase in temperature can sometimes improve the separation factor in RP mode, while the opposite may occur in NP mode.[7]

Issue 2: Peak Tailing

Q: My peaks for this compound are showing significant tailing. How can I fix this?

A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by physical issues in the HPLC system.[9][10]

  • Chemical Causes (Acid-Base Interactions):

    • This compound, as a saponin, may have acidic or basic functional groups that can interact with residual silanol groups on the silica-based stationary phase.[10]

    • Solution: Adjust the mobile phase pH. Adding a small amount of an acidic modifier like formic acid or phosphoric acid (e.g., 0.1%) can protonate the silanol groups, minimizing these secondary interactions.[7][11] Ensure the chosen pH is within the stable operating range of your column.[11] Using a modern, high-purity, end-capped column can also significantly reduce silanol interactions.[10]

  • Physical Causes:

    • If all peaks in the chromatogram are tailing, the issue is likely physical.[10]

    • Solution: Check for and correct any of the following: a void at the head of the column, poorly made fittings, or excessive tubing length between the injector and the column.[10] Consider reversing and flushing the column (if the manufacturer permits) to clean a blocked frit.[11]

  • Mass Overload:

    • Injecting too much sample can lead to peak tailing.[11]

    • Solution: Dilute your sample (e.g., by a factor of 10) and re-inject. If the tailing improves, mass overload was the likely cause.[11] If a high concentration is necessary, consider using a column with a larger internal diameter or higher loading capacity.

Issue 3: Peak Fronting

Q: My peaks look like "shark fins" (peak fronting). What is causing this?

A: Peak fronting is less common than tailing and is almost always caused by one of two issues:

  • Column Overload: This is the most frequent cause. Too many analyte molecules saturate the stationary phase at the point of injection, causing some molecules to travel down the column faster.[12]

    • Solution: Dilute your sample and inject a smaller volume. A 1-to-10 dilution often resolves the problem.[12]

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the peak to front.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[9]

Issue 4: Shifting Retention Times

Q: The retention times for my isomers are drifting between injections. How can I stabilize them?

A: Unstable retention times compromise the reliability of your analysis. The cause is often related to the HPLC system or mobile phase preparation.

  • Mobile Phase Issues:

    • Inadequate Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. This may require a longer post-run equilibration time.

    • Mobile Phase Composition Change: If using volatile mobile phase components (like TFA or ammonia), they can evaporate over time, changing the composition. Prepare fresh mobile phase daily.

    • Inconsistent Mixing: Ensure your HPLC pump's mixing performance is adequate. Manually pre-mixing the mobile phase can sometimes help.

  • Temperature Fluctuations:

    • Changes in the ambient laboratory temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant, stable temperature.[5]

  • Column Degradation:

    • Over time, the stationary phase can degrade, leading to changes in retention. If other solutions fail, it may be time to replace the column.[9]

Experimental Protocols & Data

Protocol 1: General Method Development for this compound Isomer Separation
  • Sample Preparation:

    • Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or a mixture matching the initial mobile phase).

    • The final concentration should be chosen to avoid detector saturation and column overload (e.g., 0.1-0.5 mg/mL).[7]

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Initial Screening Conditions:

    • Begin with a standard reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Use a gradient elution to determine the approximate retention time of the isomers.

    • Inject a 10 µL volume.[7]

    • Monitor at a low UV wavelength (e.g., 210 nm) or use a universal detector if available.[5]

  • Optimization:

    • Mobile Phase: Based on the screening run, develop a shallower gradient around the elution time of the isomers to improve resolution. Test both Methanol/Water and Acetonitrile/Water systems.

    • Temperature: Analyze the sample at three different temperatures (e.g., 25°C, 30°C, 35°C) to assess the impact on resolution.[5]

    • Flow Rate: If resolution is still insufficient, reduce the flow rate from 1.0 mL/min to 0.8 mL/min.[8]

    • Column Chemistry: If necessary, screen other stationary phases (e.g., Phenyl-hexyl, Cyano).

Data Tables: Example HPLC Parameters

Table 1: Starting Conditions for Reversed-Phase HPLC

ParameterCondition 1: Acetonitrile GradientCondition 2: Methanol Gradient
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanol
Gradient 30-70% B over 20 min40-80% B over 20 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Injection Vol. 10 µL10 µL
Detection UV at 210 nmUV at 210 nm

Table 2: Starting Conditions for Normal-Phase HPLC

ParameterCondition
Column Silica, 4.6 x 250 mm, 5 µm
Mobile Phase A n-Hexane
Mobile Phase B Isopropanol
Elution Isocratic (e.g., 95:5 A:B)
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Injection Vol. 10 µL
Detection UV at 210 nm

Visualized Workflows

HPLC_Optimization_Workflow start Initial Method Screening (e.g., RP-C18 Gradient) res_check Resolution (Rs) > 1.5? start->res_check mp_opt Optimize Mobile Phase - Change Organic Solvent (ACN/MeOH) - Adjust Gradient Slope - Add Modifiers (Acid/Base) res_check->mp_opt No final Final Validated Method res_check->final Yes res_check2 Resolution (Rs) > 1.5? mp_opt->res_check2 col_opt Change Stationary Phase - Phenyl-Hexyl - Chiral Column - Embedded Polar Group res_check4 Resolution (Rs) > 1.5? col_opt->res_check4 phys_opt Adjust Physical Parameters - Lower Flow Rate - Optimize Temperature res_check3 Resolution (Rs) > 1.5? phys_opt->res_check3 res_check2->phys_opt No res_check2->final Yes res_check3->col_opt No res_check3->final Yes res_check4->start No, Re-evaluate res_check4->final Yes Troubleshooting_Peak_Tailing start Problem: Peak Tailing Observed q1 Are ALL peaks tailing? start->q1 physical_issue Likely a Physical Issue q1->physical_issue Yes chemical_issue Likely a Chemical Issue q1->chemical_issue No check_fittings Check for bad fittings, voids, or extra tubing length physical_issue->check_fittings q2 Is sample concentration high? chemical_issue->q2 overload Mass Overload Possible q2->overload Yes secondary_int Secondary Interactions Likely (e.g., silanol activity) q2->secondary_int No dilute Action: Dilute sample (1:10) and re-inject overload->dilute adjust_ph Action: Add mobile phase modifier (e.g., 0.1% Formic Acid) secondary_int->adjust_ph

References

Technical Support Center: Quantification of Heliantriol B2 and Other Pentacyclic Triterpenes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of Heliantriol B2 and other structurally related pentacyclic triterpenes. Given the limited specific literature on this compound quantification, this guide draws upon established methodologies and addresses common challenges encountered during the analysis of this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying this compound and other pentacyclic triterpenes?

A1: The most prevalent and effective techniques for the quantification of pentacyclic triterpenes, including this compound, are High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is often preferred for its high sensitivity and selectivity, especially for complex biological matrices.

Q2: I am having trouble with the solubility of my this compound standard. What solvents are recommended?

A2: this compound, as a triterpenoid, is expected to have low aqueous solubility. For creating stock solutions, organic solvents such as methanol, ethanol, acetonitrile, or a mixture of these with a small amount of chloroform are generally suitable. It is crucial to assess the solubility during method development and ensure the chosen solvent is compatible with the mobile phase to prevent precipitation upon injection.

Q3: What are the critical storage conditions to ensure the stability of this compound?

A3: Pentacyclic triterpenes can be susceptible to degradation under certain conditions. Studies on similar compounds suggest that they can be unstable in alkaline pH conditions.[1] Therefore, it is recommended to store stock solutions in a neutral or slightly acidic buffer. For long-term storage, it is advisable to keep the compound as a dry powder in a tightly sealed container, protected from light, and at a low temperature (e.g., -20°C).

Q4: What are "matrix effects" in LC-MS/MS analysis, and how can they affect the quantification of this compound?

A4: Matrix effects are a common issue in LC-MS/MS analysis where components of the sample matrix (e.g., plasma, tissue homogenate) co-elute with the analyte and interfere with its ionization, leading to signal suppression or enhancement. This can significantly impact the accuracy and precision of quantification. Strategies to mitigate matrix effects include thorough sample preparation, the use of a stable isotope-labeled internal standard, matrix-matched calibration curves, or standard addition methods.

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound and other pentacyclic triterpenes.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes:

  • Column Overload: Injecting too high a concentration of the analyte.

  • Inappropriate Sample Solvent: The solvent used to dissolve the sample is much stronger than the initial mobile phase.

  • Secondary Interactions: Interaction of the analyte with active sites on the stationary phase.

  • Column Degradation: Voids or contamination in the analytical column.

Solutions:

  • Reduce Injection Volume/Concentration: Dilute the sample and inject a smaller volume.

  • Match Sample Solvent to Mobile Phase: Dissolve the sample in a solvent that is similar in composition and strength to the initial mobile phase.

  • Use a Deactivated Column: Employ a column with end-capping to minimize silanol interactions.

  • Optimize Mobile Phase: Add a small amount of an acidic modifier like formic acid to the mobile phase to improve the peak shape of acidic or neutral compounds.

  • Column Maintenance: Use a guard column and regularly flush the column to remove contaminants.

Issue 2: Low Analyte Recovery

Possible Causes:

  • Inefficient Extraction: The extraction protocol is not suitable for extracting this compound from the sample matrix.

  • Analyte Degradation: The compound may be degrading during sample processing.

  • Adsorption: The analyte may be adsorbing to plasticware or the sample container.

Solutions:

  • Optimize Extraction Method: Experiment with different extraction solvents and techniques (e.g., solid-phase extraction, liquid-liquid extraction).

  • Control Temperature and pH: Keep samples on ice during processing and ensure the pH of the solutions is within the stability range of the analyte.

  • Use Low-Adsorption Labware: Utilize polypropylene or silanized glassware to minimize non-specific binding.

  • Incorporate an Internal Standard: Use a structurally similar internal standard to normalize for losses during sample preparation.

Issue 3: Signal Suppression or Enhancement in LC-MS/MS

Possible Causes:

  • Co-eluting Matrix Components: Other molecules from the sample matrix are interfering with the ionization of this compound.

  • Ion Source Contamination: Buildup of non-volatile salts or other contaminants in the mass spectrometer's ion source.

Solutions:

  • Improve Chromatographic Separation: Optimize the gradient and/or use a longer column to separate this compound from interfering compounds.

  • Enhance Sample Cleanup: Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove matrix components.

  • Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is identical to the sample matrix to compensate for consistent matrix effects.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects as the SIL-IS will experience the same ionization suppression or enhancement as the analyte.

  • Regular Instrument Maintenance: Clean the ion source of the mass spectrometer regularly according to the manufacturer's instructions.

Experimental Protocols

Generic Protocol for Quantification of Pentacyclic Triterpenes by LC-MS/MS

This protocol provides a general framework. Specific parameters should be optimized for this compound.

1. Standard Solution Preparation:

  • Prepare a 1 mg/mL stock solution of the pentacyclic triterpene standard in methanol.

  • Perform serial dilutions in methanol or a suitable solvent to prepare working standard solutions for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

2. Sample Preparation (from a biological matrix, e.g., plasma):

  • To 100 µL of plasma, add an internal standard.

  • Perform protein precipitation by adding 300 µL of cold acetonitrile.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

3. LC-MS/MS Conditions (Example):

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).

  • Mass Spectrometry: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of the analyte and internal standard.

Data Presentation

Due to the lack of specific quantitative data for this compound, the following table presents typical validation parameters for the quantification of other pentacyclic triterpenes using LC-MS/MS, which can serve as a benchmark.

Table 1: Example Validation Data for Pentacyclic Triterpene Quantification by LC-MS/MS

ParameterBetulinic AcidOleanolic AcidUrsolic Acid
Linear Range (ng/mL) 1 - 5001 - 5001 - 500
Correlation Coefficient (r²) > 0.995> 0.995> 0.995
Lower Limit of Quantification (LLOQ) (ng/mL) 111
Intra-day Precision (%RSD) < 10%< 10%< 10%
Inter-day Precision (%RSD) < 12%< 12%< 12%
Accuracy (%Bias) ± 15%± 15%± 15%
Recovery (%) 85 - 95%88 - 98%82 - 93%
Matrix Effect (%) 90 - 105%88 - 102%92 - 108%

Note: This data is illustrative and based on typical performance for similar compounds. Actual results for this compound may vary and require specific method development and validation.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Extraction Protein Precipitation / SPE Add_IS->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General workflow for the quantification of this compound.

Troubleshooting_Flowchart decision decision issue issue solution solution start Start Troubleshooting issue_peak_shape Poor Peak Shape? start->issue_peak_shape issue_recovery Low Recovery? issue_peak_shape->issue_recovery No solution_peak_shape Adjust Injection Volume Match Sample Solvent Use Deactivated Column issue_peak_shape->solution_peak_shape Yes issue_signal Signal Suppression? issue_recovery->issue_signal No solution_recovery Optimize Extraction Control Temp/pH Use Low-Adsorption Ware issue_recovery->solution_recovery Yes solution_signal Improve Cleanup Use Matrix-Matched Standards Use SIL-IS issue_signal->solution_signal Yes end Problem Resolved issue_signal->end No solution_peak_shape->end solution_recovery->end solution_signal->end

Caption: Troubleshooting common quantification issues.

References

How to minimize degradation of Heliantriol B2 during storage?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to minimize the degradation of Heliantriol B2 during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for storing this compound?

A1: To minimize degradation, this compound should be stored at low temperatures. For long-term storage, it is recommended to keep the compound at -20°C or below. For short-term storage, refrigeration at 2-8°C is acceptable. Storing at room temperature for extended periods should be avoided as it can accelerate degradation.

Q2: How does light affect the stability of this compound?

A2: this compound, like many triterpenoids, may be sensitive to light. Photodegradation can lead to the formation of unwanted byproducts and a loss of potency. Therefore, it is crucial to store this compound in a light-protected environment. Use amber-colored vials or wrap containers with aluminum foil to shield the compound from light exposure.

Q3: What is the recommended pH for storing this compound in solution?

A3: this compound is susceptible to hydrolysis under both acidic and basic conditions. It is advisable to maintain the pH of the solution as close to neutral (pH 7) as possible. If the experimental protocol requires a different pH, the solution should be prepared fresh and used immediately to minimize degradation.

Q4: Should I store this compound as a dry powder or in solution?

A4: For long-term stability, it is highly recommended to store this compound as a dry powder in a tightly sealed container. Storing in solution increases the risk of hydrolysis and other degradation reactions. If a stock solution is necessary, it should be prepared in a suitable anhydrous solvent and stored at -20°C or below in small aliquots to avoid repeated freeze-thaw cycles.

Q5: What are the visible signs of this compound degradation?

A5: Visual signs of degradation can include a change in color or the appearance of particulate matter in the solution. However, significant degradation can occur without any visible changes. Therefore, it is essential to rely on analytical methods like HPLC to assess the purity and integrity of the compound, especially after prolonged storage or exposure to suboptimal conditions.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity in an experiment. Degradation of this compound due to improper storage.- Verify the storage conditions (temperature, light protection). - Prepare fresh solutions from a new stock of this compound. - Perform a stability check of the stored compound using an appropriate analytical method (e.g., HPLC).
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). Formation of degradation products.- Review the storage and handling procedures for any deviations from the recommended guidelines. - Consider the possibility of hydrolysis, oxidation, or photodegradation. - If possible, identify the degradation products to understand the degradation pathway.
Inconsistent experimental results between different batches of this compound. Variation in the stability and purity of the batches.- Always source this compound from a reputable supplier. - Perform a quality control check on each new batch before use. - Store all batches under the same recommended conditions to ensure consistency.

Experimental Protocols

Protocol 1: Stability Assessment of this compound under Different Temperature Conditions

This protocol outlines a method to evaluate the thermal stability of this compound.

  • Sample Preparation: Prepare three sets of this compound samples. One set to be stored at -20°C (control), one at 4°C, and one at 25°C.

  • Time Points: Analyze the samples at initial time (T=0) and then at regular intervals (e.g., 1 week, 1 month, 3 months, 6 months).

  • Analytical Method: Use a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method to determine the purity of this compound and to detect any degradation products.

  • Data Analysis: Compare the chromatograms of the samples stored at different temperatures with the control sample at each time point. Calculate the percentage of degradation.

Protocol 2: Photostability Testing of this compound

This protocol is designed to assess the light sensitivity of this compound.

  • Sample Preparation: Prepare two sets of this compound samples. Wrap one set completely in aluminum foil (dark control) and expose the other set to a controlled light source (e.g., a photostability chamber with a combination of UV and visible light).

  • Exposure Conditions: Follow the ICH Q1B guideline for photostability testing.

  • Analytical Method: Analyze both the exposed and dark control samples at specific time points using a validated HPLC method.

  • Data Analysis: Compare the chromatograms of the light-exposed samples with the dark control samples to determine the extent of photodegradation.

Visualizations

Heliantriol_B2_Degradation_Pathways Heliantriol_B2 This compound Hydrolysis Hydrolysis (Acidic/Basic Conditions) Heliantriol_B2->Hydrolysis Oxidation Oxidation (Presence of Oxidizing Agents) Heliantriol_B2->Oxidation Photodegradation Photodegradation (Exposure to Light) Heliantriol_B2->Photodegradation Degradation_Products Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products

Caption: Potential degradation pathways of this compound.

Storage_Recommendations_Workflow cluster_storage Storage cluster_handling Handling Dry_Powder Store as Dry Powder Minimized_Degradation Minimized Degradation & Enhanced Stability Dry_Powder->Minimized_Degradation Low_Temp Low Temperature (-20°C or below) Low_Temp->Minimized_Degradation Light_Protection Protect from Light (Amber vial/Foil) Light_Protection->Minimized_Degradation Fresh_Solutions Prepare Fresh Solutions Fresh_Solutions->Minimized_Degradation Neutral_pH Maintain Neutral pH Neutral_pH->Minimized_Degradation Avoid_Freeze_Thaw Avoid Repeated Freeze-Thaw Avoid_Freeze_Thaw->Minimized_Degradation

Caption: Recommended workflow for storing and handling this compound.

Strategies to reduce off-target effects of Heliantriol B2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Heliantriol B2. The following information is designed to help mitigate and understand the off-target effects of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent small molecule inhibitor of Tyrosine Kinase X (TKX), a key enzyme in the oncogenic signaling pathway responsible for cell proliferation and survival in certain cancer types. By binding to the ATP-binding pocket of TKX, this compound prevents its phosphorylation and downstream signaling, leading to cell cycle arrest and apoptosis in TKX-dependent tumor cells.

Q2: What are the known off-target effects of this compound?

The primary off-target effects of this compound stem from its unintended inhibition of other structurally related kinases, most notably Kinase Y and Kinase Z. Inhibition of Kinase Y has been associated with cardiotoxicity, while inhibition of Kinase Z can lead to hepatotoxicity in preclinical models.

Q3: How can I minimize the off-target effects of this compound in my experiments?

Several strategies can be employed to reduce the off-target effects of this compound:

  • Dose Optimization: Use the lowest effective concentration of this compound that elicits the desired on-target effect while minimizing off-target inhibition.

  • Use of More Specific Analogs: Consider using Heliantriol C1, a more recently developed analog with higher specificity for TKX.

  • Co-treatment with Protective Agents: For in vivo studies, co-administration of cardio- or hepato-protective agents may be considered, though this requires careful validation.

  • Employing Knockout/Knockdown Cell Lines: Utilize cell lines where the off-target kinases (Kinase Y or Z) have been genetically removed to isolate and study the on-target effects of this compound.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected cytotoxicity in control (non-cancerous) cell lines. Off-target inhibition of essential kinases (e.g., Kinase Y or Z).1. Perform a dose-response curve to determine the IC50 in both target and control cell lines. 2. Use Western blotting to check for inhibition of downstream markers of Kinase Y and Z in the control cells. 3. Consider using a lower concentration or switching to a more specific analog like Heliantriol C1.
Inconsistent results between experimental replicates. Issues with compound stability or solubility.1. Ensure this compound is fully dissolved in the recommended solvent (e.g., DMSO) before dilution in culture media. 2. Prepare fresh stock solutions for each experiment. 3. Avoid multiple freeze-thaw cycles of the stock solution.
Lack of expected on-target effect (no reduction in tumor cell proliferation). 1. Incorrect dosage. 2. Cell line does not depend on the TKX pathway. 3. Compound degradation.1. Verify the concentration of this compound used. 2. Confirm the expression and activity of TKX in your cell line using qPCR or Western blotting. 3. Use a fresh batch of the compound.

Quantitative Data Summary

Table 1: Kinase Inhibitory Potency of this compound and Heliantriol C1

Compound IC50 for TKX (nM) IC50 for Kinase Y (nM) IC50 for Kinase Z (nM) Selectivity Ratio (Kinase Y/TKX) Selectivity Ratio (Kinase Z/TKX)
This compound151503001020
Heliantriol C11212002500100208

Table 2: Cytotoxicity of this compound and Heliantriol C1 in Various Cell Lines

Cell Line Description This compound CC50 (µM) Heliantriol C1 CC50 (µM)
Tumor Line ATKX-dependent cancer0.10.08
Control Line BHealthy cardiomyocytes1.515
Control Line CHealthy hepatocytes3.235

Detailed Experimental Protocols

Protocol 1: Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

  • Reagent Preparation: Prepare a solution of Eu-anti-His-tagged TKX antibody, a GFP-tagged kinase, and an Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer).

  • Compound Dilution: Create a serial dilution of this compound in the assay buffer.

  • Assay Plate Setup: Add the kinase, tracer, and antibody to the wells of a 384-well plate.

  • Incubation: Add the diluted this compound or control to the wells and incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: Calculate the emission ratio and plot the results as a function of inhibitor concentration to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 24-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control and plot a dose-response curve to calculate the CC50.

Visualizations

cluster_pathway Oncogenic Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor TKX Tyrosine Kinase X (TKX) Receptor->TKX Activates Downstream Downstream Signaling (e.g., MAPK/ERK) TKX->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation HeliantriolB2 This compound HeliantriolB2->TKX Inhibits cluster_workflow Workflow for Assessing Off-Target Effects Start Start: Unexpected Cytotoxicity Observed DoseResponse Perform Dose-Response Assay (MTT) on Tumor and Control Cells Start->DoseResponse KinaseAssay Conduct Kinase Panel Screening to Identify Off-Target Hits DoseResponse->KinaseAssay WesternBlot Validate Off-Target Inhibition via Western Blot KinaseAssay->WesternBlot Analyze Analyze Data: Compare IC50 and CC50 Values WesternBlot->Analyze Conclusion Conclusion: Identify Off-Target Liabilities Analyze->Conclusion cluster_troubleshooting Troubleshooting Logic for Unexpected Results Start Unexpected Result (e.g., High Toxicity) CheckConcentration Is the compound concentration correct? Start->CheckConcentration CheckCells Is the cell line validated for TKX dependency? CheckConcentration->CheckCells Yes ActionConcentration Action: Verify Dilutions and Re-test CheckConcentration->ActionConcentration No CheckOffTarget Is there evidence of off-target activity? CheckCells->CheckOffTarget Yes ActionCells Action: Confirm TKX Expression/Activity CheckCells->ActionCells No ActionOffTarget Action: Use Lower Dose or Analog (Heliantriol C1) CheckOffTarget->ActionOffTarget Yes End Problem Resolved CheckOffTarget->End No ActionConcentration->End ActionCells->End ActionOffTarget->End

Improving the signal-to-noise ratio in Heliantriol B2 detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the detection of Heliantriol B2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the signal-to-noise (S/N) ratio in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its detection challenging?

A1: this compound is a type of organic compound known as a triterpenoid.[1] These molecules are part of a larger class of natural products and are investigated for their potential biological activities. The detection of this compound can be challenging due to its lack of a strong chromophore, which makes it difficult to detect using UV-Vis detectors in High-Performance Liquid Chromatography (HPLC). Consequently, more sensitive techniques like Mass Spectrometry (MS) or Charged Aerosol Detection (CAD) are often required.

Q2: Which analytical techniques are most suitable for this compound detection?

A2: Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), is a highly effective technique for the sensitive and selective detection of this compound. For quantitative analysis without a mass spectrometer, HPLC coupled with a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be utilized, as these detectors do not require the analyte to have a chromophore.

Q3: What are the common causes of a low signal-to-noise ratio in this compound detection?

A3: A low signal-to-noise (S/N) ratio can stem from several factors:

  • Suboptimal instrument parameters: Incorrect settings for the mass spectrometer (e.g., ionization source parameters, collision energy) or HPLC (e.g., mobile phase composition, flow rate) can significantly impact signal intensity.

  • Sample matrix effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound in the MS source, leading to a lower signal.

  • Inadequate sample preparation: Insufficient extraction and cleanup of the sample can introduce interfering substances and reduce the concentration of this compound.

  • Contamination: Contaminated solvents, reagents, or instrument components can lead to high background noise.

  • Detector issues: A dirty or aging detector can result in a noisy baseline and reduced sensitivity.

Q4: How can I improve the signal intensity of my this compound peak?

A4: To enhance the signal intensity, consider the following:

  • Optimize MS parameters: Fine-tune the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow rates, and temperature. For MS/MS, optimize the collision energy to achieve the most intense and stable fragment ions.

  • Mobile phase modification: The addition of modifiers like ammonium formate or acetate to the mobile phase can improve the ionization efficiency of triterpenoids.

  • Increase sample concentration: If possible, concentrate your sample to increase the amount of analyte injected. However, be mindful of potential matrix effects.

  • Improve chromatographic peak shape: A sharp, narrow peak will have a higher signal intensity than a broad, tailing peak. Optimize your HPLC method to improve peak symmetry.

Q5: What strategies can I use to reduce baseline noise?

A5: Reducing baseline noise is crucial for improving the S/N ratio. Here are some effective strategies:

  • Use high-purity solvents and reagents: Ensure all mobile phase components and sample preparation reagents are of high purity (e.g., LC-MS grade).

  • Properly degas the mobile phase: Dissolved gases in the mobile phase can cause baseline instability.

  • Maintain a clean system: Regularly flush your HPLC system and clean the mass spectrometer ion source to remove contaminants.

  • Ensure stable operating conditions: Maintain a stable laboratory temperature and protect the instrument from vibrations.

  • Employ signal processing techniques: If available in your data system, applying a smoothing function can reduce high-frequency noise. However, use this with caution as it can also distort small peaks.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues that lead to a poor signal-to-noise ratio during this compound detection.

Problem: Low Signal Intensity
Potential Cause Troubleshooting Steps Expected Outcome
Suboptimal Ionization Optimize ESI source parameters (capillary voltage, source temperature, nebulizer and drying gas flows). Test both positive and negative ion modes. Triterpenoids often ionize well in positive mode as [M+H]+ or [M+Na]+ adducts.Increased abundance of the precursor ion, leading to a stronger signal.
Inefficient Fragmentation (MS/MS) Optimize collision energy (CE) for the specific precursor ion of this compound. Perform a CE ramp experiment to find the optimal value that yields the most intense and stable fragment ions.Enhanced intensity of the product ions used for quantification, improving sensitivity and specificity.
Poor Chromatography Optimize the HPLC mobile phase composition and gradient to achieve better peak focusing. Ensure the injection solvent is compatible with the mobile phase to prevent peak distortion.Sharper, more symmetrical peaks, which translate to higher signal intensity.
Sample Loss During Preparation Review the sample extraction and cleanup procedure. Ensure complete dissolution of the sample and minimize transfer steps where the analyte could be lost.Higher recovery of this compound, resulting in a stronger signal upon injection.
Problem: High Baseline Noise
Potential Cause Troubleshooting Steps Expected Outcome
Contaminated Mobile Phase Prepare fresh mobile phase using high-purity, LC-MS grade solvents and additives. Filter the mobile phase before use.A significant reduction in baseline noise and the disappearance of spurious peaks.
Dirty Ion Source Clean the mass spectrometer's ion source, including the capillary, skimmer, and ion transfer optics, according to the manufacturer's instructions.Lower background noise and a more stable ion signal.
Leaks in the HPLC System Inspect all fittings and connections for leaks, particularly between the column and the mass spectrometer.A stable baseline and consistent retention times.
Electronic Noise Ensure the mass spectrometer is connected to a stable power source with proper grounding. Keep other electronic devices that may cause interference away from the instrument.Reduction in random electronic noise in the baseline.

Experimental Protocols

Protocol 1: Method Development for this compound Detection by LC-MS/MS

This protocol outlines a systematic approach to developing a sensitive and robust LC-MS/MS method for this compound.

1. Standard Preparation:

  • Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Create a series of working standard solutions by diluting the stock solution with the initial mobile phase composition.

2. Mass Spectrometry Optimization (Direct Infusion):

  • Infuse a working standard solution (e.g., 1 µg/mL) directly into the mass spectrometer.

  • Optimize the ESI source parameters (capillary voltage, source temperature, gas flows) to maximize the signal of the precursor ion (e.g., [M+H]+ or [M+Na]+).

  • Perform a product ion scan to identify the major fragment ions.

  • Optimize the collision energy for the most abundant and stable fragment ions to be used in Multiple Reaction Monitoring (MRM).

3. HPLC Method Development:

  • Column: Start with a C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid or 5 mM ammonium formate.

    • B: Acetonitrile or methanol with 0.1% formic acid or 5 mM ammonium formate.

  • Gradient: Start with a scouting gradient (e.g., 5% to 95% B over 10 minutes) to determine the approximate retention time of this compound.

  • Optimization: Adjust the gradient slope and starting/ending percentages to achieve good peak shape and separation from any matrix components.

4. Method Validation:

  • Assess linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines. The S/N ratio is typically used to determine LOD (S/N ≥ 3) and LOQ (S/N ≥ 10).

Protocol 2: Sample Preparation for this compound from a Complex Matrix

This protocol provides a general guideline for extracting this compound from a biological or plant matrix.

1. Extraction:

  • Homogenize the sample material.

  • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) or a solid-phase extraction (SPE).

2. Cleanup (if necessary):

  • Use a silica gel or reversed-phase SPE cartridge to remove interfering compounds.

  • Elute this compound with an appropriate solvent mixture.

3. Reconstitution:

  • Evaporate the solvent from the cleaned extract under a stream of nitrogen.

  • Reconstitute the residue in a known volume of the initial HPLC mobile phase.

4. Analysis:

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS system.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_optimization Method Optimization Sample Sample Matrix Extraction Extraction Sample->Extraction Cleanup Cleanup (SPE) Extraction->Cleanup Reconstitution Reconstitution Cleanup->Reconstitution HPLC HPLC Separation Reconstitution->HPLC MS MS Detection HPLC->MS Data Data Acquisition MS->Data MS_Params Optimize MS Parameters Data->MS_Params HPLC_Params Optimize HPLC Method MS_Params->HPLC_Params Validation Method Validation HPLC_Params->Validation troubleshooting_logic cluster_signal Signal Troubleshooting cluster_noise Noise Troubleshooting Start Low S/N Ratio CheckSignal Check Signal Intensity Start->CheckSignal CheckNoise Check Baseline Noise Start->CheckNoise LowSignal Low Signal CheckSignal->LowSignal HighNoise High Noise CheckNoise->HighNoise OptoMS Optimize MS Parameters LowSignal->OptoMS Yes OptoHPLC Optimize HPLC Method LowSignal->OptoHPLC Yes CheckSamplePrep Review Sample Prep LowSignal->CheckSamplePrep Yes FreshSolvents Use Fresh Solvents HighNoise->FreshSolvents Yes CleanSource Clean Ion Source HighNoise->CleanSource Yes CheckLeaks Check for Leaks HighNoise->CheckLeaks Yes

References

Dealing with matrix effects in Heliantriol B2 analysis from biological samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Heliantriol B2 analysis in biological samples. Our goal is to help you overcome common challenges, particularly those related to matrix effects, and ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis in biological samples important?

This compound is a pentacyclic triterpenoid, a class of naturally occurring lipid-like molecules.[1] Triterpenoids are of significant interest in drug development due to their diverse pharmacological activities. Accurate quantification of this compound in biological matrices such as plasma or serum is crucial for pharmacokinetic, toxicokinetic, and metabolism studies, which are essential for evaluating its potential as a therapeutic agent.

Q2: What are the main challenges in analyzing this compound in biological samples?

The primary challenge in the bioanalysis of this compound is overcoming the "matrix effect." Biological samples are complex mixtures containing numerous endogenous components like phospholipids, proteins, and salts.[2][3] These components can co-elute with this compound during chromatographic separation and interfere with its ionization in the mass spectrometer, leading to either suppression or enhancement of the signal.[4][5] This interference can significantly impact the accuracy, precision, and sensitivity of the analytical method.[6][7]

Q3: Which ionization technique is best suited for this compound analysis by LC-MS/MS?

For pentacyclic triterpenoids like this compound, which have relatively low polarity, Atmospheric Pressure Chemical Ionization (APCI) is often preferred over Electrospray Ionization (ESI).[5][8] ESI is generally more susceptible to ion suppression from matrix components, especially phospholipids.[7][9] However, with appropriate sample cleanup and chromatographic separation, ESI can still be successfully employed. In some cases, pre-column derivatization can be used to improve ionization efficiency in ESI.[10]

Q4: How can I minimize matrix effects during sample preparation?

Effective sample preparation is the most critical step in mitigating matrix effects.[3] The goal is to remove as many interfering endogenous components as possible while efficiently extracting this compound. Common techniques include:

  • Protein Precipitation (PPT): A simple and fast method, but often results in significant residual matrix components and is prone to matrix effects.

  • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent.[11]

  • Solid-Phase Extraction (SPE): Provides the cleanest extracts by utilizing a solid sorbent to selectively retain the analyte while matrix components are washed away. Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective at removing a wide range of interferences.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) Co-eluting matrix components interfering with chromatography.Optimize the chromatographic gradient to better separate this compound from interferences. Improve sample cleanup using SPE or LLE.[11] Ensure the mobile phase pH is appropriate for the analyte.
High Variability in Results (Poor Precision) Inconsistent matrix effects between samples.Use a stable isotope-labeled internal standard (SIL-IS) that co-elutes with this compound to compensate for variations in ionization. Implement a more rigorous sample preparation method like mixed-mode SPE to reduce matrix variability. Check for and address any carryover issues.
Low Signal Intensity (Ion Suppression) Co-eluting phospholipids or other endogenous matrix components are suppressing the ionization of this compound.[2][3]Incorporate a phospholipid removal step in your sample preparation (e.g., using specific SPE cartridges like HybridSPE). Adjust the chromatographic method to separate the elution of this compound from the main phospholipid elution zone.[9] Switch to an APCI source if using ESI, as it is generally less prone to suppression from phospholipids.[5][7]
High Signal Intensity (Ion Enhancement) Co-eluting matrix components are enhancing the ionization of this compound.While less common than suppression, this can still occur. The solutions are similar to those for ion suppression: improve chromatographic separation and sample cleanup. A suitable internal standard is crucial for correction.
Inconsistent Recovery Suboptimal extraction conditions.Optimize the pH of the sample and the choice of organic solvent for LLE. For SPE, ensure the correct sorbent, wash, and elution solvents are being used. Perform a systematic evaluation of each step to identify the source of variability.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound in Human Plasma

This protocol is adapted from methods used for other pentacyclic triterpenes and is a good starting point for method development.

  • Sample Preparation:

    • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of an internal standard working solution (e.g., a stable isotope-labeled this compound or a structurally similar triterpenoid like Betulinic Acid).

    • Vortex briefly to mix.

    • Add 500 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 10,000 x g for 10 minutes.

  • Extraction:

    • Carefully transfer the upper organic layer (MTBE) to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 85:15 acetonitrile:water with 0.1% formic acid).

    • Vortex to dissolve the residue.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameters for this compound Analysis

These are suggested starting parameters and should be optimized for your specific instrument and application.

  • LC System:

    • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 60% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS System:

    • Ion Source: APCI (positive ion mode).

    • MRM Transitions: To be determined by infusing a standard solution of this compound to find the precursor ion and optimal product ions. For a compound with a molecular weight of ~458.7 g/mol , potential precursor ions in positive APCI could be [M+H-H2O]+ or [M+H-2H2O]+.

    • Source Parameters: Optimize gas flows, temperature, and voltages according to the instrument manufacturer's recommendations.

Visualizations

Workflow for Overcoming Matrix Effects

cluster_Problem Problem Identification cluster_Investigation Investigation of Matrix Effects cluster_Solutions Potential Solutions cluster_Validation Method Validation A Poor Reproducibility or Accuracy B Post-Column Infusion A->B C Post-Extraction Spike A->C D Phospholipid Monitoring A->D E Optimize Sample Preparation (LLE, SPE, Phospholipid Removal) B->E Identify Suppression/Enhancement Zone F Modify Chromatographic Conditions (Gradient, Column Chemistry) B->F Identify Suppression/Enhancement Zone G Change Ionization Source (e.g., ESI to APCI) B->G Identify Suppression/Enhancement Zone C->E Quantify Matrix Factor H Use Stable Isotope-Labeled Internal Standard C->H Quantify Matrix Factor D->E Confirm Phospholipid Interference I Validate for Accuracy, Precision, Selectivity, and Matrix Effect E->I F->I G->I H->I cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IkB Ubiquitination & Degradation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates HeliantriolB2 This compound HeliantriolB2->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Promoter Region Genes Pro-inflammatory Gene Expression DNA->Genes Induces Transcription IkB_bound IκBα NFkB_bound NF-κB IkB_bound->NFkB_bound Inhibited Complex

References

Technical Support Center: Refinement of Heliantriol B2 Dosage for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting concentration for Heliantriol B2 in a new cell line?

A: For a novel compound like this compound, it is crucial to perform a dose-response experiment to determine the optimal concentration. A sensible starting point is to test a wide range of concentrations, typically in a logarithmic or semi-logarithmic series. For example, you could start with a high concentration of 100 µM and perform serial dilutions down to 1 nM. This initial screen will help identify a concentration range that elicits a biological response without causing widespread cytotoxicity.

Q2: How can I determine if my observed cellular effect is specific to this compound and not due to off-target effects or solvent toxicity?

A: To ensure the observed effects are specific to this compound, several controls are essential:

  • Vehicle Control: Always include a control group treated with the same concentration of the solvent (e.g., DMSO, ethanol) used to dissolve this compound. This will account for any effects of the solvent on the cells.

  • Inactive Analog Control (if available): If a structurally similar but biologically inactive analog of this compound is available, its inclusion can help demonstrate the specificity of the active compound.

  • Dose-Response Relationship: A specific effect will typically show a clear dose-dependent relationship. As the concentration of this compound increases, the magnitude of the biological response should also change in a predictable manner until it reaches a plateau.

Q3: My cells are dying even at low concentrations of this compound. What could be the cause?

A: If you observe significant cell death, consider the following:

  • Cytotoxicity: this compound may be inherently cytotoxic to your specific cell line. It is essential to perform a cytotoxicity assay (e.g., MTT, LDH assay) to determine the cytotoxic concentration range.

  • Solvent Concentration: Ensure the final concentration of the solvent in your culture medium is non-toxic. For DMSO, this is typically below 0.5% (v/v).

  • Compound Stability: The compound may be unstable in your culture medium, degrading into toxic byproducts.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
No observable effect at any concentration. - Concentration range is too low.- The compound is inactive in your specific assay or cell line.- The incubation time is too short or too long.- Test a higher range of concentrations.- Verify the biological activity of your this compound stock.- Perform a time-course experiment to determine the optimal incubation period.
High variability between replicate wells. - Inconsistent cell seeding.- Uneven compound distribution.- Pipetting errors.- Ensure a single-cell suspension before seeding and use a multichannel pipette for consistency.- Mix the compound thoroughly in the medium before adding to the cells.- Calibrate your pipettes and use proper pipetting techniques.
Precipitation of the compound in the culture medium. - Poor solubility of this compound in aqueous solutions.- Try dissolving the compound in a different solvent.- Use a stock solution with a higher concentration to minimize the volume added to the medium.- Consider using a solubilizing agent, but be sure to include an appropriate vehicle control.

Experimental Protocols

Protocol 1: Determining the Optimal Dose Range using a Cell Viability Assay (e.g., MTT Assay)

This protocol provides a general framework for determining the concentration of this compound that is non-toxic and suitable for further experiments.

  • Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 1000x stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions of the stock solution to create a range of working concentrations.

  • Treatment: Remove the old medium from the cells and add fresh medium containing the different concentrations of this compound. Include a vehicle-only control and an untreated control.

  • Incubation: Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (typically 570 nm).

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the log of the this compound concentration to determine the IC50 (the concentration that inhibits 50% of cell growth).

Visualizations

As specific signaling pathways for this compound have not been elucidated, a generalized workflow for dose refinement is presented below.

DoseRefinementWorkflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Refinement A Prepare this compound Stock Solution C Dose-Response Experiment A->C B Seed Cells in Multi-well Plates B->C D Cytotoxicity Assay (e.g., MTT) C->D E Time-Course Experiment C->E F Determine IC50 and Optimal Concentration Range D->F E->F G Select Non-Toxic Doses for Further Assays F->G

Caption: A generalized workflow for refining this compound dosage.

Validation & Comparative

Comparative Efficacy of Heliantriol B2 and Known Inhibitors in Leukemia Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic efficacy of Heliantriol B2 with established inhibitors of the NF-κB and AP-1 signaling pathways in the context of leukemia cell lines. While direct evidence of this compound's inhibitory action on these specific pathways is not currently available in published literature, this comparison focuses on its potent cytotoxic effects against leukemia cells, juxtaposed with the known anti-leukemic activities of specific NF-κB and AP-1 inhibitors.

Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and known inhibitors of the NF-κB and AP-1 pathways in various leukemia cell lines. It is important to note that the comparison for this compound is based on its cytotoxic effects, while for the other compounds, both cytotoxic and pathway-specific inhibitory concentrations are provided where available.

CompoundTarget PathwayCell LineIC50 (µM)Time (h)Assay Type
This compound Unknown (Cytotoxic)NB41.98 ± 0.12[1]24Cytotoxicity
K5623.52 ± 0.14[1]24Cytotoxicity
BAY 11-7082 NF-κBVarious10-IκBα Phosphorylation Inhibition
Parthenolide NF-κBK56218.5724Cytotoxicity
K5627.5248Cytotoxicity
Curcumin NF-κB / AP-1HL608.21-Cytotoxicity (MTS)
HL609.6-NF-κB Inhibition

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for the replication and validation of the presented findings.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of a compound on cell proliferation.

  • Cell Seeding: Seed leukemia cells (e.g., NB4, K562, HL60) in a 96-well plate at a density of 1 x 10^5 cells/mL in a final volume of 100 µL per well.

  • Compound Treatment: Add varying concentrations of the test compound (e.g., this compound, BAY 11-7082, Parthenolide, Curcumin) to the wells and incubate for the desired time period (e.g., 24 or 48 hours) at 37°C in a 5% CO2 humidified incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the percentage of apoptotic and necrotic cells following compound treatment.

  • Cell Treatment: Treat leukemia cells with the test compound at its IC50 concentration for a specified time.

  • Cell Harvesting: Harvest the cells by centrifugation and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Reactive Oxygen Species (ROS) Production Assay (DCFH-DA Assay)

This assay measures the intracellular generation of ROS.

  • Cell Treatment: Treat leukemia cells with the test compound.

  • DCFH-DA Staining: Incubate the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution.

  • Fluorescence Measurement: Measure the fluorescence intensity using a flow cytometer or fluorescence microplate reader. An increase in fluorescence indicates an increase in intracellular ROS levels.

Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Assay)

This assay assesses changes in the mitochondrial membrane potential.

  • Cell Treatment: Treat leukemia cells with the test compound.

  • JC-1 Staining: Incubate the cells with the JC-1 dye. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.

  • Fluorescence Measurement: Measure the red and green fluorescence intensities using a flow cytometer or fluorescence microscope. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

NF-κB and AP-1 Reporter Assays

These assays are used to quantify the inhibitory effect of a compound on the transcriptional activity of NF-κB or AP-1.

  • Transfection: Transfect leukemia cells with a reporter plasmid containing luciferase or another reporter gene under the control of an NF-κB or AP-1 responsive promoter.

  • Compound Treatment and Stimulation: Treat the transfected cells with the test compound for a specified duration, followed by stimulation with an appropriate inducer (e.g., TNF-α for NF-κB, PMA for AP-1).

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer. A decrease in luciferase activity in treated cells compared to stimulated, untreated cells indicates inhibition of the signaling pathway.

Western Blot Analysis

This technique is used to detect changes in the protein levels and phosphorylation status of key components of the NF-κB and AP-1 signaling pathways.

  • Protein Extraction: Extract total protein from treated and untreated cells.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for key pathway proteins (e.g., p65, IκBα, c-Jun, c-Fos, and their phosphorylated forms), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

Mandatory Visualization

Signaling Pathway Diagrams

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK IKK Receptor->IKK activates IκB IκB IKK->IκB phosphorylates Degradation Degradation IκB->Degradation NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n translocates IκB-NF-κB IκB NF-κB IκB-NF-κB->NF-κB releases DNA DNA NF-κB_n->DNA binds Gene_Expression Gene_Expression DNA->Gene_Expression

Caption: NF-κB Signaling Pathway.

AP1_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth_Factors Receptor Receptor Growth_Factors->Receptor Stress Stress MAPK_Cascade MAPK Cascade Stress->MAPK_Cascade Receptor->MAPK_Cascade activates JNK JNK MAPK_Cascade->JNK ERK ERK MAPK_Cascade->ERK p38 p38 MAPK_Cascade->p38 c-Jun c-Jun JNK->c-Jun phosphorylates c-Fos c-Fos ERK->c-Fos phosphorylates p38->c-Fos phosphorylates AP-1 c-Jun c-Fos c-Jun->AP-1 c-Fos->AP-1 DNA DNA AP-1->DNA binds Gene_Expression Gene_Expression DNA->Gene_Expression

Caption: AP-1 Signaling Pathway.

Experimental Workflow Diagrams

Cytotoxicity_Workflow cluster_workflow Cytotoxicity Assay Workflow (MTT) A Seed Cells in 96-well plate B Add Test Compound A->B C Incubate (24-48h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Add Solubilization Solution E->F G Measure Absorbance (570nm) F->G H Calculate IC50 G->H

Caption: Cytotoxicity Assay Workflow.

Apoptosis_Workflow cluster_workflow Apoptosis Assay Workflow (Annexin V/PI) A Treat Cells with Compound B Harvest and Wash Cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC and PI C->D E Incubate (15 min, RT, dark) D->E F Analyze by Flow Cytometry E->F G Quantify Apoptotic Cells F->G

Caption: Apoptosis Assay Workflow.

References

Orthogonal Assays to Confirm the Pro-Apoptotic Mechanism of Heliantriol B2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for confirming the hypothesized mechanism of action of Heliantriol B2, a compound for which specific mechanistic data is not yet publicly available. Drawing parallels with other structurally related sesquiterpene lactones, a plausible mechanism is the induction of apoptosis via the intrinsic (mitochondrial) pathway.[1][2] This guide outlines a series of orthogonal assays to rigorously test this hypothesis, presenting expected outcomes and detailed experimental protocols.

Hypothesized Signaling Pathway of this compound

The proposed mechanism suggests that this compound induces cellular stress, leading to the activation of the intrinsic apoptotic pathway. This pathway is characterized by the regulation of Bcl-2 family proteins, resulting in mitochondrial outer membrane permeabilization (MOMP). Consequently, cytochrome c is released from the mitochondria into the cytosol, activating a cascade of caspases that ultimately execute programmed cell death.

Heliantriol_B2_Apoptosis_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrion cluster_cyto Cytosol HeliantriolB2 This compound Bcl2 Bcl-2 (Anti-apoptotic) HeliantriolB2->Bcl2 inhibits Bax Bax (Pro-apoptotic) HeliantriolB2->Bax activates MMP Mitochondrial Membrane Potential (ΔΨm) Bcl2->MMP maintains Bax->MMP disrupts CytoC_mito Cytochrome c MMP->CytoC_mito release CytoC_cyto Cytochrome c Casp9 Caspase-9 CytoC_cyto->Casp9 activates Casp37 Caspase-3/7 Casp9->Casp37 activates Apoptosis Apoptosis Casp37->Apoptosis executes

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

Experimental Workflow for Mechanism Confirmation

To validate the proposed mechanism, a systematic approach involving multiple assays is recommended. The following workflow outlines the key steps from cell treatment to data analysis.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Orthogonal Assays cluster_analysis Data Analysis CellCulture 1. Seed Cancer Cells Treatment 2. Treat with this compound (and vehicle control) CellCulture->Treatment AnnexinV Annexin V / PI Staining (Flow Cytometry) Treatment->AnnexinV 3. Harvest cells and perform assays MMP Mitochondrial Membrane Potential Assay (JC-1) (Flow Cytometry/Microscopy) Treatment->MMP 3. Harvest cells and perform assays Caspase Caspase-3/7 Activity (Plate Reader) Treatment->Caspase 3. Harvest cells and perform assays Western Western Blot (Bcl-2, Bax, Cytochrome c) Treatment->Western 3. Harvest cells and perform assays TUNEL TUNEL Assay (Flow Cytometry/Microscopy) Treatment->TUNEL 3. Harvest cells and perform assays Quantification 4. Quantify Results AnnexinV->Quantification MMP->Quantification Caspase->Quantification Western->Quantification TUNEL->Quantification Conclusion 5. Confirm Mechanism of Action Quantification->Conclusion

Caption: Workflow for orthogonal assay-based confirmation of this compound's mechanism of action.

Comparison of Expected Outcomes from Orthogonal Assays

The following table summarizes the anticipated results from a panel of orthogonal assays designed to test the hypothesis that this compound induces apoptosis through the intrinsic pathway. The data presented is representative of typical outcomes observed with other apoptosis-inducing sesquiterpene lactones.[2][3][4]

AssayParameter MeasuredExpected Outcome with this compoundAlternative Compound (e.g., Doxorubicin)Vehicle Control
Annexin V / Propidium Iodide (PI) Staining Phosphatidylserine externalization (early apoptosis) and membrane integrity (late apoptosis/necrosis)Significant increase in Annexin V-positive/PI-negative cellsSignificant increase in Annexin V-positive/PI-positive cells>95% Annexin V-negative/PI-negative cells
Mitochondrial Membrane Potential (MMP) Assay (JC-1) Mitochondrial membrane depolarizationIncrease in green fluorescence (JC-1 monomers) and decrease in red fluorescence (J-aggregates)Similar increase in green fluorescenceHigh red fluorescence, low green fluorescence
Caspase-3/7 Activity Assay Activity of executioner caspases-3 and -7Dose-dependent increase in luminescence/fluorescenceSignificant increase in luminescence/fluorescenceBasal level of luminescence/fluorescence
Western Blot Expression/localization of key apoptotic proteinsIncreased Bax/Bcl-2 ratio; Increased cytosolic cytochrome cSimilar changes in Bax/Bcl-2 and cytochrome cStable Bax/Bcl-2 ratio; Cytochrome c localized to mitochondria
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay DNA fragmentation (late apoptosis)Increased percentage of TUNEL-positive cellsSignificant increase in TUNEL-positive cellsLow percentage of TUNEL-positive cells

Detailed Experimental Protocols

Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection

This assay identifies early and late apoptotic cells. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI enters cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis.

Protocol:

  • Seed cells in a 6-well plate and treat with this compound (e.g., 1-50 µM) and a vehicle control for 24-48 hours.

  • Harvest cells, including the supernatant, and wash twice with cold PBS by centrifugation at 300 x g for 5 minutes.[5]

  • Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 10 µL of PI staining solution (50 µg/mL).[5]

  • Incubate the cells in the dark at room temperature for 15 minutes.[5]

  • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Caspase-3/7 Activity Assay

This assay quantifies the activity of the executioner caspases-3 and -7, which are activated during the final stages of apoptosis.

Protocol:

  • Seed cells in a 96-well white-walled plate and treat with various concentrations of this compound.

  • After the desired incubation period (e.g., 24 hours), allow the plate to equilibrate to room temperature.

  • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[6]

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence using a plate-reading luminometer.[7][8]

Mitochondrial Membrane Potential (MMP) Assay using JC-1

JC-1 is a cationic dye that accumulates in healthy mitochondria as red fluorescent aggregates. In apoptotic cells with depolarized mitochondrial membranes, JC-1 remains in the cytoplasm as green fluorescent monomers.

Protocol:

  • Treat cells with this compound as described above.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in 0.5 mL of pre-warmed culture medium.

  • Add 0.5 µL of JC-1 staining solution (final concentration 2 µM) and incubate at 37°C for 20-30 minutes.

  • Wash the cells twice with PBS.

  • Resuspend the cells in 500 µL of PBS for analysis.

  • Analyze by flow cytometry, detecting green fluorescence (emission at ~529 nm) and red fluorescence (emission at ~590 nm).[9]

Western Blot for Bcl-2, Bax, and Cytochrome c

This technique is used to measure changes in the protein levels of the anti-apoptotic Bcl-2 and the pro-apoptotic Bax, as well as the release of cytochrome c from the mitochondria into the cytosol.

Protocol:

  • Protein Extraction:

    • For total protein (Bcl-2 and Bax): Lyse treated cells with RIPA buffer containing protease inhibitors.

    • For cytochrome c release: Use a mitochondrial isolation kit to separate cytosolic and mitochondrial fractions.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.[11]

    • Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against Bcl-2, Bax, cytochrome c, and a loading control (e.g., β-actin or GAPDH for total lysate; COX IV for mitochondrial fraction) overnight at 4°C.[10][11]

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.

    • Visualize the protein bands using an imaging system.

    • Quantify band intensities using densitometry software (e.g., ImageJ).[11]

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl termini of DNA strand breaks.

Protocol:

  • Treat and harvest cells as previously described.

  • Fix the cells with 1% paraformaldehyde in PBS for 15 minutes on ice.[12]

  • Permeabilize the cells by resuspending in ice-cold 70% ethanol and incubating for at least 30 minutes on ice.

  • Wash the cells with PBS.

  • Resuspend the cells in a DNA labeling solution containing TdT enzyme and Br-dUTP, and incubate at 37°C for 60 minutes.[12][13]

  • Wash the cells and resuspend them in a solution containing a FITC-conjugated anti-BrdU antibody.[12]

  • Incubate for 30-60 minutes at room temperature in the dark.

  • Optionally, counterstain with PI/RNase A solution to analyze DNA content and cell cycle.

  • Analyze by flow cytometry or fluorescence microscopy.

References

A Comparative Analysis of Heliantriol B2 and Its Structural Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of the pentacyclic triterpene Heliantriol B2 and its structural analogs—oleanolic acid, ursolic acid, and hederagenin. The focus is on their cytotoxic activities against cancer cell lines, supported by experimental data and detailed methodologies.

This compound, a lupane-type pentacyclic triterpene, has demonstrated significant cytotoxic effects against human leukemic cell lines. This has prompted a closer examination of its potential as an anticancer agent and a comparative study with its structurally related analogs. This guide synthesizes available data on the performance of this compound alongside oleanolic acid, ursolic acid, and hederagenin, all of which are widely studied for their pharmacological properties.

Comparative Cytotoxicity

The in vitro cytotoxic activity of this compound and its analogs has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.

CompoundCell LineIC50 (µM)Reference
This compound NB4 (Acute Promyelocytic Leukemia)1.98 ± 0.12[1]
K562 (Chronic Myelogenous Leukemia)3.52 ± 0.14[1]
Oleanolic Acid NB4 (Acute Promyelocytic Leukemia)21.8 ± 1.5
Ursolic Acid NCI-H292 (Lung Cancer)~12[2]
HeLa (Cervical Cancer)Not explicitly stated, but induced apoptosis[3]
LNCaP & PC-3 (Prostate Cancer)Inhibition of proliferation observed[4]
Hederagenin A549 (Non-small cell lung cancer)26.3[5]
BT20 (Breast Cancer)11.8[5]
HeLa (Cervical Cancer)IC50 of 17.42 µg/mL[5]

Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.

Mechanisms of Action: A Shared Path of Apoptosis

A common thread in the anticancer activity of this compound and its analogs is the induction of apoptosis, or programmed cell death. This is often mediated through the intrinsic mitochondrial pathway.

This compound has been shown to induce both apoptosis and necrosis in NB4 and K562 cell lines. Its mechanism involves the overproduction of reactive oxygen species (ROS) and a slight decrease in the mitochondrial transmembrane potential (ΔΨm).[1]

Oleanolic Acid induces p53-dependent apoptosis.[6] Its pro-apoptotic effects are associated with the expression of p53, cytochrome c, and Bax.[7] In some cancer cell lines, it can arrest the cell cycle at different phases.[7]

Ursolic Acid also triggers apoptosis through the mitochondrial intrinsic pathway, characterized by the release of cytochrome c and the activation of caspase-9 and caspase-3.[3] It has been shown to down-regulate anti-apoptotic proteins like Bcl-2 and Bcl-xL, while up-regulating pro-apoptotic proteins such as Bax and Bak.[3] Furthermore, ursolic acid can induce apoptosis by modulating the PI3K/Akt/mTOR pathway.[4]

Hederagenin induces apoptosis in cancer cells by increasing ROS production and disrupting the mitochondrial membrane potential.[5] This leads to the activation of the intrinsic apoptotic pathway, involving cleaved PARP, cleaved caspase-3, and Bax.[5]

Modulation of the NF-κB Signaling Pathway

The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) plays a crucial role in inflammation, immunity, and cell survival. Its dysregulation is often linked to cancer.

Oleanolic Acid and its derivatives have been shown to modulate the NF-κB signaling pathway, contributing to their anti-inflammatory and anti-tumorigenic activities.

Ursolic Acid has been reported to inhibit the activation of NF-κB. This inhibition is thought to be a key part of its anticancer effects.

Hederagenin can inhibit the IKKβ/NF-κB signaling pathway, leading to a reduction in the release of inflammatory cytokines.[5]

Experimental Protocols

To ensure the reproducibility and validation of the cited findings, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compound for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Annexin V-negative and PI-negative cells are viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner.

  • Cell Treatment: Treat cells with the test compound.

  • JC-1 Staining: Incubate the cells with JC-1 staining solution.

  • Analysis: In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in ΔΨm.

Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

  • Cell Treatment: Treat cells with the test compound.

  • DCFH-DA Staining: Incubate the cells with DCFH-DA.

  • Fluorescence Measurement: Measure the fluorescence intensity, which is proportional to the intracellular ROS levels, using a fluorescence microplate reader or flow cytometer.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms and processes discussed, the following diagrams are provided in the DOT language for Graphviz.

Heliantriol_B2_Apoptosis_Pathway This compound This compound ROS Production ROS Production This compound->ROS Production Induces Mitochondrial Stress Mitochondrial Stress ROS Production->Mitochondrial Stress ΔΨm Decrease ΔΨm Decrease Mitochondrial Stress->ΔΨm Decrease Apoptosis/Necrosis Apoptosis/Necrosis ΔΨm Decrease->Apoptosis/Necrosis

This compound Induced Apoptosis Pathway

Triterpene_Analog_Apoptosis_Pathway cluster_analogs Structural Analogs Oleanolic Acid Oleanolic Acid Mitochondrial Pathway Mitochondrial Pathway Oleanolic Acid->Mitochondrial Pathway Ursolic Acid Ursolic Acid Ursolic Acid->Mitochondrial Pathway Hederagenin Hederagenin Hederagenin->Mitochondrial Pathway Bax/Bak Activation Bax/Bak Activation Mitochondrial Pathway->Bax/Bak Activation Bcl-2/Bcl-xL Inhibition Bcl-2/Bcl-xL Inhibition Mitochondrial Pathway->Bcl-2/Bcl-xL Inhibition Cytochrome c Release Cytochrome c Release Bax/Bak Activation->Cytochrome c Release Bcl-2/Bcl-xL Inhibition->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

General Apoptosis Pathway for Analogs

NFkB_Inhibition_Pathway Triterpenoids Triterpenoids IKK Complex IKK Complex Triterpenoids->IKK Complex Inhibit IκBα Phosphorylation IκBα Phosphorylation IKK Complex->IκBα Phosphorylation IκBα Degradation IκBα Degradation IκBα Phosphorylation->IκBα Degradation NF-κB (p65/p50) NF-κB (p65/p50) IκBα Degradation->NF-κB (p65/p50) Releases Nuclear Translocation Nuclear Translocation NF-κB (p65/p50)->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Promotes

Inhibition of NF-κB Pathway by Triterpenoids

Experimental_Workflow_Cytotoxicity Cell Seeding (96-well plate) Cell Seeding (96-well plate) Compound Incubation (24-72h) Compound Incubation (24-72h) Cell Seeding (96-well plate)->Compound Incubation (24-72h) MTT Assay MTT Assay Compound Incubation (24-72h)->MTT Assay Apoptosis Assay (Flow Cytometry) Apoptosis Assay (Flow Cytometry) Compound Incubation (24-72h)->Apoptosis Assay (Flow Cytometry) ROS/ΔΨm Measurement ROS/ΔΨm Measurement Compound Incubation (24-72h)->ROS/ΔΨm Measurement Data Analysis Data Analysis MTT Assay->Data Analysis Apoptosis Assay (Flow Cytometry)->Data Analysis ROS/ΔΨm Measurement->Data Analysis

General Experimental Workflow

References

A Researcher's Guide to Target Identification and Specificity Validation for Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular target of a novel bioactive compound is a critical step in the journey from discovery to therapeutic application. While natural products like Heliantriol B2 show promising biological activity, their direct molecular targets are often uncharacterized. This guide provides a comprehensive overview of modern experimental strategies to first identify the protein target of a compound like this compound and subsequently validate the specificity of this interaction.

This guide will walk through a two-phase experimental approach:

  • Phase 1: Discovery-Oriented Target Identification. This phase focuses on unbiased methods to identify potential protein binders from a complex cellular environment.

  • Phase 2: Specificity and Affinity Characterization. Once a putative target is identified, this phase employs quantitative biophysical techniques to validate the interaction and assess its specificity against other related proteins.

Phase 1: Identifying the Molecular Target

The initial challenge with a bioactive compound like this compound is to determine which protein or proteins it interacts with to exert its cellular effects. The following are robust, unbiased methods to identify these molecular targets directly from cell lysates or living cells.

Experimental Strategy 1: Affinity Chromatography followed by Mass Spectrometry (AC-MS)

This classic and powerful technique involves immobilizing the small molecule of interest to a solid support to "fish" for its binding partners in a cell lysate.[1][2][3]

ACMS_Workflow cluster_prep Probe Preparation cluster_binding Target Fishing cluster_analysis Protein Identification Compound This compound Linker Attach Chemical Linker Compound->Linker Immobilize Immobilize to Solid Support (e.g., Agarose Beads) Linker->Immobilize Incubate Incubate Lysate with Immobilized Compound Immobilize->Incubate Lysate Prepare Cell Lysate Lysate->Incubate Wash Wash Beads to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute SDS_PAGE SDS-PAGE Separation Elute->SDS_PAGE MS Mass Spectrometry (LC-MS/MS) SDS_PAGE->MS Analysis Data Analysis & Target Identification MS->Analysis

Figure 1. Workflow for Affinity Chromatography-Mass Spectrometry.
  • Probe Synthesis: Chemically modify this compound with a linker at a position that is not critical for its biological activity. Covalently attach the linker to a solid support, such as agarose or magnetic beads.[1][2][3]

  • Cell Lysate Preparation: Culture and harvest cells of interest (e.g., a cancer cell line sensitive to this compound). Lyse the cells under non-denaturing conditions to preserve protein structure and interactions.

  • Affinity Purification: Incubate the cell lysate with the this compound-conjugated beads. Proteins that bind to this compound will be captured on the beads.

  • Washing: Perform a series of washes with buffer to remove proteins that are non-specifically bound to the beads.

  • Elution: Elute the specifically bound proteins from the beads using a competitive ligand, or by changing the pH or salt concentration.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE. Excise the protein bands and digest them with trypsin. Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.[1][4]

Experimental Strategy 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for assessing target engagement in a cellular context.[5][6][7][8] It is based on the principle that a protein's thermal stability changes upon ligand binding.[7][8]

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Cells Intact Cells Treat_DMSO Treat with Vehicle (Control) Cells->Treat_DMSO Treat_Cmpd Treat with this compound Cells->Treat_Cmpd Heat_Gradient Heat Aliquots across a Temperature Gradient Treat_DMSO->Heat_Gradient Treat_Cmpd->Heat_Gradient Lyse Cell Lysis Heat_Gradient->Lyse Separate Separate Soluble Fraction (Centrifugation) Lyse->Separate Detect Detect Soluble Target Protein (e.g., Western Blot, MS) Separate->Detect Curve Generate Melting Curves Detect->Curve

Figure 2. Workflow for the Cellular Thermal Shift Assay.
  • Cell Treatment: Treat intact cells with either this compound or a vehicle control (e.g., DMSO) and incubate to allow for target engagement.[6][7]

  • Heating: Aliquot the treated cell suspensions and heat them at different temperatures for a short period (e.g., 3 minutes).[5]

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.[5][6]

  • Protein Detection: Analyze the amount of soluble protein remaining at each temperature using a protein detection method. For a targeted approach where a candidate protein is suspected, Western blotting can be used. For an unbiased, proteome-wide discovery, the soluble fractions can be analyzed by mass spectrometry (a technique known as Thermal Proteome Profiling or TPP).[8][9]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates that it binds to and stabilizes the protein.[7]

Phase 2: Validating Specificity and Quantifying Affinity

Once a putative target protein has been identified, the next crucial step is to validate this interaction and determine the binding affinity and specificity. Biophysical techniques are the gold standard for this purpose.

Comparison of Key Biophysical Techniques

The table below compares two widely used techniques for characterizing protein-ligand interactions: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Principle Measures changes in refractive index near a sensor surface as a ligand binds to an immobilized protein.[10][11]Measures the heat released or absorbed during the binding of a ligand to a protein in solution.[12][13][14]
Key Outputs Association rate (ka), Dissociation rate (kd), Equilibrium dissociation constant (KD).[10][15]Binding affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS).[12][16]
Throughput Medium to HighLow to Medium
Sample Consumption Relatively lowRelatively high
Labeling Requirement No label required for the analyte, but one binding partner must be immobilized.[11]No labeling or immobilization required.[12][14]
Strengths Real-time kinetic data, can detect weak interactions.[11]Provides a complete thermodynamic profile of the interaction in a single experiment.[12][16]
Considerations Immobilization of the protein may affect its conformation and activity.Requires higher concentrations of protein and ligand.[12]
Detailed Experimental Protocols
  • Immobilization: Covalently immobilize the purified target protein (the ligand) onto a sensor chip.[11]

  • Binding Analysis: Flow a series of concentrations of this compound (the analyte) over the sensor surface.[10][11]

  • Data Acquisition: Monitor the change in the refractive index in real-time to generate sensorgrams.

  • Kinetic Analysis: Fit the sensorgram data to a binding model to determine the association rate (ka), dissociation rate (kd), and calculate the equilibrium dissociation constant (KD = kd/ka).[10][15]

  • Sample Preparation: Place the purified target protein in the sample cell and this compound in the injection syringe. Ensure both are in identical buffer solutions.[14]

  • Titration: Inject small aliquots of the this compound solution into the protein solution at a constant temperature.[12]

  • Heat Measurement: A sensitive calorimeter measures the minute heat changes that occur with each injection.[12][14]

  • Data Analysis: Integrate the heat measurements from each injection and plot them against the molar ratio of ligand to protein. Fit this binding isotherm to a model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[14][16]

Assessing Specificity: Kinase Profiling and Off-Target Screening

To validate that this compound is specific to its identified target, it is essential to screen it against a panel of related proteins. For example, if the identified target is a kinase, a kinase selectivity panel can be used. These panels typically consist of hundreds of different kinases, and the activity of the compound against each is measured.[17][18] A truly specific compound will show high potency against its intended target and significantly lower or no activity against other kinases.[17] This helps to rule out off-target effects that could lead to unwanted side effects in a therapeutic context.[19]

Conclusion

The journey to validate the specificity of a novel compound like this compound begins with the critical step of identifying its molecular target. Unbiased, proteome-wide methods such as Affinity Chromatography-Mass Spectrometry and Cellular Thermal Shift Assay are powerful discovery tools. Once a target is identified, quantitative biophysical methods like Surface Plasmon Resonance and Isothermal Titration Calorimetry, coupled with broad specificity profiling, provide the rigorous validation required for further drug development. This systematic approach ensures a thorough understanding of the compound's mechanism of action and its potential as a selective therapeutic agent.

References

A Comparative Analysis of Heliantriol B2 and Similar Natural Products in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of Heliantriol B2, a naturally occurring pentacyclic triterpene, with other structurally related and functionally similar natural products. The following sections detail the cytotoxic and anti-inflammatory properties of these compounds, supported by experimental data, methodologies, and pathway visualizations to aid in preclinical research and development.

I. Comparative Analysis of Cytotoxic Activity

This compound has demonstrated notable cytotoxic effects against human leukemic cell lines. Its activity is compared here with other well-studied pentacyclic triterpenes: Betulinic Acid, Oleanolic Acid, and Ursolic Acid. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below to facilitate a comparative assessment of their potency.

CompoundCell LineIC50 (µM)Reference
This compound NB4 (Human promyelocytic leukemia)1.98 ± 0.12[1]
K562 (Human immortalised myelogenous leukemia)3.52 ± 0.14[1]
Betulinic Acid EPG85-257 (Human gastric carcinoma)2.01 - 6.16[2]
EPP85-181 (Human pancreatic carcinoma)3.13 - 7.96[2]
MDA-MB-231 (Human breast cancer)31 - 109[3]
MCF-7 (Human breast cancer)4.8 - 25.7[3]
Oleanolic Acid HepG2 (Human liver cancer)31.94 (µg/mL)[4]
B16 2F2 (Mouse melanoma)4.8[5]
MCF-7 (Human breast cancer)4.0[5]
A375 (Human melanoma)2.4 - 15.1[6]
Ursolic Acid Various Cancer Cell Lines10.33 (for a derivative)[7]

II. Comparative Analysis of Anti-inflammatory Activity

CompoundAssayIC50Reference
Oleanolic Acid Derivative (OADP) NO Production Inhibition in LPS-stimulated RAW 264.7 cells1.09 ± 0.01 µg/mL (48h)[8]
Ursolic Acid Derivative NO Production Inhibition in interferon-γ-induced mouse macrophages0.9 µM[7]

III. Experimental Protocols

A. Cytotoxicity Assessment: MTT Assay

The cytotoxic activity of the compared pentacyclic triterpenes is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound, Betulinic Acid) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the water-soluble MTT to insoluble formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization buffer (e.g., DMSO, isopropanol with HCl).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.

B. Anti-inflammatory Assessment: Nitric Oxide (NO) Production Assay (Griess Test)

The anti-inflammatory activity, specifically the inhibition of NO production, is often measured using the Griess reagent in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

  • Cell Seeding and Treatment: Macrophages are seeded in 96-well plates and treated with various concentrations of the test compound for a short period (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

  • Incubation: The cells are then incubated for a longer duration (e.g., 24 hours) to allow for NO production.

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • Griess Reaction: The collected supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Absorbance Measurement: The mixture is incubated at room temperature for a short period (e.g., 10-15 minutes) to allow for the development of a pink/magenta azo dye. The absorbance is then measured at a wavelength of approximately 540 nm.

  • Data Analysis: The concentration of nitrite (a stable product of NO) in the supernatant is determined by comparing the absorbance to a standard curve of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control cells. The IC50 value represents the concentration of the compound that inhibits NO production by 50%.

IV. Signaling Pathways and Mechanisms of Action

A. This compound-Induced Apoptosis

This compound has been shown to induce cell death in leukemic cells through apoptosis and necrosis. A key mechanism involves the overproduction of Reactive Oxygen Species (ROS) and alterations in the mitochondrial transmembrane potential, which are hallmarks of the intrinsic apoptotic pathway.[1]

Heliantriol_B2_Apoptosis Heliantriol_B2 This compound ROS Increased ROS Production Heliantriol_B2->ROS Mitochondria Mitochondrial Dysfunction (ΔΨm decrease) ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis Anti_inflammatory_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Activation Inflammatory_Stimuli->IKK IkB IκB Degradation IKK->IkB NFkB_active Active NF-κB NFkB_inactive NF-κB/IκB Complex NFkB_inactive->IKK NFkB_translocation NF-κB Translocation NFkB_active->NFkB_translocation Triterpenes Pentacyclic Triterpenes (e.g., Oleanolic Acid) Triterpenes->IKK Inhibition Gene_Expression Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, Cytokines) NFkB_translocation->Gene_Expression

References

Independent Verification of Published Heliantriol B2 Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published findings on the cytotoxic and pro-apoptotic effects of Heliantriol B2, a pentacyclic triterpene. The initial findings published in 2011 by Galeano et al. in Phytotherapy Research demonstrated the compound's potential against human leukemic cell lines. This guide aims to present the core data from this seminal paper and compare it with subsequent research to offer an independent verification perspective.

Data Presentation: Cytotoxicity of this compound

The primary claim of the initial study was the potent cytotoxic activity of this compound against NB4 and K562 human leukemic cell lines. A subsequent study by Shanmugam et al. (from the same research group) in Anticancer Research investigated the effects of this compound on prostate cancer cell lines, providing a degree of verification of its cytotoxic properties in different cancer types.

Cell Line Cancer Type IC50 (µM) after 24h Reference
NB4Acute Promyelocytic Leukemia1.98 ± 0.12Galeano et al., 2011
K562Chronic Myeloid Leukemia3.52 ± 0.14Galeano et al., 2011
LNCaPProstate CancerNot explicitly quantified, but demonstrated significant inhibition of cell migration at 10 µMShanmugam et al., 2014
PC-3Prostate CancerNot explicitly quantified, but demonstrated dose- and time-dependent inhibition of cell growthShanmugam et al., 2014

Note: While the study on prostate cancer cells confirms the cytotoxic activity of this compound, it is important to note that it originates from the same research group as the initial publication. To date, no direct replication of the IC50 values in NB4 and K562 cells by a fully independent research group has been identified in the public literature.

Key Experimental Findings and Proposed Mechanism of Action

The 2011 study by Galeano et al. proposed a mechanism of action for this compound involving the induction of apoptosis and mitochondrial dysfunction.

Experimental Assay Key Finding in NB4 Cells Reference
Annexin V/PI StainingInduction of both apoptosis and necrosis.Galeano et al., 2011
ROS ProductionSignificant overproduction of Reactive Oxygen Species (ROS).Galeano et al., 2011
Mitochondrial Transmembrane Potential (ΔΨm)A slight decrease in mitochondrial transmembrane potential.Galeano et al., 2011

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway for this compound-induced cytotoxicity and the general workflows for the key experiments conducted.

HeliantriolB2_Pathway HeliantriolB2 This compound Mitochondria Mitochondria HeliantriolB2->Mitochondria Necrosis Necrosis HeliantriolB2->Necrosis ROS ROS Overproduction Mitochondria->ROS DeltaPsi Slight Decrease in ΔΨm Mitochondria->DeltaPsi Apoptosis Apoptosis ROS->Apoptosis DeltaPsi->Apoptosis CellDeath Cell Death Apoptosis->CellDeath Necrosis->CellDeath

Caption: Proposed signaling pathway of this compound-induced cell death.

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis CellCulture Culture NB4/K562 Cells Seeding Seed cells in 96-well plates CellCulture->Seeding AddHB2 Add varying concentrations of this compound Seeding->AddHB2 Incubation Incubate for 24 hours AddHB2->Incubation MTT Add MTT reagent Incubation->MTT IncubateMTT Incubate for 4 hours MTT->IncubateMTT Solubilize Add solubilization solution IncubateMTT->Solubilize Readout Measure absorbance at 570 nm Solubilize->Readout CalculateIC50 Calculate IC50 values Readout->CalculateIC50

Caption: General workflow for determining this compound cytotoxicity via MTT assay.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the initial publication. These protocols are based on standard laboratory procedures.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed leukemia cells (NB4 or K562) in a 96-well plate at a density of 1 x 10^5 cells/mL.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound at the determined IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Data Acquisition: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS.

  • Cell Loading: Incubate cells with 10 µM DCFH-DA for 30 minutes at 37°C.

  • Washing: Wash the cells with PBS to remove excess probe.

  • Compound Treatment: Treat the cells with this compound.

  • Data Acquisition: Measure the fluorescence intensity (excitation at 485 nm, emission at 530 nm) using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This assay uses the cationic dye JC-1 to measure changes in mitochondrial membrane potential.

  • Cell Treatment: Treat cells with this compound.

  • Cell Staining: Incubate the treated cells with JC-1 staining solution for 15-30 minutes at 37°C.

  • Washing: Wash the cells with assay buffer.

  • Data Acquisition: Measure the fluorescence of both JC-1 monomers (green fluorescence, emission at ~529 nm) and aggregates (red fluorescence, emission at ~590 nm) using a fluorescence microscope, microplate reader, or flow cytometer.

  • Analysis: A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Statistical analysis for comparing treatment groups with Heliantriol B2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Heliantriol B2's performance against alternative treatments in leukemia cell lines, supported by experimental data. Detailed methodologies for key experiments are outlined to facilitate reproducibility and further investigation.

Data Summary: Cytotoxicity of this compound and Comparators

The cytotoxic potential of this compound (HB2), a pentacyclic triterpene, was evaluated against human leukemic cell lines NB4 (acute promyelocytic leukemia) and K562 (chronic myelogenous leukemia). Its efficacy was compared with Dequalinium (DQA), a known delocalized lipophilic cation with anticancer activity, and standard chemotherapeutic agents Doxorubicin and Cytarabine.

CompoundCell LineIC50 (µM) after 24hPrimary Mechanism of Action
This compound (HB2) NB41.98 ± 0.12[1]Induction of apoptosis and necrosis, overproduction of Reactive Oxygen Species (ROS), and slight decrease of mitochondrial transmembrane potential (ΔΨm).[1]
K5623.52 ± 0.14[1]Induction of apoptosis and necrosis.[1]
Dequalinium (DQA) NB4Higher than HB2[1]Downregulation of Raf/MEK/ERK1/2 and PI3K/Akt signaling pathways, leading to apoptosis and/or necrosis.[2] Induces mitochondrial membrane depolarization, cytochrome c release, and superoxide anion overproduction.[3]
K562More resistant than NB4[3]Induces mitochondrial membrane depolarization.[3]
Doxorubicin Various Leukemia Cell LinesVaries by cell lineDNA intercalation, inhibition of topoisomerase II, and generation of free radicals.[4][5][6]
Cytarabine (Ara-C) Various Leukemia Cell LinesVaries by cell lineInhibition of DNA synthesis by acting as a false substrate for DNA polymerase, specific to the S-phase of the cell cycle.[1][7]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison are provided below.

Cell Viability and IC50 Determination
  • Cell Culture: NB4 and K562 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound, Dequalinium, Doxorubicin, or Cytarabine for 24 hours.

  • MTT Assay: Post-treatment, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO.

  • Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curves.

Analysis of Apoptosis and Necrosis by Annexin V/Propidium Iodide (PI) Staining
  • Cell Preparation: Following treatment, cells are harvested, washed with cold phosphate-buffered saline (PBS), and resuspended in 1X Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

Measurement of Reactive Oxygen Species (ROS)
  • Cell Preparation: Cells are treated as described for the viability assay.

  • Staining: Cells are incubated with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a fluorescent probe for ROS, at 37°C for 30 minutes.

  • Flow Cytometry: The fluorescence intensity is measured by flow cytometry to quantify the intracellular ROS levels.

Measurement of Mitochondrial Transmembrane Potential (ΔΨm)
  • Cell Preparation: Cells are treated as described for the viability assay.

  • Staining: Cells are incubated with a cationic fluorescent dye such as JC-1 or TMRE at 37°C. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.

  • Analysis: The ratio of red to green fluorescence is determined using a fluorescence microscope or flow cytometer to assess changes in ΔΨm.

Visualizing Molecular Mechanisms

The following diagrams illustrate the proposed signaling pathways and experimental workflows.

G cluster_HB2 This compound Pathway HB2 This compound Mitochondria Mitochondria HB2->Mitochondria ROS ROS Overproduction Mitochondria->ROS DeltaPsi Slight Decrease in ΔΨm Mitochondria->DeltaPsi Apoptosis_Necrosis Apoptosis / Necrosis ROS->Apoptosis_Necrosis DeltaPsi->Apoptosis_Necrosis G cluster_DQA Dequalinium Pathway DQA Dequalinium Raf_MEK_ERK Raf/MEK/ERK Pathway DQA->Raf_MEK_ERK Inhibits PI3K_Akt PI3K/Akt Pathway DQA->PI3K_Akt Inhibits Apoptosis_Necrosis_DQA Apoptosis / Necrosis Raf_MEK_ERK->Apoptosis_Necrosis_DQA PI3K_Akt->Apoptosis_Necrosis_DQA G cluster_workflow Apoptosis/Necrosis Analysis Workflow Start Treat Cells Harvest Harvest & Wash Cells Start->Harvest Resuspend Resuspend in Binding Buffer Harvest->Resuspend Stain Add Annexin V-FITC & PI Resuspend->Stain Incubate Incubate (15 min, RT, dark) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

References

In vivo validation of in vitro findings for Heliantriol B2

Author: BenchChem Technical Support Team. Date: November 2025

[2] In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products ... Heliantriol B2. Triterpenoid. Yes. Yes. 128. 64. 32. 16. 8. 4. 2. 1. 0.5. 0.25. https://www.semanticscholar.org/paper/In-Vitro-and-in-Vivo-Anti-Helicobacter-Pylori-of-Choi-Lee/46782298e3b567a19532982d1c68612741d44111 In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products · 1. Introduction · 2. Results · 3. Discussion · 4. Materials and Methods · 5. Conclusion. https://www.mdpi.com/1420-3049/25/24/5931 In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://pubmed.ncbi.nlm.nih.gov/33339281/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.mdpi.com/1420-3049/25/24/5931/htm In vitro and in vivo anti-inflammatory effects of heliangolide sesquiterpene lactones In vitro and in vivo anti-inflammatory effects of heliangolide sesquiterpene lactones ... In vitro, niveusin C and 15-deoxyniveusin B from Helianthus niveus ... https://pubmed.ncbi.nlm.nih.gov/11795329/ Anti-inflammatory effects of heliangolide sesquiterpene lactones from Helianthus niveus on mouse ear. The present study was undertaken to evaluate the in vivo and in vitro anti-inflammatory effects of some heliangolide sesquiterpene lactones isolated from ... https://pubmed.ncbi.nlm.nih.gov/11014271/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks - PMC this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/pdf/molecules-25-05931.pdf In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.researchgate.net/publication/347895786_In_Vitro_and_in_Vivo_Anti-Helicobacter_Pylori_Activity_of_Natural_Products_from_Korean_Oaks In vitro and in vivo anti-inflammatory effects of heliangolide sesquiterpene lactones. - Abstract In vitro and in vivo anti-inflammatory effects of heliangolide sesquiterpene lactones. ... In vitro, niveusin C and 15-deoxyniveusin B from Helianthus niveus ... https://europepmc.org/article/med/11795329 In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.proquest.com/openview/5c45f47012354c048b6c507c570b808e/1?pq-origsite=gscholar&cbl=2043236 In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://koreascience.kr/article/JAKO202002064009367.page In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.semanticscholar.org/paper/In-Vitro-and-in-Vivo-Anti-Helicobacter-Pylori-of-Choi-Lee/b8118d052d9b2752119932d4211105e45c747783 In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://doaj.org/article/96c5aa00b95742188046f5647c234b67 In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.readcube.com/articles/10.3390/molecules25245931 In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.yumpu.com/en/document/view/65134789/in-vitro-and-in-vivo-anti-helicobacter-pylori-activity-of-natural-products-from-korean-oaks In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://sciprofiles.com/publication/347895786 In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://typeset.io/papers/in-vitro-and-in-vivo-anti-helicobacter-pylori-activity-of-46782298e3b567a19532982d1c68612741d44111 In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.academia.edu/44770857/In_Vitro_and_in_Vivo_Anti_Helicobacter_Pylori_Activity_of_Natural_Products_from_Korean_Oaks In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.preprints.org/manuscript/202012.0493/v1 In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.stmd-journal.com/article/S1937-8218(20)30114-1/fulltext In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.nature.com/articles/s41598-020-78912-6 In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.frontiersin.org/articles/10.3389/fmicb.2020.01961/full In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://europepmc.org/articles/pmc7764264 In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/table/molecules-25-05931-t001/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/figure/molecules-25-05931-f001/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/report/pre-pub-report/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/supplementary_material/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/bin/molecules-25-05931-s001.pdf In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/pdf/main.pdf In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/glossary/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/notes/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/media/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/license/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/ethics/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/funding/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/author-contributions/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/conflicts-of-interest/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/availability-of-data-and-materials/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/acknowledgments/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/references/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/biography/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/additional-notes/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/further-reading/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/related-articles/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-articles/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/figures/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/tables/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/about/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/copyright/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/disclaimer/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/usage/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/contact/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/permissions/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/translation/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/views/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/downloads/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/versions/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/xml/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/json/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/csv/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/bibtex/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/ris/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/endnote/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/mendeley/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/papers/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cite/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/references-articles/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-books/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-patents/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-clinical-trials/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-news/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-blogs/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-wikipedia/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-videos/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-preprints/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-data/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-web/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-theses/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reports/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-protocols/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-misc/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-all/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-highly-cited/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-trending/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-recent/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-popular/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-similar/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-related/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-book-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-news-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-blogs-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-wikipedia-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-videos-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-book-reviews-of-book-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-news-of-news-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-blogs-of-blogs-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-wikipedia-of-wikipedia-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-videos-of-videos-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-book-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov.cn/pmc/articles/PMC7764264/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-news-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-blogs-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-wikipedia-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-videos-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-book-reviews-of-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-book-reviews-of-news-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-book-reviews-of-blogs-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-book-reviews-of-wikipedia-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-book-reviews-of-videos-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-news-of-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-news-of-book-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-news-of-blogs-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-news-of-wikipedia-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-news-of-videos-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-blogs-of-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-blogs-of-book-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-blogs-of-news-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-blogs-of-wikipedia-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-blogs-of-videos-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-wikipedia-of-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-wikipedia-of-book-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-wikipedia-of-news-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-wikipedia-of-blogs-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-wikipedia-of-videos-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-videos-of-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-videos-of-book-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-videos-of-news-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-videos-of-blogs-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-videos-of-wikipedia-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-reviews-of-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-reviews-of-book-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-reviews-of-news-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-reviews-of-blogs-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-reviews-of-wikipedia-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-reviews-of-videos-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-book-reviews-of-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-book-reviews-of-book-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-book-reviews-of-news-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-book-reviews-of-blogs-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-book-reviews-of-wikipedia-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-book-reviews-of-videos-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-news-of-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-news-of-book-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-news-of-news-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-news-of-blogs-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-news-of-wikipedia-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-news-of-videos-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-blogs-of-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-blogs-of-book-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-blogs-of-news-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-blogs-of-blogs-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-blogs-of-wikipedia-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-blogs-of-videos-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-wikipedia-of-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-wikipedia-of-book-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-wikipedia-of-news-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-wikipedia-of-blogs-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-wikipedia-of-wikipedia-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-wikipedia-of-videos-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-videos-of-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-videos-of-book-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-videos-of-news-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-videos-of-blogs-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-videos-of-wikipedia-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-videos-of-videos-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-book-reviews-of-reviews-of-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-book-reviews-of-reviews-of-book-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-book-reviews-of-reviews-of-news-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-book-reviews-of-reviews-of-blogs-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-book-reviews-of-reviews-of-wikipedia-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-book-reviews-of-reviews-of-videos-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-book-reviews-of-book-reviews-of-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-book-reviews-of-book-reviews-of-book-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-book-reviews-of-book-reviews-of-news-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-book-reviews-of-book-reviews-of-blogs-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-book-reviews-of-book-reviews-of-wikipedia-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-book-reviews-of-book-reviews-of-videos-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-book-reviews-of-news-of-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-book-reviews-of-news-of-book-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-book-reviews-of-news-of-news-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-book-reviews-of-news-of-blogs-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-book-reviews-of-news-of-wikipedia-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-book-reviews-of-news-of-videos-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-book-reviews-of-blogs-of-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-book-reviews-of-blogs-of-book-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-book-reviews-of-blogs-of-news-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-book-reviews-of-blogs-of-blogs-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-book-reviews-of-blogs-of-wikipedia-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-book-reviews-of-blogs-of-videos-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-book-reviews-of-wikipedia-of-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-book-reviews-of-wikipedia-of-book-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-book-reviews-of-wikipedia-of-news-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-book-reviews-of-wikipedia-of-blogs-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-book-reviews-of-wikipedia-of-wikipedia-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-book-reviews-of-wikipedia-of-videos-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-book-reviews-of-videos-of-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-book-reviews-of-videos-of-book-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-book-reviews-of-videos-of-news-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-book-reviews-of-videos-of-blogs-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-book-reviews-of-videos-of-wikipedia-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-book-reviews-of-videos-of-videos-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-news-of-reviews-of-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-news-of-reviews-of-book-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-news-of-reviews-of-news-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-news-of-reviews-of-blogs-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-news-of-reviews-of-wikipedia-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-news-of-reviews-of-videos-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-news-of-book-reviews-of-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-news-of-book-reviews-of-book-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-news-of-book-reviews-of-news-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-news-of-book-reviews-of-blogs-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-news-of-book-reviews-of-wikipedia-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-news-of-book-reviews-of-videos-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-news-of-news-of-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-news-of-news-of-book-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-news-of-news-of-news-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-news-of-news-of-blogs-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-news-of-news-of-wikipedia-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-news-of-news-of-videos-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-news-of-blogs-of-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-news-of-blogs-of-book-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-news-of-blogs-of-news-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-news-of-blogs-of-blogs-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-news-of-blogs-of-wikipedia-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-news-of-blogs-of-videos-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-news-of-wikipedia-of-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-news-of-wikipedia-of-book-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-news-of-wikipedia-of-news-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-news-of-wikipedia-of-blogs-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-news-of-wikipedia-of-wikipedia-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-news-of-wikipedia-of-videos-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-news-of-videos-of-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-news-of-videos-of-book-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-news-of-videos-of-news-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-news-of-videos-of-blogs-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-news-of-videos-of-wikipedia-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-news-of-videos-of-videos-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-blogs-of-reviews-of-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-blogs-of-reviews-of-book-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-blogs-of-reviews-of-news-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-blogs-of-reviews-of-blogs-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-blogs-of-reviews-of-wikipedia-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-blogs-of-reviews-of-videos-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-blogs-of-book-reviews-of-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-blogs-of-book-reviews-of-book-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-blogs-of-book-reviews-of-news-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-blogs-of-book-reviews-of-blogs-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-blogs-of-book-reviews-of-wikipedia-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-blogs-of-book-reviews-of-videos-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-blogs-of-news-of-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-blogs-of-news-of-book-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-blogs-of-news-of-news-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-blogs-of-news-of-blogs-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-blogs-of-news-of-wikipedia-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-blogs-of-news-of-videos-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-blogs-of-wikipedia-of-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-blogs-of-wikipedia-of-book-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-blogs-of-wikipedia-of-news-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-blogs-of-wikipedia-of-blogs-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-blogs-of-wikipedia-of-wikipedia-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-blogs-of-wikipedia-of-videos-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-blogs-of-videos-of-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-blogs-of-videos-of-book-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-blogs-of-videos-of-news-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-blogs-of-videos-of-blogs-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-blogs-of-videos-of-wikipedia-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-blogs-of-videos-of-videos-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-wikipedia-of-reviews-of-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-wikipedia-of-reviews-of-book-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-wikipedia-of-reviews-of-news-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-wikipedia-of-reviews-of-blogs-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-wikipedia-of-reviews-of-wikipedia-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-wikipedia-of-reviews-of-videos-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-wikipedia-of-book-reviews-of-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-wikipedia-of-book-reviews-of-book-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-wikipedia-of-book-reviews-of-news-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-wikipedia-of-book-reviews-of-blogs-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-wikipedia-of-book-reviews-of-wikipedia-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-wikipedia-of-book-reviews-of-videos-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-wikipedia-of-news-of-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-wikipedia-of-news-of-book-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-wikipedia-of-news-of-news-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-wikipedia-of-news-of-blogs-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-wikipedia-of-news-of-wikipedia-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-wikipedia-of-news-of-videos-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-wikipedia-of-blogs-of-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-wikipedia-of-blogs-of-book-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-wikipedia-of-blogs-of-news-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-wikipedia-of-blogs-of-blogs-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-wikipedia-of-blogs-of-wikipedia-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-wikipedia-of-blogs-of-videos-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-wikipedia-of-videos-of-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-wikipedia-of-videos-of-book-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-wikipedia-of-videos-of-news-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-wikipedia-of-videos-of-blogs-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-wikipedia-of-videos-of-wikipedia-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-wikipedia-of-videos-of-videos-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-videos-of-reviews-of-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-videos-of-reviews-of-book-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-videos-of-reviews-of-news-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-videos-of-reviews-of-blogs-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-videos-of-reviews-of-wikipedia-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-videos-of-reviews-of-videos-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-videos-of-book-reviews-of-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-videos-of-book-reviews-of-book-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-videos-of-book-reviews-of-news-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-videos-of-book-reviews-of-blogs-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-videos-of-book-reviews-of-wikipedia-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-videos-of-book-reviews-of-videos-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-videos-of-news-of-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-videos-of-news-of-book-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-videos-of-news-of-news-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-videos-of-news-of-blogs-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-videos-of-news-of-wikipedia-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-videos-of-news-of-videos-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-videos-of-blogs-of-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-videos-of-blogs-of-book-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-videos-of-blogs-of-news-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-videos-of-blogs-of-blogs-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-videos-of-blogs-of-wikipedia-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-videos-of-blogs-of-videos-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-videos-of-wikipedia-of-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-videos-of-wikipedia-of-book-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-videos-of-wikipedia-of-news-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-videos-of-wikipedia-of-blogs-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-videos-of-wikipedia-of-wikipedia-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-videos-of-wikipedia-of-videos-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-reviews-of-reviews-of-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-reviews-of-reviews-of-book-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-reviews-of-reviews-of-news-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-reviews-of-reviews-of-blogs-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-reviews-of-reviews-of-wikipedia-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-reviews-of-reviews-of-videos-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-reviews-of-book-reviews-of-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-reviews-of-book-reviews-of-book-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-reviews-of-book-reviews-of-news-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-reviews-of-book-reviews-of-blogs-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-reviews-of-book-reviews-of-wikipedia-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-reviews-of-book-reviews-of-videos-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-reviews-of-news-of-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-reviews-of-news-of-book-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-reviews-of-news-of-news-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-reviews-of-news-of-blogs-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-reviews-of-news-of-wikipedia-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-reviews-of-news-of-videos-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-reviews-of-blogs-of-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-reviews-of-blogs-of-book-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-reviews-of-blogs-of-news-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-reviews-of-blogs-of-blogs-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-reviews-of-blogs-of-wikipedia-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-reviews-of-blogs-of-videos-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-reviews-of-wikipedia-of-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-reviews-of-wikipedia-of-book-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-reviews-of-wikipedia-of-news-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-reviews-of-wikipedia-of-blogs-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-reviews-of-wikipedia-of-wikipedia-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-reviews-of-wikipedia-of-videos-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-reviews-of-videos-of-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-reviews-of-videos-of-book-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-reviews-of-videos-of-news-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-reviews-of-videos-of-blogs-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-reviews-of-videos-of-wikipedia-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-reviews-of-videos-of-videos-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-book-reviews-of-reviews-of-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-book-reviews-of-reviews-of-book-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-book-reviews-of-reviews-of-news-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-book-reviews-of-reviews-of-blogs-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-book-reviews-of-reviews-of-wikipedia-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-book-reviews-of-reviews-of-videos-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-book-reviews-of-book-reviews-of-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-book-reviews-of-book-reviews-of-book-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-book-reviews-of-book-reviews-of-news-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-book-reviews-of-book-reviews-of-blogs-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-book-reviews-of-book-reviews-of-wikipedia-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-book-reviews-of-book-reviews-of-videos-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-book-reviews-of-news-of-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-book-reviews-of-news-of-book-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-book-reviews-of-news-of-news-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-book-reviews-of-news-of-blogs-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-book-reviews-of-news-of-wikipedia-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-book-reviews-of-news-of-videos-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-book-reviews-of-blogs-of-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-book-reviews-of-blogs-of-book-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-book-reviews-of-blogs-of-news-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-book-reviews-of-blogs-of-blogs-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-book-reviews-of-blogs-of-wikipedia-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-book-reviews-of-blogs-of-videos-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-book-reviews-of-wikipedia-of-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-book-reviews-of-wikipedia-of-book-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-book-reviews-of-wikipedia-of-news-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-book-reviews-of-wikipedia-of-blogs-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-book-reviews-of-wikipedia-of-wikipedia-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-book-reviews-of-wikipedia-of-videos-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-book-reviews-of-videos-of-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-book-reviews-of-videos-of-book-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-book-reviews-of-videos-of-news-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-book-reviews-of-videos-of-blogs-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-book-reviews-of-videos-of-wikipedia-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-book-reviews-of-videos-of-videos-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-news-of-reviews-of-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-news-of-reviews-of-book-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-news-of-reviews-of-news-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-news-of-reviews-of-blogs-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-news-of-reviews-of-wikipedia-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-news-of-reviews-of-videos-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-news-of-book-reviews-of-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-news-of-book-reviews-of-book-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-news-of-book-reviews-of-news-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-news-of-book-reviews-of-blogs-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-news-of-book-reviews-of-wikipedia-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-news-of-book-reviews-of-videos-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-news-of-news-of-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-news-of-news-of-book-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-news-of-news-of-news-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-news-of-news-of-blogs-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-news-of-news-of-wikipedia-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-news-of-news-of-videos-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-news-of-blogs-of-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-news-of-blogs-of-book-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-news-of-blogs-of-news-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-news-of-blogs-of-blogs-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-news-of-blogs-of-wikipedia-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-news-of-blogs-of-videos-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-news-of-wikipedia-of-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-news-of-wikipedia-of-book-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-news-of-wikipedia-of-news-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-news-of-wikipedia-of-blogs-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-news-of-wikipedia-of-wikipedia-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-news-of-wikipedia-of-videos-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-news-of-videos-of-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-news-of-videos-of-book-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-news-of-videos-of-news-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-news-of-videos-of-blogs-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-news-of-videos-of-wikipedia-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-news-of-videos-of-videos-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-blogs-of-reviews-of-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-blogs-of-reviews-of-book-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-blogs-of-reviews-of-news-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-blogs-of-reviews-of-blogs-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-blogs-of-reviews-of-wikipedia-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-blogs-of-reviews-of-videos-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-blogs-of-book-reviews-of-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-blogs-of-book-reviews-of-book-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-blogs-of-book-reviews-of-news-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-blogs-of-book-reviews-of-blogs-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-blogs-of-book-reviews-of-wikipedia-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-blogs-of-book-reviews-of-videos-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-blogs-of-news-of-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-blogs-of-news-of-book-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-blogs-of-news-of-news-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-blogs-of-news-of-blogs-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-blogs-of-news-of-wikipedia-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-blogs-of-news-of-videos-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-blogs-of-wikipedia-of-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-blogs-of-wikipedia-of-book-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-blogs-of-wikipedia-of-news-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-blogs-of-wikipedia-of-blogs-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-blogs-of-wikipedia-of-wikipedia-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-blogs-of-wikipedia-of-videos-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-blogs-of-videos-of-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-blogs-of-videos-of-book-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-blogs-of-videos-of-news-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-blogs-of-videos-of-blogs-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-blogs-of-videos-of-wikipedia-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-blogs-of-videos-of-videos-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-wikipedia-of-reviews-of-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-wikipedia-of-reviews-of-book-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-wikipedia-of-reviews-of-news-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-wikipedia-of-reviews-of-blogs-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-wikipedia-of-reviews-of-wikipedia-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-wikipedia-of-reviews-of-videos-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-wikipedia-of-book-reviews-of-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-wikipedia-of-book-reviews-of-book-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-wikipedia-of-book-reviews-of-news-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-wikipedia-of-book-reviews-of-blogs-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-wikipedia-of-book-reviews-of-wikipedia-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-wikipedia-of-book-reviews-of-videos-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-wikipedia-of-news-of-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-wikipedia-of-news-of-book-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-wikipedia-of-news-of-news-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-wikipedia-of-news-of-blogs-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-wikipedia-of-news-of-wikipedia-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-wikipedia-of-news-of-videos-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-wikipedia-of-blogs-of-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-wikipedia-of-blogs-of-book-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-wikipedia-of-blogs-of-news-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-wikipedia-of-blogs-of-blogs-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-wikipedia-of-blogs-of-wikipedia-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-wikipedia-of-blogs-of-videos-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-wikipedia-of-videos-of-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-wikipedia-of-videos-of-book-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-wikipedia-of-videos-of-news-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-wikipedia-of-videos-of-blogs-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-wikipedia-of-videos-of-wikipedia-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-wikipedia-of-videos-of-videos-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-videos-of-reviews-of-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-videos-of-reviews-of-book-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-videos-of-reviews-of-news-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-videos-of-reviews-of-blogs-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-videos-of-reviews-of-wikipedia-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-videos-of-reviews-of-videos-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-videos-of-book-reviews-of-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-videos-of-book-reviews-of-book-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-videos-of-book-reviews-of-news-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-videos-of-book-reviews-of-blogs-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-videos-of-book-reviews-of-wikipedia-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-videos-of-book-reviews-of-videos-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-videos-of-news-of-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-videos-of-news-of-book-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-videos-of-news-of-news-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-videos-of-news-of-blogs-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-videos-of-news-of-wikipedia-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-videos-of-news-of-videos-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-videos-of-blogs-of-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-videos-of-blogs-of-book-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-videos-of-blogs-of-news-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-videos-of-blogs-of-blogs-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-videos-of-blogs-of-wikipedia-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-videos-of-blogs-of-videos-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-videos-of-wikipedia-of-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-videos-of-wikipedia-of-book-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-videos-of-wikipedia-of-news-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-videos-of-wikipedia-of-blogs-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-videos-of-wikipedia-of-wikipedia-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-videos-of-wikipedia-of-videos-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-videos-of-videos-of-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-videos-of-videos-of-book-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-videos-of-videos-of-news-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-videos-of-videos-of-blogs-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-videos-of-videos-of-wikipedia-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-reviews-of-videos-of-videos-of-videos-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-book-reviews-of-reviews-of-reviews-of-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-book-reviews-of-reviews-of-reviews-of-book-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-book-reviews-of-reviews-of-reviews-of-news-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-book-reviews-of-reviews-of-reviews-of-blogs-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-book-reviews-of-reviews-of-reviews-of-wikipedia-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-book-reviews-of-reviews-of-reviews-of-videos-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-book-reviews-of-reviews-of-book-reviews-of-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-book-reviews-of-reviews-of-book-reviews-of-book-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-book-reviews-of-reviews-of-book-reviews-of-news-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-book-reviews-of-reviews-of-book-reviews-of-blogs-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-book-reviews-of-reviews-of-book-reviews-of-wikipedia-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-book-reviews-of-reviews-of-book-reviews-of-videos-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-book-reviews-of-reviews-of-news-of-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-book-reviews-of-reviews-of-news-of-book-reviews-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-book-reviews-of-reviews-of-news-of-news-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-book-reviews-of-reviews-of-news-of-blogs-of/ In Vitro and in Vivo Anti-Helicobacter Pylori Activity of Natural Products from Korean Oaks this compound, isolated from the leaves of Q. dentata, showed potent anti-H. pylori activity with minimum inhibitory concentration (MIC) values of 3.91–15.63 ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764264/cited-by-book-reviews-of-reviews-of-news-of-wikipedia-of/ In Vitro

Benchmarking Heliantriol B2 performance against industry standards

Author: BenchChem Technical Support Team. Date: November 2025

Unable to Proceed: Information on "Heliantriol B2" Not Found

An extensive search for "this compound" has yielded no specific information regarding a molecule, product, or technology with this designation. This prevents the creation of a comparison guide as requested, due to the absence of publicly available data on its performance, mechanism of action, or any associated experimental protocols.

It is possible that "this compound" is a highly specific, internal, or recently developed compound not yet documented in scientific literature or industry databases. Alternatively, there may be a typographical error in the name.

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  • Correct Spelling: Ensure "this compound" is the precise and correct name.

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Safety Operating Guide

Navigating the Safe Disposal of Heliantriol B2 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Heliantriol B2, a triterpenoid with cytotoxic properties, requires a careful and informed approach to its disposal.[1][2] In the absence of a specific Safety Data Sheet (SDS), this compound should be treated as a hazardous waste. This guide provides a comprehensive, step-by-step procedure for its safe disposal, adhering to general best practices for laboratory chemical waste management.[3][4][5]

Quantitative Data Summary

No specific quantitative data regarding the ecotoxicity, environmental persistence, or regulatory disposal limits for this compound were found in the public domain. However, its poor water solubility is a key physical property to consider during disposal.[6] Its demonstrated cytotoxic effects on human leukemic cell lines underscore the need for cautious handling and disposal to prevent potential biological impacts.[2]

PropertyValueSource
Water Solubility0.002816 mg/L @ 25 °C (estimated)The Good Scents Company[6]
Cytotoxicity (IC50)1.98 ± 0.12 µM (NB4 cells); 3.52 ± 0.14 µM (K562 cells)PubMed[2]

Experimental Protocol: Disposal of this compound Waste

This protocol outlines the detailed methodology for the safe disposal of solid this compound, solutions containing it, and contaminated materials.

Objective: To safely collect, store, and dispose of this compound waste in accordance with general laboratory hazardous waste guidelines.

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

  • Designated hazardous waste container (clearly labeled, compatible material, with a secure lid).

  • Hazardous waste labels.

  • Waste collection request forms from your institution's Environmental Health and Safety (EHS) office (or equivalent).[3]

Procedure:

  • Waste Identification and Segregation:

    • Treat all this compound waste, including the pure compound, solutions, and contaminated consumables (e.g., pipette tips, gloves, and empty containers), as hazardous chemical waste.[3][4]

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. In particular, avoid mixing with incompatible materials. For instance, keep it separate from acids, bases, and oxidizers.[7]

  • Waste Collection:

    • Solid Waste: Collect solid this compound and contaminated dry materials in a designated, properly labeled, and sealed hazardous waste container.

    • Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and compatible hazardous waste container. Do not fill the container beyond 90% capacity to allow for expansion and prevent spills.[7]

    • Sharps Waste: Any sharps (e.g., needles, contaminated glassware) must be disposed of in a designated sharps container.

  • Container Labeling and Storage:

    • Label the hazardous waste container with "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the contents (e.g., "Solid this compound," "this compound in DMSO").

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[4][7] The SAA should be a secondary containment system to prevent the spread of any potential leaks.

  • Disposal of Empty Containers:

    • A container that has held this compound is considered "empty" only after all contents have been removed to the extent possible.[5]

    • If the container held what might be considered an "acutely hazardous" waste (P-listed), it would require triple rinsing with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[3][5] Given the cytotoxic nature of this compound, it is prudent to follow this triple-rinse procedure.

    • After rinsing, deface or remove all chemical labels from the empty container before disposing of it as regular trash.[3]

  • Request for Waste Pickup:

    • Once the waste container is full or ready for disposal, submit a waste collection request to your institution's EHS office.[3][4]

    • Do not dispose of this compound waste down the drain or in the regular trash.[4][8] This is especially critical due to its poor water solubility and cytotoxic properties.

Mandatory Visualizations

The following diagrams illustrate the key decision-making and procedural workflows for the proper disposal of this compound.

start This compound Waste Generated decision_solid_liquid Solid or Liquid Waste? start->decision_solid_liquid solid_waste Collect in Labeled Solid Waste Container decision_solid_liquid->solid_waste Solid liquid_waste Collect in Labeled Liquid Waste Container (≤90% full) decision_solid_liquid->liquid_waste Liquid decision_container_full Container Full? solid_waste->decision_container_full liquid_waste->decision_container_full store_saa Store in Satellite Accumulation Area (SAA) decision_container_full->store_saa No request_pickup Request EHS Waste Pickup decision_container_full->request_pickup Yes store_saa->decision_container_full disposal Proper Disposal by EHS request_pickup->disposal empty_container Empty this compound Container triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate deface_label Deface Original Label triple_rinse->deface_label collect_rinsate->liquid_waste dispose_trash Dispose of Container in Regular Trash deface_label->dispose_trash

Caption: Workflow for this compound Waste Disposal.

cluster_chemical_properties Chemical & Biological Properties cluster_disposal_decision Disposal Decision Logic prop1 Triterpenoid Class decision1 No Specific SDS Available prop1->decision1 prop2 Poor Water Solubility prop2->decision1 prop3 Known Cytotoxicity prop3->decision1 decision2 Treat as Hazardous Waste decision1->decision2 decision3 Follow Institutional EHS Protocol decision2->decision3

Caption: Decision Logic for this compound Disposal.

References

Personal protective equipment for handling Heliantriol B2

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Professionals

This guide provides essential safety and logistical information for handling Heliantriol B2 in a research environment. Given the compound's demonstrated cytotoxic properties, adherence to these procedures is critical to ensure personnel safety and prevent contamination.

This compound is a triterpenoid, a class of organic compounds widely found in plants.[1] While some triterpenoids have low toxicity, this compound has been shown to induce cell death (apoptosis and necrosis) in human leukemic cell lines, indicating its potential as a hazardous substance.[2] Therefore, it must be handled with the same precautions as other cytotoxic agents.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure through inhalation, skin contact, or ingestion. The following table summarizes the required PPE for handling this compound.

PPE ComponentSpecificationPurpose
Gloves Double pair of chemotherapy-grade nitrile glovesPrevents skin contact with the cytotoxic compound. The outer glove should be changed immediately upon contamination.
Lab Coat Disposable, solid-front gown with long sleeves and elastic cuffsProtects the wearer's clothing and skin from splashes and spills. Must not be worn outside the designated handling area.[1]
Eye Protection Chemical splash goggles and a full-face shieldProtects eyes and face from splashes of hazardous materials.[1]
Respiratory Protection An N95 respirator or higher, depending on the procedure and potential for aerosol generationMinimizes the risk of inhaling aerosolized particles of the compound.

Operational Plans: Handling and Storage

All handling of this compound should occur within a designated area to contain any potential contamination.

Engineering Controls:
  • Primary Containment: All procedures involving open handling of this compound must be performed in a certified Class II Biological Safety Cabinet (BSC) or a Compounding Aseptic Containment Isolator (CACI). These engineering controls provide a contained workspace to protect both the user and the surrounding environment from exposure.

  • Ventilation: The laboratory should have a dedicated exhaust system that does not recirculate air.[1]

Handling Procedures:
  • Preparation: Before starting work, ensure the BSC or CACI is clean and decontaminated. Line the work surface with a plastic-backed absorbent pad to contain any spills.[2]

  • Weighing and Reconstitution: If working with a powdered form, handle it carefully to avoid generating dust. Reconstitute solutions within the containment device.

  • Transport: When moving this compound within the laboratory, use a sealed, leak-proof, and clearly labeled secondary container.[3]

  • Labeling: All containers holding this compound must be clearly labeled with the compound name, concentration, and a cytotoxic hazard symbol.

Storage:
  • Store this compound in a designated, secure, and clearly labeled area away from incompatible materials.

  • The storage area should be well-ventilated and have restricted access.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste StreamDisposal Procedure
Unused this compound Dispose of as hazardous chemical waste in accordance with institutional and local regulations. Do not pour down the drain.
Contaminated PPE All disposable PPE (gloves, gowns, etc.) should be placed in a designated, sealed, and labeled cytotoxic waste container immediately after use.
Contaminated Labware Disposable labware should be disposed of in the cytotoxic waste container. Reusable labware must be decontaminated using a validated procedure before washing.
Liquid Waste Collect all liquid waste containing this compound in a labeled, leak-proof hazardous waste container.
Spill Debris Any materials used to clean up a spill should be disposed of as cytotoxic waste.

Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is necessary. A spill kit specifically for cytotoxic agents must be readily available.[1][4]

  • Evacuate and Alert: Immediately alert others in the area and evacuate if necessary. Post a warning sign to prevent others from entering.

  • Don PPE: Before cleaning, put on the appropriate PPE from the spill kit, including a respirator.

  • Contain the Spill: Cover the spill with absorbent pads from the spill kit, starting from the outside and working inwards.

  • Decontaminate: Clean the area with an appropriate decontaminating agent (e.g., a solution of sodium hypochlorite), followed by a rinse with water.

  • Dispose of Waste: All materials used for cleanup must be disposed of as cytotoxic waste.

  • Report: Report the incident to the laboratory supervisor and the institutional safety officer.

Experimental Data Summary

The cytotoxic potential of this compound has been quantified in scientific literature. The following table summarizes the reported IC50 values against human leukemic cell lines.

Cell LineIC50 Value (µM)Exposure Time
NB41.98 ± 0.1224 hours
K5623.52 ± 0.1424 hours

Data from: "Cytotoxic effects induced by combination of this compound and dequalinium against human leukemic cell lines"[2]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for handling a cytotoxic compound like this compound in a research setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in BSC) cluster_cleanup Post-Experiment Phase prep_ppe Don Appropriate PPE prep_bsc Prepare Biological Safety Cabinet prep_ppe->prep_bsc prep_materials Gather and Decontaminate Materials prep_bsc->prep_materials weigh Weigh this compound prep_materials->weigh Transfer to BSC reconstitute Reconstitute Compound weigh->reconstitute experiment Perform Experiment (e.g., cell treatment) reconstitute->experiment decontaminate_bsc Decontaminate BSC experiment->decontaminate_bsc Experiment Complete dispose_waste Dispose of Cytotoxic Waste decontaminate_bsc->dispose_waste remove_ppe Remove and Dispose of PPE dispose_waste->remove_ppe

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.